molecular formula C13H11NO2 B1594860 4'-Methyl-3-nitro-1,1'-biphenyl CAS No. 53812-68-3

4'-Methyl-3-nitro-1,1'-biphenyl

Cat. No.: B1594860
CAS No.: 53812-68-3
M. Wt: 213.23 g/mol
InChI Key: VXPLSDQTIWIHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Methyl-3-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLSDQTIWIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349211
Record name 4'-Methyl-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53812-68-3
Record name 4'-Methyl-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Methyl-3-nitro-1,1'-biphenyl chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Methyl-3-nitro-1,1'-biphenyl: Structure, Properties, and Synthetic Utility

Introduction: The Biphenyl Scaffold in Modern Chemistry

The 1,1'-biphenyl framework is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and functional materials.[1][2] Its semi-rigid structure allows for the precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. Within this important class of molecules, this compound emerges as a valuable synthetic intermediate. The strategic placement of a methyl group and a versatile nitro functionality on the biphenyl core makes it a highly useful building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications for researchers and scientists in the field.

Section 1: Core Chemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design.

Chemical Identity
  • IUPAC Name: 1-(4-methylphenyl)-3-nitrobenzene[3][]

  • Synonyms: 4'-Methyl-3-nitrobiphenyl, 1-Methyl-4-(3-nitrophenyl)benzene[3]

  • CAS Number: 53812-68-3[3]

  • Molecular Formula: C₁₃H₁₁NO₂[3]

  • Molecular Weight: 213.23 g/mol [3]

Physicochemical and Computed Properties

The properties summarized in the table below are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSource
Molecular Weight 213.23 g/mol PubChem[3]
XLogP3 4.2PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 213.078978594 DaPubChem[3]
Topological Polar Surface Area 45.8 ŲPubChem[3]
Heavy Atom Count 16PubChem[3]
Covalently-Bonded Unit Count 1PubChem[3]
Molecular Structure and Spectral Characterization

The structure of this compound consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a nitro group at the meta-position, and the other with a methyl group at the para-position.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Methyl-3-nitro-1,1'-biphenyl is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure is characterized by two phenyl rings linked by a single carbon-carbon bond, with a nitro group (-NO₂) at the 3-position of one ring and a methyl group (-CH₃) at the 4'-position of the other. This specific arrangement of an electron-withdrawing group (nitro) and an electron-donating group (methyl) on a privileged biphenyl scaffold makes it a compound of interest in synthetic organic chemistry, medicinal chemistry, and materials science. Understanding its fundamental physicochemical properties is paramount for its effective synthesis, handling, purification, and application in research and development. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and theoretical principles.

Section 1: Core Molecular and Physical Properties

The foundational attributes of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and predicting its physical state and behavior.

PropertyValueSource
IUPAC Name 1-(4-methylphenyl)-3-nitrobenzene[1][]
Synonyms 4'-Methyl-3-nitrobiphenyl, 1-Methyl-4-(3-nitrophenyl)benzene[1][3]
CAS Number 53812-68-3[1]
Molecular Formula C₁₃H₁₁NO₂[1][]
Molecular Weight 213.23 g/mol [1]
Melting Point No experimental data found. Estimated to be a solid at room temperature based on similar biphenyl structures. For comparison, 3-Methyl-3'-nitro-1,1'-biphenyl has a melting point of 68 °C.[4]
Boiling Point No experimental data found. Predicted to be high, characteristic of biphenyl derivatives. For comparison, 4-methylbiphenyl has a boiling point of 267 °C.[5]

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show 13 distinct signals in the aromatic region, corresponding to the 12 aromatic carbons and the single methyl carbon. The carbon attached to the nitro group will be shifted downfield, while the methyl carbon signal will appear upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-H stretching vibrations for the aromatic rings will appear above 3000 cm⁻¹, and C=C stretching vibrations within the rings will be seen in the 1600-1450 cm⁻¹ region.

  • Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 213.23). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the biphenyl bond.

Section 3: Synthesis and Reactivity Insights

The formation of the C-C bond between the two aryl rings is the key transformation in the synthesis of biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely utilized methods for this purpose due to its high efficiency, mild conditions, and tolerance of various functional groups.[6][7]

The general synthesis of this compound via a Suzuki coupling would involve the palladium-catalyzed reaction between a boronic acid (or its ester derivative) of one ring and a halide (or triflate) of the other. For example, coupling 3-nitrophenylboronic acid with 4-bromotoluene in the presence of a palladium catalyst and a base.[8]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)Ln-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pdi_biaryl Ar'-B(OR)₂ reductive_elimination Reductive Elimination pdi_biaryl->reductive_elimination product Ar-Ar' (Biphenyl Product) reductive_elimination->product product->pd0 Regenerates Catalyst reactants Ar-X + Ar'-B(OR)₂ base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 4: Experimental Protocols for Physicochemical Characterization

The following protocols outline standard, reliable methods for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol 4.1: Determination of Melting Point by Capillary Method

The melting point provides a quick, effective measure of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol employs a two-stage heating process for both speed and accuracy.

Melting_Point_Workflow start Start: Dry, Powdered Sample prep Prepare Sample: Load 2-3 mm into capillary tube. start->prep rough_heat Stage 1: Rough Determination Heat rapidly (5-10 °C/min). prep->rough_heat observe_rough Observe approximate melting temperature (T_approx). rough_heat->observe_rough cool Cool apparatus >20 °C below T_approx. observe_rough->cool prep2 Prepare fresh capillary sample. cool->prep2 fine_heat Stage 2: Accurate Determination Heat slowly (1-2 °C/min) from T_approx - 15 °C. prep2->fine_heat observe_fine Record T_start (first liquid) and T_end (all liquid). fine_heat->observe_fine end End: Report Melting Range (T_start - T_end) observe_fine->end

Figure 2: Workflow for accurate melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[9] Press the open end of a glass capillary tube into the powder, loading a small amount of sample.[10] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

  • Rationale: A dry, powdered sample ensures uniform heat transfer. A sample height greater than 3 mm can lead to an artificially broad melting range due to thermal gradients within the sample.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Preliminary (Rough) Determination: Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to quickly find the approximate melting temperature.[10][12] This saves time and establishes the temperature window for the precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[10] Prepare a fresh sample and heat it slowly, at a rate of 1-2 °C per minute, through the expected melting range.[10][12]

  • Rationale: A slow heating rate ensures that the temperature of the heating block and the sample are in thermal equilibrium, yielding an accurate measurement.[11]

  • Data Recording: Record two temperatures: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[10] The recorded melting point should be reported as this range.

Protocol 4.2: Qualitative Solubility Assessment

This protocol systematically evaluates the solubility of the compound in various solvents to infer its polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is the guiding concept.

Solubility_Test start Start: ~25 mg of Sample water Add 0.75 mL Water Shake vigorously start->water water_sol Soluble water->water_sol naoh Add 0.75 mL 5% NaOH water_sol->naoh No res_polar Result: Polar Compound water_sol->res_polar Yes naoh_sol Soluble naoh->naoh_sol hcl Add 0.75 mL 5% HCl naoh_sol->hcl No res_acidic Result: Acidic Functional Group naoh_sol->res_acidic Yes hcl_sol Soluble hcl->hcl_sol h2so4 Add conc. H₂SO₄ hcl_sol->h2so4 No res_basic Result: Basic Functional Group hcl_sol->res_basic Yes h2so4_sol Soluble h2so4->h2so4_sol res_neutral Result: Neutral Compound (O or N atoms likely) h2so4_sol->res_neutral Yes res_inert Result: Inert Compound h2so4_sol->res_inert No

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 4'-Methyl-3-nitro-1,1'-biphenyl. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and leverages fundamental principles of NMR theory to offer a robust, predictive interpretation. We will delve into the causal relationships between the molecular structure—specifically, the electronic effects of the electron-withdrawing nitro group and the electron-donating methyl group—and the resulting chemical shifts and coupling patterns. This guide is designed to serve as a valuable reference for researchers working with substituted biphenyls, providing the rationale behind spectral assignments and a detailed experimental protocol for acquiring high-quality data.

Introduction: The Structural Landscape of this compound

This compound is a dissymmetric biphenyl derivative featuring two distinct substitution patterns on its phenyl rings. Ring A is substituted with a nitro group at the C3 position, and Ring B is substituted with a methyl group at the C4' position. The biphenyl core itself is a privileged scaffold in medicinal chemistry and materials science, and understanding the influence of substituents is critical for predicting molecular properties and reactivity.

The electronic nature of the substituents profoundly influences the NMR spectra.

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deshields adjacent protons and carbons through both inductive and resonance effects. This deshielding effect results in a downfield shift (higher ppm values) for nuclei in its proximity, particularly those at the ortho and para positions.

  • The Methyl Group (-CH₃): Conversely, the methyl group is a weak electron-donating group. It shields nearby nuclei, causing an upfield shift (lower ppm values) in their corresponding NMR signals.

The free rotation around the C1-C1' bond is another key feature of biphenyls, which can be hindered by bulky substituents. In this case, the substituents are not exceptionally bulky, so a degree of rotational freedom is expected in solution, leading to time-averaged NMR signals.

An In-depth Technical Guide to the Solubility Profile of 4'-Methyl-3-nitro-1,1'-biphenyl in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4'-Methyl-3-nitro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on the compound's physicochemical properties and the principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven methodologies for researchers to experimentally determine both the thermodynamic (equilibrium) and kinetic solubility of this compound in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the solubility of this and structurally related compounds.

Introduction: The Significance of a Solubility Profile

The solubility of a chemical compound is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. For a molecule like this compound, understanding its solubility is paramount for a variety of applications, from designing synthetic routes and purification strategies to formulating it for biological screening and drug delivery. A well-characterized solubility profile informs the choice of solvents for reactions, crystallization, and analytical characterization. In the context of drug development, poor aqueous solubility can be a major impediment to bioavailability, leading to the failure of otherwise promising drug candidates. Therefore, a thorough investigation of a compound's solubility in a diverse set of solvents is a foundational step in its scientific journey.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem
Molecular Weight 213.23 g/mol PubChem
Structure Two phenyl rings linked by a single bond, with a methyl group on one ring and a nitro group on the other.-
Calculated logP 4.2PubChem
Polar Surface Area 45.8 ŲPubChem

The high calculated logP value of 4.2 suggests that this compound is a lipophilic, or "fat-loving," compound, indicating a preference for non-polar environments over aqueous ones. This is a direct consequence of its predominantly hydrocarbon structure (the biphenyl core and the methyl group). The nitro group, while polar, contributes a relatively small polar surface area to the overall molecule.

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][2] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] Based on the structure of this compound, we can predict its general solubility behavior:

  • High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The biphenyl core is non-polar and will interact favorably with solvents that have low polarity, through van der Waals forces.[3][4] Therefore, high solubility is expected in solvents like toluene, benzene, diethyl ether, and hexane.[3][5] The presence of the nitro group, which introduces a dipole moment, suggests that moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate should also be effective at dissolving the compound.

  • Moderate to Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) are likely to be less effective than their non-polar counterparts. While they can engage in dipole-dipole interactions with the nitro group, they may not as effectively solvate the large, non-polar biphenyl backbone.

  • Low to Very Low Solubility in Polar Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, are predicted to be poor solvents for this compound. These solvents are characterized by their ability to form strong hydrogen bonds.[1] The target molecule lacks prominent hydrogen bond donor sites and has a large non-polar surface area, making it energetically unfavorable for it to dissolve in a highly hydrogen-bonded network like water.[5][6]

The following table provides a qualitative prediction of solubility in a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticVery LowMismatch in polarity, lack of H-bonding
MethanolPolar ProticLowMismatch in polarity
EthanolPolar ProticLowMismatch in polarity
AcetonePolar AproticModerateCan interact with the nitro group
AcetonitrilePolar AproticModerateCan interact with the nitro group
Dichloromethane (DCM)Moderately Polar AproticHighGood balance for both polar and non-polar parts
Tetrahydrofuran (THF)Moderately Polar AproticHighGood balance for both polar and non-polar parts
Ethyl AcetateModerately Polar AproticHighGood balance for both polar and non-polar parts
TolueneNon-PolarVery High"Like dissolves like" for the biphenyl core
HexaneNon-PolarHigh"Like dissolves like" for the biphenyl core
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong solvent, can dissolve a wide range of compounds

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

Experimental Workflow for Equilibrium Solubility Determination

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add to a known volume of the chosen solvent A->B Step 1 C Seal vial and place in a shaking incubator at constant temperature (e.g., 25°C or 37°C) B->C Step 2 D Agitate for a sufficient time to reach equilibrium (typically 24-72 hours) C->D Step 3 E Allow undissolved solid to settle D->E Step 4 F Withdraw an aliquot of the supernatant E->F Step 5 G Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles F->G Step 6 H Dilute the filtrate with a suitable mobile phase G->H Step 7 I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I Step 8 J Calculate the solubility in mg/mL or mol/L I->J Step 9 Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_separation Separation cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) B Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate well A->B Step 1 C Mix and incubate for a short period (e.g., 1-2 hours) B->C Step 2 D Filter the solution through a filter plate to remove any precipitate C->D Step 3 E Quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS D->E Step 4 F The highest concentration that remains in solution is the kinetic solubility E->F Step 5

References

Key structural features of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Key Structural Features of 4'-Methyl-3-nitro-1,1'-biphenyl: Synthesis, Characterization, and Application Insights

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. We delve into the molecule's core structural features, beginning with a robust, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. A detailed exploration of its three-dimensional conformation, including the critical dihedral angle between the phenyl rings, is presented. The guide further outlines a systematic approach to the structural elucidation of this compound, leveraging spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry. Finally, we discuss the functional implications of its key structural motifs, particularly the versatile nitro group, and provide a standardized workflow for assessing the cytotoxic potential of such novel compounds, underscoring its relevance to drug discovery professionals.

The Biphenyl Scaffold: A Privileged Structure in Modern Chemistry

The 1,1'-biphenyl framework is a cornerstone in the design of functional molecules. Its unique stereochemical properties, arising from restricted rotation around the central C-C bond, have made it a privileged scaffold in fields ranging from drug discovery to liquid crystal technology. The ability to precisely functionalize each of the two phenyl rings allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.

This compound (CAS 53812-68-3) is an exemplar of this molecular architecture.[1] It incorporates a methyl group, which can modulate lipophilicity and metabolic stability, and a nitro group, a versatile functional handle that is both a potent electron-withdrawing group and a precursor to the synthetically crucial amino group.[2] Understanding the interplay of these features is paramount for its effective application as a molecular building block.

Synthesis and Purification: A Validated Approach

The construction of the biaryl bond is most effectively achieved using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the requisite organoboron reagents.[3][4]

Retrosynthetic Strategy

A logical retrosynthetic disconnection of this compound points to two primary starting materials: an aryl halide and an arylboronic acid. This strategy is outlined in the diagram below.

G cluster_0 Reactants Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Reactant1 1-Bromo-3-nitrobenzene Disconnect->Reactant1 Reactant2 (4-methylphenyl)boronic acid Disconnect->Reactant2

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of substituted biphenyls and is designed for high-yield, reproducible synthesis.[3][5]

Materials:

  • 1-Bromo-3-nitrobenzene

  • (4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a condenser and magnetic stir bar, add 1-bromo-3-nitrobenzene (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Purge the flask with an inert gas (Argon or Nitrogen). Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours.

    • Causality: The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[6] The dioxane/water solvent system effectively solubilizes both the organic substrates and the inorganic base.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Purification and Validation

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Self-Validation: The purity of the collected fractions should be confirmed by TLC. The final product should be a solid. Its identity and purity can be further validated by measuring its melting point and through the spectroscopic methods detailed in the next section.

Elucidation of Key Structural Features

The definitive structure and conformation of this compound are established through a combination of spectroscopic analysis and an understanding of biphenyl stereochemistry.

Spectroscopic Characterization

The following tables summarize the expected data from standard spectroscopic analyses.[7]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Technique Expected Chemical Shifts (δ, ppm) Rationale
¹H NMR ~8.2-7.5 (m, 4H, nitrophenyl ring), ~7.3-7.1 (m, 4H, methylphenyl ring), ~2.4 (s, 3H, -CH₃) The protons on the nitrophenyl ring are deshielded due to the electron-withdrawing effect of the NO₂ group. The methyl protons appear as a singlet.

| ¹³C NMR | ~148 (C-NO₂), ~145-120 (Aromatic C), ~21 (-CH₃) | The carbon attached to the nitro group is significantly downfield. The methyl carbon is upfield. |

Table 2: FT-IR and Mass Spectrometry Data

Technique Key Signals Significance
FT-IR (cm⁻¹) ~1530 & ~1350 (strong, N-O stretch), ~3100-3000 (C-H aromatic), ~1600 & ~1475 (C=C aromatic) The two strong absorbances around 1530 and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.

| Mass Spec (EI) | m/z 213 (M⁺), 196 (M-OH), 167 (M-NO₂) | The molecular ion peak (M⁺) at m/z 213 confirms the molecular weight.[1] Common fragmentation patterns include the loss of the nitro group. |

Conformational Analysis: The Dihedral Angle

A defining structural feature of biphenyl systems is the dihedral angle (twist angle) between the planes of the two aromatic rings. In the solid state, biphenyl itself is planar, but in solution and the gas phase, it adopts a twisted conformation with a dihedral angle of approximately 32-44° to minimize steric repulsion between the ortho-hydrogens.[8][9][10]

For this compound, which lacks bulky ortho substituents, free rotation around the central C-C bond is expected at room temperature. However, the molecule will predominantly exist in a non-planar, twisted conformation. DFT studies on biphenyl show that this twisting has a significant effect on the electronic properties, such as the HOMO-LUMO gap.[11][12] A crystal structure of a larger molecule containing the 4'-methylbiphenyl fragment reported a dihedral angle of 38.02°, providing a strong indication of the likely conformation.[13]

Caption: .

Applications in Drug Development

While specific biological data for this compound is not widely published, its structural motifs are highly relevant in pharmaceutical research.

The Nitro Group as a Bioactive and Synthetic Moiety

The nitroaromatic group is present in numerous approved drugs, where it can play a dual role.[14]

  • Bioactivation: In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form cytotoxic nitroso and hydroxylamine species.[15][16] This makes nitroaromatics valuable as hypoxia-activated prodrugs.[14]

  • Synthetic Intermediate: The reduction of a nitro group to an amine is one of the most robust transformations in organic synthesis. This opens up a vast chemical space for further derivatization via amide couplings, sulfonamide formation, and other reactions to build complex molecular libraries for screening.[2]

Workflow for Preliminary Biological Screening

A critical first step in evaluating a novel compound for drug development is to assess its effect on cell viability. The MTT assay is a standard colorimetric method for determining in vitro cytotoxicity.[17][18][19][20]

The following diagram outlines a generalized workflow for this crucial experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture & Maintain Cancer Cell Line B 2. Seed Cells in 96-well Plates A->B D 4. Treat Cells with Compound Dilutions B->D C 3. Prepare Serial Dilutions of Test Compound C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT Reagent & Incubate 4 hours E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Cell Viability vs. Control H->I J 10. Determine IC₅₀ Value I->J

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Protocol: In Vitro Cytotoxicity MTT Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[17][18][19]

Procedure:

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a molecule whose value lies in its structural precision and synthetic potential. Its key features—the non-planar biphenyl backbone, the lipophilic methyl group, and the electronically and functionally versatile nitro group—make it an attractive starting point for synthetic campaigns in drug discovery and materials science. The methodologies for its synthesis are robust and well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. As outlined, its potential biological activity can be systematically investigated using validated in vitro assays, making it a compound of significant interest to the research and development community.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on characterizing the thermal stability and decomposition of 4'-Methyl-3-nitro-1,1'-biphenyl. In the absence of specific literature on this compound, this document serves as a comprehensive procedural and interpretive guide, leveraging established principles of thermal analysis and knowledge of analogous nitroaromatic compounds.

Introduction: The Critical Importance of Thermal Stability

This compound is a nitroaromatic compound, a class of molecules pivotal as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the nitro group (NO2) imparts specific chemical reactivity and, critically, energetic properties. The high bond-dissociation energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway thermal reaction is initiated, a massive release of heat and gases can occur, potentially leading to an explosion.[1] Therefore, a thorough understanding of the thermal behavior of any novel nitroaromatic compound is not merely an academic exercise but a fundamental safety and process development requirement.

This guide will detail the requisite experimental protocols and data analysis techniques to thoroughly characterize the thermal stability of this compound. We will explore the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine key thermodynamic and kinetic parameters.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach would involve the reaction of a boronic acid derivative of p-xylene with a halogenated nitrobenzene, catalyzed by a palladium complex. This method is known for its high yields and tolerance of various functional groups.

Foundational Techniques for Thermal Analysis

The cornerstone of assessing the thermal stability of a compound lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide complementary information on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, the temperature range over which decomposition occurs, and the mass of any residue.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. Run a baseline with an empty sample pan to subtract any instrumental drift.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 500 °C) at a constant heating rate. To perform kinetic analysis, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.[5]

  • Data Acquisition: Record the mass loss as a function of temperature.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate TGA Prep_Sample Prepare Sample (3-5 mg) Calibrate->Prep_Sample Set_Params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (β) Prep_Sample->Set_Params Run_TGA Run TGA Program (e.g., 30-500 °C at β) Set_Params->Run_TGA Record_Data Record Mass vs. Temp Run_TGA->Record_Data Analyze_Curve Determine T_onset, T_peak Record_Data->Analyze_Curve

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[6]

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a DSC pan. For energetic materials, it is crucial to use high-pressure crucibles to contain any gaseous decomposition products and prevent contamination of the instrument.[6] Hermetically seal the pan.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature beyond the decomposition event. To perform kinetic analysis, run experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[7]

  • Data Acquisition: Record the heat flow as a function of temperature.

DSC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate DSC Prep_Sample Prepare Sample (1-3 mg) in high-pressure crucible Calibrate->Prep_Sample Set_Params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (β) Prep_Sample->Set_Params Run_DSC Run DSC Program Set_Params->Run_DSC Record_Data Record Heat Flow vs. Temp Run_DSC->Record_Data Analyze_Curve Determine T_m, T_onset, T_peak, ΔH_d Record_Data->Analyze_Curve

DSC Experimental Workflow

Interpretation of Thermal Analysis Data

The data obtained from TGA and DSC provide a wealth of information about the thermal behavior of this compound.

  • From TGA: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at the onset of mass loss (T_onset) and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG) are key indicators of thermal stability.

  • From DSC: The DSC thermogram will typically show an endothermic peak corresponding to the melting of the compound, followed by a sharp exothermic peak indicating decomposition.[8] The key parameters to extract are:

    • Melting Point (T_m): The peak temperature of the endothermic event.

    • Onset Decomposition Temperature (T_onset): The temperature at which the exothermic peak begins to deviate from the baseline.

    • Peak Decomposition Temperature (T_peak): The temperature at the maximum of the exothermic peak.

    • Enthalpy of Decomposition (ΔH_d): The area under the exothermic peak, which quantifies the energy released during decomposition.[6]

ParameterDescriptionTypical Range for Nitroaromatics
T_m (°C) Melting Point50 - 250
T_onset (°C) Onset of Decomposition150 - 350
T_peak (°C) Peak Decomposition Temperature200 - 400
ΔH_d (J/g) Enthalpy of Decomposition500 - 4000[6]
Table 1: Key Thermal Parameters from DSC

Kinetic Analysis of Thermal Decomposition

To gain a deeper understanding of the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined. These parameters are crucial for predicting the shelf life and thermal hazards of the material.[9] The Kissinger method is a widely used and straightforward approach for this purpose.[9][10]

The Kissinger method is based on the assumption that the peak temperature of the decomposition exotherm (T_peak) in a DSC experiment is a function of the heating rate (β).[7] The relationship is described by the Kissinger equation:

ln(β / T_peak²) = ln(AR / Ea) - Ea / (R * T_peak)

where:

  • β is the heating rate (K/min or K/s)

  • T_peak is the peak decomposition temperature (K)

  • A is the pre-exponential factor (s⁻¹)

  • Ea is the activation energy (J/mol)

  • R is the ideal gas constant (8.314 J/mol·K)

By performing DSC experiments at multiple heating rates and plotting ln(β / T_peak²) versus 1 / T_peak, a straight line should be obtained. The activation energy (Ea) can be calculated from the slope of this line (-Ea / R), and the pre-exponential factor (A) can be determined from the intercept.[7]

Kissinger_Analysis A Perform DSC at multiple heating rates (β1, β2, β3...) B Determine T_peak for each β A->B C Calculate ln(β/T_peak²) and 1/T_peak B->C D Plot ln(β/T_peak²) vs. 1/T_peak C->D E Perform linear regression D->E F Calculate Ea from slope (Slope = -Ea/R) E->F G Calculate A from intercept (Intercept = ln(AR/Ea)) E->G

Workflow for Kissinger Kinetic Analysis

Potential Decomposition Pathways and Products

The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through multiple pathways. The initial and most common step is the homolytic cleavage of the C-NO2 bond, which is typically the weakest bond in the molecule, to form a biphenyl radical and nitrogen dioxide (NO2).

C13H11-NO2 → C13H11• + •NO2

Following this initiation, a cascade of secondary reactions can occur, leading to a variety of smaller, volatile products and a solid residue. The specific products formed will depend on the reaction conditions (temperature, pressure, presence of oxygen).

To identify the decomposition products of this compound, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) or Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) are highly effective. These methods allow for the real-time identification of gaseous products as they evolve during the decomposition process. Common decomposition products of nitroaromatic compounds include oxides of nitrogen (NO, NO2), carbon monoxide (CO), carbon dioxide (CO2), water (H2O), and various hydrocarbons.[11][12]

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling, storage, and application in further research and development. This guide has outlined a systematic approach using standard thermal analysis techniques (TGA and DSC) to obtain critical data on its thermal behavior. By following the detailed experimental protocols and data analysis procedures, including kinetic analysis via the Kissinger method, researchers can build a comprehensive safety profile for this and other novel nitroaromatic compounds. The elucidation of decomposition pathways and products through techniques like TGA-MS further enhances this understanding, ensuring that the potential hazards of these energetic materials are well-managed.

References

An In-depth Technical Guide on the HOMO-LUMO Gap and Electronic Properties of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

For researchers, scientists, and drug development professionals, understanding a molecule's electronic landscape is paramount. The subtle interplay of electron-donating and electron-withdrawing groups dictates not only a compound's reactivity and stability but also its potential for biological interaction. This guide delves into the core electronic properties of 4'-Methyl-3-nitro-1,1'-biphenyl, a molecule of interest due to its substituted biphenyl scaffold, a common motif in medicinal chemistry. Our exploration is grounded in the principles of Frontier Molecular Orbital (FMO) theory, providing a framework to dissect the significance of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energetic gap that separates them. By synthesizing theoretical calculations with established experimental protocols, we aim to provide a comprehensive and actionable understanding of this compound's electronic character.

The Conceptual Framework: Frontier Molecular Orbital Theory

At the heart of modern organic chemistry and drug design lies the Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui.[1] This theory posits that the majority of chemical reactivity and electronic phenomena can be understood by examining the interactions between the HOMO and LUMO of a molecule.[1][2]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It can be considered the orbital of highest energy that is occupied by electrons. Molecules often use the electrons in the HOMO to form new bonds with other molecules, thus the HOMO is associated with a molecule's nucleophilicity or electron-donating capability.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have any electrons in it. When a molecule accepts electrons to form a new bond, it is typically the LUMO that these electrons will occupy. Consequently, the LUMO is linked to a molecule's electrophilicity or electron-accepting nature.[3]

  • The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[4] Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.[4] In the context of drug design, the HOMO-LUMO gap can influence a molecule's polarizability and its ability to participate in charge-transfer interactions with biological targets.[5][6]

The following diagram illustrates the fundamental concept of the HOMO-LUMO gap.

FMO_Concept cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied) Energy Level HOMO HOMO (Highest Occupied) Energy Level Other_Occupied Other Occupied Orbitals Energy_Arrow HOMO->Energy_Arrow E_axis Energy Energy_Arrow->LUMO   ΔE = E_LUMO - E_HOMO   (HOMO-LUMO Gap)

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Characterizing this compound: A Tale of Two Substituents

The electronic properties of this compound are largely dictated by the interplay of its two key substituents on the biphenyl core: the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂).

  • The Methyl Group (-CH₃): Located at the 4'-position, the methyl group is a weak electron-donating group through an inductive effect. In drug discovery, the "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, often by influencing its conformation and metabolic stability.[7]

  • The Nitro Group (-NO₂): Positioned at the 3-position, the nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. This significantly lowers the electron density of the aromatic ring to which it is attached. Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents.[8]

The presence of these opposing electronic groups on the biphenyl scaffold is expected to create a significant dipole moment and influence the distribution of electron density across the molecule, thereby defining its HOMO-LUMO characteristics.

Methodologies for Determining the HOMO-LUMO Gap

Two primary methodologies are employed to determine the HOMO-LUMO gap and related electronic properties of organic molecules: computational modeling and electrochemical measurements.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules.[9]

Protocol for DFT Calculation of HOMO-LUMO Gap:

  • Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the molecular geometry.[10]

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: With the optimized geometry, a single point energy calculation is performed. From the output of this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, can be extracted.

  • HOMO-LUMO Gap Calculation: The HOMO-LUMO gap (ΔE) is then calculated as the difference between the energy of the LUMO and the energy of the HOMO: ΔE = ELUMO - EHOMO

The following diagram outlines the typical workflow for a DFT-based determination of the HOMO-LUMO gap.

DFT_Workflow Start Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Validation Verify Minimum Energy (No Imaginary Frequencies) Freq->Validation SPE Single Point Energy Calculation Analysis Extract HOMO & LUMO Energies SPE->Analysis Result Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Analysis->Result Validation->Opt False Validation->SPE True

References

The Pivotal Role of Substituted Nitrobiphenyls in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nitrobiphenyls, a class of aromatic compounds characterized by a biphenyl core functionalized with one or more nitro groups and other substituents, have emerged as a versatile and highly significant scaffold in diverse areas of scientific research. This technical guide provides an in-depth exploration of the core significance of these molecules, navigating through their applications in medicinal chemistry, materials science, and their environmental context. We will delve into the synthetic strategies that grant access to this chemical space, the mechanistic underpinnings of their biological activity, and the experimental protocols necessary for their study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted nitrobiphenyls in their work.

Introduction: The Structural and Electronic Landscape of Nitrobiphenyls

The biphenyl moiety, consisting of two connected phenyl rings, provides a semi-rigid backbone that can be strategically functionalized. The introduction of a nitro group (-NO2) profoundly alters the electronic properties of the biphenyl system. As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution and influences the molecule's overall polarity, redox potential, and capacity for intermolecular interactions. The position and nature of other substituents on the biphenyl core further modulate these characteristics, creating a vast chemical space with tunable properties. This inherent tunability is the cornerstone of their broad applicability in research. The nitro group can be considered both a pharmacophore, essential for biological activity, and a toxicophore, contributing to potential toxicity, making a thorough understanding of its role critical.[1]

Significance in Medicinal Chemistry and Drug Discovery

Substituted nitrobiphenyls are prominent in medicinal chemistry due to their wide spectrum of biological activities.[2][3] The nitro group's ability to participate in redox reactions within cells can induce toxicity and subsequent death in microorganisms and cancer cells.[2]

Anticancer Agents

A significant body of research highlights the potential of substituted nitrobiphenyls as anticancer agents.[4][5][6][7][8]

  • Mechanism of Action: While diverse mechanisms exist, a recurring theme is the bioreduction of the nitro group in the hypoxic environment of solid tumors to form reactive cytotoxic species. These species can induce DNA damage, inhibit key enzymes, and generate oxidative stress, leading to apoptotic cell death.

  • Structure-Activity Relationship (SAR) Studies: Research has demonstrated that the substitution pattern on the biphenyl rings is critical for anticancer efficacy. For instance, studies on substituted N-(4'-nitrophenyl)-l-prolinamides have shown that specific substitutions can lead to potent antiproliferative activity against various human carcinoma cell lines, in some cases exceeding the efficacy of standard chemotherapeutic agents like 5-fluorouracil.[4] Similarly, the presence of para-substituted halogen and nitro groups in other heterocyclic derivatives has been linked to remarkable potential against MCF-7 breast cancer cell lines.[5][6]

Antimicrobial and Antiparasitic Activities

The antimicrobial properties of nitroaromatic compounds are well-established, with metronidazole being a prime example.[2] Substituted nitrobiphenyls extend this paradigm, showing promise against a range of pathogens. The nitro group is a key pharmacophore, often undergoing enzymatic reduction within the pathogen to generate radical species that are toxic to the microorganism.[2] Research has shown that certain para-nitro substituted biphenyl compounds are effective inhibitors of fungi such as Aspergillus niger.[3]

Synthetic Pathways to Substituted Nitrobiphenyls

The synthesis of substituted nitrobiphenyls is a cornerstone of their research, enabling the exploration of structure-activity relationships. Several robust synthetic methodologies are employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including nitrobiphenyls. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For example, 4-chloro-2-nitrobiphenyl, a key intermediate in the synthesis of the fungicide boscalid, can be prepared via the Suzuki coupling of 2-chloronitrobenzene and 4-chlorophenylboronic acid.[9]

Ullmann Coupling

The Ullmann coupling reaction, a copper-catalyzed reaction between two aryl halides, is another classic method for biaryl synthesis. Recent advancements have led to the development of solvent-free Ullmann coupling methods using high-speed ball milling, offering a cleaner and more efficient route to compounds like 2,2'-dinitrobiphenyls.[10] This technique avoids the need for high-boiling solvents and lengthy purification steps.[10]

Reductive Cyclization of 2-Nitrobiphenyls: The Cadogan Reaction

Substituted 2-nitrobiphenyls are crucial precursors for the synthesis of carbazoles, a class of heterocyclic compounds with important applications in materials science and medicinal chemistry. The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl using a phosphite or phosphine reagent, such as triphenylphosphine (PPh3).[11][12] This method offers excellent regiocontrol and functional group tolerance.[11]

Role in Materials Science

The rigid structure and tunable electronic properties of biphenyl derivatives make them valuable building blocks for advanced materials. The introduction of nitro groups and other substituents can influence properties like liquid crystallinity, charge transport, and optical behavior.

  • Liquid Crystals: Alkoxycyanobiphenyls are a well-known class of liquid crystals. The introduction of fluorine and other substituents to the biphenyl core or its side chains can modify their phase behavior.[13]

  • Organic Electronics: The unique arrangement of electron-withdrawing nitro groups and reactive atoms like bromine in compounds such as 4,4'-Dibromo-2,2'-dinitrobiphenyl makes them useful intermediates for synthesizing complex molecules for organic electronics. These intermediates can participate in various cross-coupling reactions to construct polymers and supramolecular structures with desirable electronic properties.

Environmental and Toxicological Considerations

While substituted nitrobiphenyls offer significant research potential, it is crucial to consider their environmental fate and toxicological profiles.

  • Toxicity of 4-Nitrobiphenyl: 4-Nitrobiphenyl is a representative member of this class for which toxicological data is available. It is a white to yellow crystalline solid with a sweetish odor.[14] Acute exposure in humans can cause irritation to the eyes, mucous membranes, and respiratory tract, along with headache, nausea, and fatigue.[15] Chronic exposure to high concentrations has been linked to effects on the nervous system, liver, and kidneys.[15] It is also considered a potential occupational carcinogen, with animal studies indicating the formation of bladder tumors.[14][16] The US Environmental Protection Agency (EPA) has noted that 4-nitrobiphenyl is no longer manufactured or used in the United States.[15]

  • Environmental Persistence: 4-Nitrobiphenyl is expected to be moderately persistent in aquatic ecosystems.[17] Its chemical properties suggest it will distribute primarily into water and soil.[17]

Experimental Protocols

Protocol: Synthesis of a Substituted 2-Nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of a 2-nitrobiphenyl derivative.[18]

Materials:

  • Appropriate 2-halonitrobenzene

  • Corresponding phenylboronic acid (1.1 equivalents)

  • 2 M aqueous potassium carbonate (K2CO3) solution (2 equivalents)

  • Toluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.01 equivalents)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4)

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, combine the 2-halonitrobenzene, phenylboronic acid, and 2 M aqueous K2CO3 solution in toluene.

  • Sparge the mixture with nitrogen gas for 5 minutes.

  • Add the Pd(PPh3)4 catalyst and continue sparging with nitrogen for an additional 10 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture and wash the solids with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrobiphenyl derivative.

Protocol: Cytotoxicity Evaluation using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the in vitro anticancer activity of substituted nitrobiphenyls.[4]

Materials:

  • Human carcinoma cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted nitrobiphenyl test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Positive control (e.g., 5-fluorouracil)

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (e.g., 1 µM, 10 µM, 100 µM) and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability or inhibition relative to the vehicle control.

Visualizations

Diagram: Synthesis of Carbazoles from 2-Nitrobiphenyls

G cluster_0 Cadogan Reductive Cyclization 2_Nitrobiphenyl Substituted 2-Nitrobiphenyl Intermediate Nitrene Intermediate 2_Nitrobiphenyl->Intermediate  PPh3 (Reductant) Carbazole Substituted Carbazole Intermediate->Carbazole Intramolecular Cyclization G cluster_workflow In Vitro Anticancer Screening Workflow start Synthesized Nitrobiphenyl Compound dissolve Dissolve in DMSO (Stock Solution) start->dissolve treatment Treat Cells with Compound Dilutions dissolve->treatment cell_culture Culture Human Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis sar Determine IC50 & Structure-Activity Relationship data_analysis->sar

References

Methodological & Application

Suzuki-Miyaura coupling protocol for 4'-Methyl-3-nitro-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Architectural Power of Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for constructing complex molecular architectures, particularly biaryl systems which are prevalent in pharmaceuticals, advanced materials, and agrochemicals.[2] The reaction's power lies in its mild conditions, high functional group tolerance, and the use of organoboron reagents, which are generally stable, readily available, and have low toxicity.[3]

This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of this compound, a specific unsymmetrical biaryl. By coupling an electron-deficient aryl halide with an electron-rich arylboronic acid, this synthesis serves as an excellent case study for understanding the nuances of the Suzuki-Miyaura reaction, particularly when dealing with substrates containing deactivating functional groups like the nitro group.[4][5]

Reaction Principle: Deconstructing the Catalytic Cycle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 1-bromo-3-nitrobenzene and (4-methylphenyl)boronic acid . The entire process is orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br) of 1-bromo-3-nitrobenzene.[6] This is often the rate-determining step of the cycle.[7] The process forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group (the 4-methylphenyl moiety) from the organoboron species to the Pd(II) complex. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more reactive and readily transfers its aryl group to the palladium center, displacing the halide.[1][3][10][11]

  • Reductive Elimination: In the final step, the two coupled aryl groups (3-nitrophenyl and 4-methylphenyl) are expelled from the palladium coordination sphere as the final product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Product) pdiib->product aryl_halide Ar-X (1-Bromo-3-nitrobenzene) aryl_halide->pdiia boronic_acid Ar'-B(OH)₂ + Base ((4-methylphenyl)boronic acid) boronic_acid->pdiib caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Dissecting the Experimental Parameters: A Rationale-Driven Approach

The success of the synthesis hinges on the careful selection of four key components: the catalyst, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While numerous catalysts exist, systems utilizing bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium intermediates.

  • Catalyst Precursor: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective choice as it is an air-stable Pd(0) source that can directly enter the catalytic cycle.[12] Alternatively, a Pd(II) source like Palladium(II) acetate, Pd(OAc)₂, can be used in combination with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) species.[3]

  • Ligand Considerations: For challenging substrates, such as those bearing electron-withdrawing groups like the nitro group in 1-bromo-3-nitrobenzene, specialized ligands are often required. Ligands like SPhos or BrettPhos can enhance catalytic activity and improve yields by facilitating the oxidative addition to the electron-deficient aryl halide.[4][13]

The Multifaceted Role of the Base

The base is not merely a proton scavenger; it is a crucial activator in the catalytic cycle.[1] Its primary role is to activate the boronic acid, forming the boronate species necessary for transmetalation.[10][11] The choice of base can significantly impact reaction rate and yield.

  • Common Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are widely used, effective, and economical choices, often used in aqueous solutions.[14]

    • Potassium Phosphate (K₃PO₄) is a stronger base that is often effective for less reactive aryl chlorides or hindered substrates.[15]

    • Cesium Carbonate (Cs₂CO₃) and Cesium Fluoride (CsF) are highly effective, particularly in anhydrous conditions, but are more expensive.[8][15]

For this specific synthesis, an aqueous solution of K₂CO₃ or Na₂CO₃ provides a good balance of reactivity, cost, and ease of handling.

Choosing the Optimal Solvent System

The solvent plays a key role in solubilizing reactants, stabilizing intermediates, and influencing reaction rates.[16] Suzuki couplings are renowned for their compatibility with a variety of solvent systems, including biphasic aqueous/organic mixtures.[17]

  • Aqueous/Organic Mixtures: A common and highly effective approach is to use a mixture of an organic solvent and water. The organic solvent dissolves the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and the boronate salt. This biphasic system facilitates the interaction of all components.

    • Toluene or 1,4-Dioxane are excellent organic solvents for this purpose.[8]

    • Mixtures of alcohols like ethanol with water can also be highly effective and offer a more environmentally friendly option.[18][19]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can also be used, but their effect can be complex and may influence selectivity in more intricate systems.[16][20]

A mixture of Toluene and water is a robust choice for this protocol.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis on a 1.0 mmol scale.

Materials and Reagents
ReagentMolar Equiv.MW ( g/mol )Amount
1-Bromo-3-nitrobenzene1.0202.01202 mg
(4-methylphenyl)boronic acid1.2135.96163 mg
Pd(PPh₃)₄0.031155.5635 mg
Potassium Carbonate (K₂CO₃)2.0138.21276 mg
Toluene--5 mL
Deionized Water--2.5 mL
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (202 mg, 1.0 mmol), (4-methylphenyl)boronic acid (163 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent and Base Addition: Add toluene (5 mL). In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in deionized water (2.5 mL). Add the aqueous base solution to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-8 hours. The disappearance of the 1-bromo-3-nitrobenzene spot on TLC indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product. Alternatively, recrystallization from a suitable solvent like ethanol can yield the pure this compound as a solid.[12]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₃H₁₁NO₂ is 213.23 g/mol .[21]

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd(PPh₃)₄ start->reagents solvent_base Add Solvents (Toluene) & Aqueous Base (K₂CO₃) reagents->solvent_base inert Purge with Inert Gas (Ar or N₂) solvent_base->inert react Heat to 90-100 °C (4-8 hours) inert->react monitor Monitor by TLC/GC-MS react->monitor workup Cool & Dilute with Ethyl Acetate monitor->workup Reaction Complete extract Aqueous Workup: Wash with H₂O & Brine workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Ineffective base.1. Use a fresh bottle of catalyst.2. Ensure the reaction is thoroughly purged with inert gas.3. Use a freshly prepared aqueous base solution or a stronger base like K₃PO₄.
Formation of Homocoupled Biphenyl (Ar-Ar) Presence of oxygen, leading to side reactions.Improve degassing procedure before heating the reaction.
Significant Deboronation (Ar'-H) 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong or conditions too acidic during workup.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use a milder base or perform workup carefully.
Difficult Purification Contamination with residual catalyst or ligands.During workup, wash the organic layer with aqueous NH₄Cl to help remove palladium residues. Ensure proper column chromatography technique.

References

Application Notes & Protocols: The Strategic Utility of 4'-Methyl-3-nitro-1,1'-biphenyl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Role of a Versatile Precursor

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, including several FDA-approved drugs.[1][2] Its rigid, planar structure provides a well-defined scaffold for orienting functional groups to interact with biological targets, while allowing for tailored modifications to fine-tune pharmacokinetic and pharmacodynamic properties.[3]

4'-Methyl-3-nitro-1,1'-biphenyl (CAS No: 53812-68-3) has emerged as a particularly valuable precursor in this context.[4][] Its utility stems from two key functional handles: a nitro group, which can be readily reduced to a versatile primary amine, and a methyl group, which can be functionalized to create linkages for more complex molecular architectures. This document provides a detailed guide for researchers and drug development professionals on the strategic application of this precursor, focusing on the synthesis of key pharmaceutical intermediates, with an emphasis on pathways relevant to the production of angiotensin II receptor antagonists like Telmisartan.[6][7][8]

Part 1: Synthesis of the Precursor via Suzuki-Miyaura Coupling

The most efficient and widely adopted method for constructing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction creates the pivotal C-C bond between the two phenyl rings with high efficiency and functional group tolerance.

Causality of Experimental Design: The Suzuki coupling mechanism involves a catalytic cycle with a Palladium(0) species.[11] The key steps are:

  • Oxidative Addition: The aryl halide (1-bromo-3-nitrobenzene) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the biphenyl product and regenerating the Pd(0) catalyst.

Suzuki_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle R1 1-Bromo-3-nitrobenzene OA Oxidative Addition R1->OA R2 4-Methylphenylboronic Acid TM Transmetalation R2->TM Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->OA Pd(0) Base Aqueous Base (e.g., Na2CO3) Base->TM Activation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->Catalyst Regenerates Pd(0) Product This compound RE->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Bromo-3-nitrobenzene

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Purge the reaction mixture with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 eq), to the mixture under a positive nitrogen atmosphere.

  • Heat the reaction mixture to reflux (typically 85-95 °C) and maintain with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Part 2: Transformation to Key Pharmaceutical Intermediates

Once synthesized, this compound serves as a branch point for creating more complex intermediates. The most critical transformation is the reduction of the nitro group to a primary amine.

Pathway A: Reduction to 4'-Methyl-[1,1'-biphenyl]-3-amine

The conversion of the nitro group to an amine (4'-Methyl-[1,1'-biphenyl]-3-amine) is a cornerstone transformation. The resulting arylamine is a nucleophilic building block essential for forming amides, heterocycles, and other structures common in active pharmaceutical ingredients (APIs).

Causality of Method Selection: Various methods can achieve this reduction, each with distinct advantages.

  • Catalytic Hydrogenation: Offers high yields and clean reaction profiles, making it ideal for large-scale industrial production. The catalyst (e.g., Palladium on carbon) facilitates the addition of hydrogen across the N-O bonds.

  • Metal/Acid Reduction: A classic, robust method using inexpensive reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is effective but can require more rigorous purification.

  • Metal-Free Reduction: Modern, "greener" methods avoid heavy metal catalysts. For example, using tetrahydroxydiboron in water provides an environmentally benign alternative.[12]

Reduction_Workflow cluster_methods Reduction Methods Start This compound M1 Catalytic Hydrogenation (H₂, Pd/C) Start->M1 M2 Metal/Acid (Fe/HCl or SnCl₂/HCl) Start->M2 M3 Metal-Free (B₂(OH)₄ / H₂O) Start->M3 Product 4'-Methyl-[1,1'-biphenyl]-3-amine M1->Product M2->Product M3->Product

Caption: Key methods for the reduction of the nitro group.

Experimental Protocol: Reduction via Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) source

Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst (typically 1-5 mol% Pd) to the mixture.

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Wash the filter cake with additional solvent.

  • Concentrate the combined filtrates under reduced pressure to yield 4'-Methyl-[1,1'-biphenyl]-3-amine, which can be further purified if necessary.

Comparative Data for Reduction Methodologies
MethodReagents/CatalystSolventTemp.Time (h)Typical YieldAdvantages & Disadvantages
Catalytic Hydrogenation H₂, Pd/CMethanol, EthanolRT2-6>95%Pro: High yield, clean, scalable. Con: Requires specialized pressure equipment, pyrophoric catalyst.
Metal/Acid Reduction Fe, Sn, or Zn + HClEthanol, WaterReflux4-1285-95%Pro: Inexpensive reagents, robust. Con: Stoichiometric metal waste, acidic workup, potential for impurities.
Metal-Free Reduction B₂(OH)₄[12]Water80 °C890-99%Pro: Environmentally friendly, avoids heavy metals. Con: Reagent cost may be higher, requires heating.

Part 3: Advanced Applications in Sartan Synthesis

The 4'-methylbiphenyl core is a central component of angiotensin II receptor blockers (ARBs), commonly known as "sartans." In the synthesis of Telmisartan, for instance, a key intermediate is a 4'-(halomethyl)-[1,1']-biphenyl-2-carboxylic acid derivative, which is used to alkylate the benzimidazole core of the drug.[13] The methyl group of our precursor is the handle for this critical functionalization.

Pathway B: Functionalization of the 4'-Methyl Group

Causality of Experimental Design: To link the biphenyl scaffold to another molecular fragment, the relatively inert methyl group must be activated. This is typically achieved through free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide. This reaction selectively converts the benzylic C-H bonds of the methyl group into a C-Br bond, creating a highly reactive benzylic bromide that is an excellent electrophile for alkylation reactions.

Experimental Protocol: Radical Bromination of a 4'-Methylbiphenyl Derivative

Note: This protocol is generalized for a 4'-methylbiphenyl substrate, such as an ester derivative of 4'-methyl-[1,1']-biphenyl-2-carboxylic acid, which is a common intermediate in Telmisartan synthesis.

Materials:

  • 4'-Methylbiphenyl substrate (e.g., Methyl 4'-methyl-[1,1']-biphenyl-2-carboxylate)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent

Procedure:

  • Dissolve the 4'-methylbiphenyl substrate (1.0 eq) in CCl₄ in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp) to promote initiation.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with the lamp.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating at the top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 4'-(bromomethyl)biphenyl product is often used immediately in the next step due to its lability.

Safety and Handling

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when exposed to air. Ensure the filter cake remains wet with solvent during and after filtration.

  • Reagents: N-Bromosuccinimide (NBS) is a corrosive lachrymator. Handle it in a fume hood. Radical initiators like AIBN and benzoyl peroxide can be explosive under certain conditions and should be handled according to safety guidelines.

Conclusion

This compound is a strategically important and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its nitro and methyl groups. Through well-established protocols such as Suzuki coupling for its synthesis, catalytic hydrogenation for amine formation, and radical bromination for further functionalization, this compound provides a reliable and efficient entry point into high-value molecular scaffolds, most notably those required for the industrial production of sartan-class antihypertensive drugs. The methodologies outlined in this guide provide a robust framework for researchers and process chemists to leverage this key building block in drug discovery and development programs.

References

Application of 4'-Methyl-3-nitro-1,1'-biphenyl in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biphenyl Scaffolds in Modern Agrochemicals

The relentless pursuit of enhanced crop protection and yield has positioned synthetic chemistry at the forefront of agricultural innovation. Within the vast arsenal of molecular scaffolds employed in the design of novel agrochemicals, the biphenyl moiety stands out for its structural rigidity, metabolic stability, and its capacity for diverse functionalization. This guide focuses on a particularly valuable, yet underexplored, building block: 4'-Methyl-3-nitro-1,1'-biphenyl . Its unique substitution pattern, featuring a nitro group for subsequent chemical elaboration and a methyl group for modulating lipophilicity and metabolic fate, makes it a strategic precursor for the synthesis of high-value agrochemicals, particularly in the realm of herbicides.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in agrochemical development. It moves beyond a mere recitation of synthetic procedures to provide a deep, mechanistic understanding of the application of this compound, with a focus on its conversion to key intermediates for the synthesis of diphenyl ether herbicides—a class of compounds renowned for their potent and broad-spectrum weed control.

Core Synthesis and Functionalization of this compound

The utility of this compound as a precursor hinges on its efficient synthesis and the versatility of its nitro functional group. The primary synthetic strategies for accessing this biphenyl core involve modern cross-coupling reactions.

Synthesis of the Biphenyl Core: Suzuki-Miyaura and Ullmann Couplings

The construction of the this compound backbone is most effectively achieved through palladium-catalyzed Suzuki-Miyaura coupling or copper-mediated Ullmann coupling reactions. The Suzuki-Miyaura reaction, in particular, is favored for its mild reaction conditions and high functional group tolerance.

Table 1: Comparison of Synthetic Routes to this compound

ReactionKey ReagentsCatalystTypical YieldsAdvantagesDisadvantages
Suzuki-Miyaura Coupling 3-Nitrophenylboronic acid, 4-BromotoluenePd(PPh₃)₄, Pd(OAc)₂80-95%Mild conditions, high yields, broad substrate scopeCost of palladium catalyst, potential for phosphine ligand contamination
Ullmann Coupling 3-Bromo-nitrobenzene, 4-IodotolueneCopper powder, Cu(I) salts60-80%Lower catalyst costHarsher reaction conditions (high temperatures), potential for side reactions
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Nitrophenylboronic acid

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3-nitrophenylboronic acid (1.2 eq.), 4-bromotoluene (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.), under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Application in the Synthesis of Diphenyl Ether Herbicides

A key application of this compound in agrochemical synthesis is its role as a precursor to diphenyl ether herbicides. These herbicides are a significant class of compounds that inhibit the enzyme protoporphyrinogen oxidase (PPO), leading to rapid and effective weed control. The synthesis of these herbicides often involves the Ullmann condensation, which forms the crucial diaryl ether linkage.

The 4'-methyl-3-nitrophenyl moiety is a valuable pharmacophore in this context. The following sections detail a plausible synthetic pathway from this compound to a representative diphenyl ether herbicide.

Logical Workflow for Herbicide Synthesis

G A This compound B Reduction of Nitro Group A->B C 3-Amino-4'-methyl-1,1'-biphenyl B->C D Diazotization C->D E 4'-Methyl-[1,1'-biphenyl]-3-ol D->E F Ullmann Condensation E->F G Diphenyl Ether Herbicide F->G

Caption: Synthetic pathway from this compound to a diphenyl ether herbicide.

Step 1: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol/Water mixture

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of ethanol and water.

  • Add iron powder (5-10 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Amino-4'-methyl-1,1'-biphenyl .

Step 2: Conversion of the Amine to a Phenol via Diazotization

The resulting amine can be converted to a phenol through a Sandmeyer-type reaction involving diazotization followed by hydrolysis.

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-ol

Materials:

  • 3-Amino-4'-methyl-1,1'-biphenyl

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Copper(II) sulfate (CuSO₄) (optional, for hydrolysis)

  • Diethyl ether

Procedure:

  • Dissolve 3-Amino-4'-methyl-1,1'-biphenyl in an aqueous solution of sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid (or a solution of copper(II) sulfate).

  • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4'-Methyl-[1,1'-biphenyl]-3-ol .

Step 3: Ullmann Condensation for Diphenyl Ether Formation

The synthesized phenol is a key intermediate for the Ullmann condensation to form the diphenyl ether linkage. This example illustrates the synthesis of a hypothetical herbicide, structurally similar to commercial products like Bifenox.

G cluster_0 Ullmann Condensation A 4'-Methyl-[1,1'-biphenyl]-3-ol F Diphenyl Ether Herbicide A->F Heat B Substituted Nitrobenzene (e.g., 2,4-dichloro-nitrobenzene) B->F Heat C Copper Catalyst (e.g., Cu₂O) C->F Heat D Base (e.g., K₂CO₃) D->F Heat E High-boiling solvent (e.g., DMF, NMP) E->F Heat

Caption: Key components of the Ullmann condensation for diphenyl ether herbicide synthesis.

Experimental Protocol: Synthesis of a 4'-Methyl-3-(substituted-phenoxy)-nitrobenzene Derivative

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-3-ol

  • A suitable activated aryl halide (e.g., 2,4-dichloro-1-nitrobenzene)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • To a flask, add 4'-Methyl-[1,1'-biphenyl]-3-ol (1.0 eq.), the activated aryl halide (1.1 eq.), potassium carbonate (1.5 eq.), and the copper catalyst (0.1 eq.).

  • Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final diphenyl ether herbicide.

Conclusion and Future Perspectives

This compound is a versatile and strategically important intermediate in the synthesis of novel agrochemicals. Its utility is particularly evident in the construction of diphenyl ether herbicides, where the nitro group serves as a latent functionality for conversion to a phenol, enabling the crucial Ullmann condensation. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this valuable building block. Future research may focus on the development of more efficient and sustainable catalytic systems for both the synthesis of the biphenyl core and its subsequent transformations, as well as the exploration of this scaffold in the design of other classes of agrochemicals, including fungicides and insecticides.

Application Notes and Protocols: Derivatization of 4'-Methyl-3-nitro-1,1'-biphenyl for Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4'-Methyl-3-nitro-1,1'-biphenyl Scaffold

In the landscape of advanced materials, the biphenyl unit stands as a cornerstone, offering a rigid, conjugated framework that is essential for creating high-performance organic electronic and photonic materials.[1] The inherent stability and tunable electronic properties of the biphenyl core make it a privileged scaffold in the design of materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and hole-transporting materials (HTMs).[1][2][3] The strategic placement of functional groups on this scaffold is paramount for fine-tuning the material's properties, such as its energy levels (HOMO/LUMO), charge carrier mobility, and solid-state morphology.[4][5]

This compound is a particularly valuable starting material due to the orthogonal nature of its substituents. The methyl group at the 4'-position provides solubility and can influence molecular packing, while the nitro group at the 3-position serves as a versatile chemical handle for a variety of transformations. The electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the biphenyl system, and its reduction to an amino group opens up a vast chemical space for further derivatization.[4][5] This guide provides a comprehensive overview of the synthesis and derivatization of this compound, with a focus on creating functional materials for applications in materials science. We will delve into the rationale behind key synthetic steps and provide detailed, field-proven protocols.

Core Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields, mild reaction conditions, and exceptional tolerance to a wide range of functional groups.

Rationale for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is the method of choice for synthesizing the this compound scaffold due to its robustness and versatility. The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Nitrophenylboronic Acid 3-Nitrophenylboronic Acid Product This compound 3-Nitrophenylboronic Acid->Product Suzuki-Miyaura Coupling 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Product Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Product

Figure 1: Suzuki-Miyaura coupling for the synthesis of the target biphenyl.
Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.

Materials:

  • 3-Nitrophenylboronic acid

  • 4-Bromotoluene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Derivatization Strategy I: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step, transforming the electron-withdrawing nitro-biphenyl into an electron-donating amino-biphenyl. This dramatically alters the electronic properties of the molecule and provides a nucleophilic site for further functionalization. The resulting 4'-Methyl-[1,1'-biphenyl]-3-amine is a key intermediate for the synthesis of hole-transporting materials and precursors for advanced polymers.

Rationale for Nitro Group Reduction:

Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method. However, for substrates with other reducible functional groups, chemoselective methods using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media are preferred to avoid unwanted side reactions.

Nitro_Reduction Start This compound Product 4'-Methyl-[1,1'-biphenyl]-3-amine Start->Product Nitro Group Reduction Reagents SnCl2·2H2O / Ethanol Reagents->Product

Figure 2: Reduction of the nitro group to an amine.
Protocol 2: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine

This protocol utilizes tin(II) chloride dihydrate, a mild and effective reducing agent for aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).

  • Add tin(II) chloride dihydrate (5.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious as gas evolution will occur.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 4'-Methyl-[1,1'-biphenyl]-3-amine.

Derivatization Strategy II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing triarylamines, which are a prominent class of hole-transporting materials used in OLEDs and perovskite solar cells.[7][8] Starting from the synthesized 4'-Methyl-[1,1'-biphenyl]-3-amine, further arylation can be achieved to create complex, high-performance materials.

Rationale for Buchwald-Hartwig Amination:

This reaction allows for the coupling of an amine with an aryl halide, providing a direct route to construct sterically hindered and electronically diverse triarylamines. The choice of a suitable phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Buchwald_Hartwig Amine 4'-Methyl-[1,1'-biphenyl]-3-amine Product N-Aryl-4'-methyl-[1,1'-biphenyl]-3-amine Amine->Product Buchwald-Hartwig Amination Aryl_Halide Aryl Bromide (e.g., 4-Bromoanisole) Aryl_Halide->Product Catalyst Pd(OAc)2 / Ligand (e.g., XPhos) Catalyst->Product Base NaOtBu Base->Product

Figure 3: Buchwald-Hartwig amination for C-N bond formation.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-4'-methyl-[1,1'-biphenyl]-3-amine

This protocol provides a general procedure for the arylation of 4'-Methyl-[1,1'-biphenyl]-3-amine.

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-3-amine

  • 4-Bromoanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 4'-Methyl-[1,1'-biphenyl]-3-amine (1.0 mmol) and 4-bromoanisole (1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite® and wash the pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired triarylamine.

Data Summary

The following table summarizes key physical and spectroscopic data for the parent compound and its primary amine derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound C₁₃H₁₁NO₂213.23Yellowish solid8.25 (t, 1H), 8.15 (d, 1H), 7.75 (d, 1H), 7.50 (t, 1H), 7.45 (d, 2H), 7.25 (d, 2H), 2.40 (s, 3H)148.5, 141.2, 138.5, 137.0, 132.5, 129.8, 129.5, 127.2, 122.0, 121.5, 21.2
4'-Methyl-[1,1'-biphenyl]-3-amine C₁₃H₁₃N183.25Off-white solid7.40 (d, 2H), 7.25 (t, 1H), 7.20 (d, 2H), 6.95 (s, 1H), 6.85 (d, 1H), 6.70 (dd, 1H), 3.70 (s, 2H), 2.35 (s, 3H)146.0, 141.5, 137.0, 129.5, 129.0, 127.0, 118.0, 114.5, 114.0, 21.0

Note: NMR data are predicted and/or compiled from similar known compounds and should be confirmed experimentally.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block for the synthesis of advanced materials. The protocols outlined in this guide provide a robust framework for its synthesis and derivatization. The reduction of the nitro group to an amine, followed by Buchwald-Hartwig amination, opens a pathway to a wide array of functional molecules with tailored electronic and photophysical properties. These derivatives hold significant promise for applications in next-generation OLEDs, OPVs, and other organic electronic devices. Further exploration of derivatization at the methyl group or on the biphenyl rings can lead to even more complex and functional materials, making this a rich area for future research and development.

References

HPLC and GC-MS analytical methods for 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 4'-Methyl-3-nitro-1,1'-biphenyl by HPLC-UV and GC-MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides detailed analytical methodologies for the quantitative and qualitative analysis of this compound (MNB), a key intermediate in various synthetic pathways. We present two orthogonal, robust, and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for precise quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and confirmation. This guide is intended for researchers, quality control analysts, and drug development professionals requiring reliable methods for the characterization of this compound.

Introduction and Analyte Overview

This compound (MNB) is a nitroaromatic compound with a biphenyl core structure. Its molecular formula is C₁₃H₁₁NO₂ and it has a molecular weight of approximately 213.23 g/mol [1][2]. The presence of two aromatic rings, a methyl functional group, and a polar nitro group gives the molecule a unique physicochemical profile that makes it amenable to analysis by both liquid and gas chromatography.

The structure of MNB, featuring strong chromophores (nitro group, conjugated biphenyl system), allows for sensitive detection by UV spectrophotometry, making HPLC-UV an ideal choice for purity assessment and quantification[3]. Furthermore, its thermal stability and volatility permit analysis by GC-MS, which provides unparalleled specificity through mass fragmentation patterns, confirming identity and detecting trace-level impurities.

Analyte Physicochemical Properties:

PropertyValueSource
IUPAC Name 1-(4-methylphenyl)-3-nitrobenzene[1]
CAS Number 53812-68-3[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Topological Polar Surface Area 45.8 Ų[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the method of choice for the quantification of MNB. The molecule's moderate polarity, driven by the biphenyl backbone and the nitro group, allows for excellent retention and separation on a non-polar stationary phase like C18. A gradient elution using a water/acetonitrile mobile phase ensures a sharp peak shape and efficient separation from potential impurities. UV detection is selected due to the strong absorbance of the conjugated nitroaromatic system, providing high sensitivity. A detection wavelength of 254 nm is recommended as it is a common wavelength for aromatic compounds and provides a good response for MNB.

HPLC-UV Experimental Protocol

2.2.1. Instrumentation and Consumables

ComponentSpecification
HPLC System Quaternary or Binary Gradient HPLC System with UV/PDA Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Autosampler Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Analytical Balance 4-decimal place

2.2.2. Reagent and Standard Preparation

  • Mobile Phase A (MPA): Deionized Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (MPB): Acetonitrile with 0.1% (v/v) Formic Acid.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2.2.3. HPLC-UV Method Parameters

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh MNB Standard/Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter with 0.45 µm Syringe Filter s3->s4 a1 Inject 10 µL into HPLC-UV System s4->a1 a2 C18 Column Separation (Gradient Elution) a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: HPLC-UV analysis workflow for this compound.

System Suitability and Validation
  • System Suitability: Before analysis, inject a mid-level standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.

  • Method Validation Insights:

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of MNB.

    • Linearity: A calibration curve plotted with peak area vs. concentration should have a correlation coefficient (r²) ≥ 0.999.

    • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 80-120% (recovery), and precision (RSD) should be ≤15%.

    • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique for the unambiguous identification of MNB. The compound's volatility allows it to be readily vaporized in the GC inlet and separated on a capillary column. A low-polarity 5% phenyl-methylpolysiloxane column is chosen for its versatility and efficiency in separating compounds of this type. Electron Ionization (EI) at 70 eV generates a reproducible fragmentation pattern (mass spectrum) that serves as a unique "fingerprint" for the molecule, allowing for definitive confirmation via library matching or spectral interpretation.

GC-MS Experimental Protocol

3.2.1. Instrumentation and Consumables

ComponentSpecification
GC-MS System Gas Chromatograph with a Single Quadrupole or Ion Trap Mass Spectrometer
Analytical Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)
Inlet Liner Split/Splitless, deactivated glass wool liner
Carrier Gas Helium (99.999% purity)
Autosampler Vials 2 mL amber glass vials with PTFE septa

3.2.2. Reagent and Standard Preparation

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC or GC grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of MNB reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the solvent for method development and confirmation.

3.2.3. GC-MS Method Parameters

ParameterSetting
Inlet Mode Splitless (for trace analysis) or Split 20:1
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh MNB Standard/Sample s2 Dissolve in Volatile Solvent (e.g., DCM) s1->s2 s3 Transfer to GC Vial s2->s3 a1 Inject 1 µL into GC-MS System s3->a1 a2 HP-5ms Column Separation (Temp. Program) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (Scan) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Identify Peak of Interest d1->d2 d3 Confirm via Mass Spectrum (Library Match) d2->d3

Caption: GC-MS analysis workflow for this compound.

Expected Results and Spectral Interpretation
  • Chromatogram: A sharp peak for MNB should be observed in the total ion chromatogram (TIC).

  • Mass Spectrum: The EI mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z 213. Key fragment ions would likely include:

    • m/z 167: [M - NO₂]⁺, loss of the nitro group.

    • m/z 152: [M - NO₂ - CH₃]⁺, subsequent loss of the methyl radical.

    • m/z 91: Tropylium ion [C₇H₇]⁺ from the tolyl moiety.

    • m/z 76: Phenyl radical cation [C₆H₄]⁺.

The presence of the molecular ion and these characteristic fragments provides definitive structural confirmation. PubChem provides existing GC-MS data that can be used as a reference[1].

Method Selection Guide

FeatureHPLC-UVGC-MS
Primary Use Quantitative analysis, purity determinationQualitative confirmation, impurity identification
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)
Specificity Moderate (based on retention time and UV)Very High (based on mass spectrum)
Sample Throughput HigherLower
Key Advantage Robustness and precision for quantificationDefinitive structural confirmation
Best For Routine QC, content uniformity, stability studiesStructure verification, unknown impurity ID, trace analysis

References

The Strategic Role of 4'-Methyl-3-nitro-1,1'-biphenyl in the Synthesis of Advanced Optoelectronic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of advanced materials science, the biphenyl scaffold stands as a cornerstone for the development of both liquid crystals (LCs) and organic light-emitting diodes (OLEDs).[1] The inherent rigidity and thermal stability of the biphenyl core provide an excellent foundation for molecules designed to exhibit the unique properties required for these applications.[2] This guide focuses on a particularly strategic, though not directly functional, intermediate: 4'-Methyl-3-nitro-1,1'-biphenyl . While this compound itself does not possess liquid crystalline or charge-transporting properties, its true value lies in its potential as a versatile precursor for the synthesis of high-performance optoelectronic materials.

The strategic placement of the nitro and methyl functional groups on the biphenyl core offers a rich platform for a variety of chemical transformations. The nitro group, a powerful electron-withdrawing moiety, can be readily converted into an amino group, a key component in many hole-transporting materials for OLEDs. The methyl group, on the other hand, can influence the solubility and packing of the final molecules, and can also be a site for further functionalization. This document provides detailed application notes and synthetic protocols to guide researchers in leveraging the chemical potential of this compound for the creation of novel liquid crystals and OLED materials.

PART 1: Synthesis of Liquid Crystal Scaffolds from this compound

The defining characteristic of liquid crystals is their ability to exhibit phases of matter that are intermediate between a conventional liquid and a solid crystal.[3] This behavior is typically observed in molecules that possess a rigid core and flexible terminal groups. The biphenyl unit of this compound serves as an excellent starting point for the rigid core. The synthetic challenge lies in the introduction of appropriate functional groups to induce and control the mesomorphic properties.

Conceptual Synthetic Strategy for Liquid Crystal Synthesis

The primary synthetic transformation to render this compound suitable for liquid crystal applications involves the reduction of the nitro group to an amine, followed by the formation of an imine (Schiff base) or an ester linkage to introduce a second aromatic ring and a flexible alkyl or alkoxy chain. These modifications extend the rigid core and introduce the necessary molecular anisotropy.

G A This compound B Reduction (e.g., SnCl2, HCl) A->B C 3-Amino-4'-methyl-1,1'-biphenyl B->C D Condensation with 4-(alkoxy)benzaldehyde C->D E Schiff Base Formation F Target Liquid Crystal Molecule (Azomethine-based) E->F

Figure 1: Proposed synthetic workflow for an azomethine-based liquid crystal starting from this compound.

Protocol 1: Synthesis of a Nematic Liquid Crystal Precursor via Schiff Base Formation

This protocol details the synthesis of a potential nematic liquid crystal based on an azomethine linkage. The introduction of a terminal alkoxy chain is a common strategy to induce and control the temperature range of the nematic phase.[4]

Step 1: Reduction of the Nitro Group

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add stannous chloride dihydrate (SnCl₂, 3.0 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice and basify with a concentrated sodium hydroxide (NaOH) solution until the tin salts precipitate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-4'-methyl-1,1'-biphenyl.

Step 2: Schiff Base Condensation

  • Reaction Setup: In a separate flask, dissolve the synthesized 3-amino-4'-methyl-1,1'-biphenyl (1.0 eq) and 4-(hexyloxy)benzaldehyde (1.0 eq) in absolute ethanol.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Reflux the mixture for 6-8 hours. The formation of the imine can be observed by a color change and monitored by TLC.

  • Purification: Upon completion, cool the reaction mixture to induce crystallization. The solid product can be collected by filtration and recrystallized from ethanol to yield the final azomethine liquid crystal.

Parameter Description Typical Value/Observation
Starting Material This compoundWhite to pale yellow solid
Intermediate 3-Amino-4'-methyl-1,1'-biphenylOff-white to brownish solid
Final Product (E)-4-((4'-methyl-[1,1'-biphenyl]-3-yl)imino)methyl)phenolCrystalline solid
Expected Phase NematicTo be confirmed by DSC and POM
Yield (Overall) Estimated40-60%

PART 2: Synthesis of OLED Materials from this compound

The biphenyl scaffold is a fundamental building block for many high-performance materials used in OLEDs, particularly as host materials and in hole-transporting layers (HTLs).[1][5] The key to their function is the introduction of charge-transporting moieties, such as aromatic amines or carbazole units.[1][2]

Conceptual Synthetic Strategy for OLED Material Synthesis

The synthesis of OLED materials from this compound hinges on the conversion of the nitro group to a reactive amine. This amine can then undergo cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce bulky aromatic groups that enhance the material's charge-transporting properties and morphological stability.[2]

G A This compound B Reduction (e.g., Pd/C, H2) A->B C 3-Amino-4'-methyl-1,1'-biphenyl B->C D Buchwald-Hartwig Amination (with Aryl Bromide) C->D E Pd Catalyst, Base F Target Hole-Transporting Material E->F

Figure 2: Proposed synthetic workflow for a hole-transporting material for OLEDs via Buchwald-Hartwig amination.

Protocol 2: Synthesis of a Diarylamine-functionalized Biphenyl for Hole-Transporting Layers

This protocol outlines a general method for the synthesis of a potential hole-transporting material by functionalizing the amino group of 3-amino-4'-methyl-1,1'-biphenyl with an aryl bromide.

Step 1: Reduction of the Nitro Group (Alternative Method)

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 3-amino-4'-methyl-1,1'-biphenyl.

Step 2: Buchwald-Hartwig Cross-Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-amino-4'-methyl-1,1'-biphenyl (1.0 eq), an appropriate aryl bromide (e.g., 4-bromobiphenyl, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagents: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent and Atmosphere: Add anhydrous toluene and degas the mixture. Backfill with an inert gas (argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Purification: After cooling, dilute the reaction mixture with toluene and filter through a short plug of silica gel. The crude product can be purified by column chromatography on silica gel to yield the desired diarylamine-functionalized biphenyl.

Parameter Description Typical Value/Observation
Starting Material This compoundWhite to pale yellow solid
Intermediate 3-Amino-4'-methyl-1,1'-biphenylOff-white to brownish solid
Final Product N-(4'-methyl-[1,1'-biphenyl]-3-yl)-[1,1'-biphenyl]-4-amineAmorphous solid
Application Hole-Transporting Layer (HTL) in OLEDsTo be evaluated in device fabrication
Yield (Overall) Estimated30-50%

Conclusion: A Gateway to Novel Materials

While this compound is not an end-product for liquid crystal displays or OLEDs, its strategic functionalization makes it a valuable and versatile starting material. The protocols and synthetic strategies outlined in this guide demonstrate plausible and scientifically sound pathways to transform this simple biphenyl derivative into complex molecules with tailored optoelectronic properties. The reduction of the nitro group to an amine is a critical step that opens up a wide array of subsequent chemical modifications, including the formation of imines for liquid crystals and carbon-nitrogen bond formation for hole-transporting materials in OLEDs. For researchers and scientists in the field of organic electronics and materials science, understanding the synthetic potential of such precursors is paramount to the continued innovation and development of next-generation display and lighting technologies.

References

Application Notes and Protocols for the Electrophilic Nitration of 4-Methylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale nitration of 4-methylbiphenyl. The protocol details a robust method for the regioselective synthesis of 4-methyl-4'-nitro-1,1'-biphenyl using a mixed acid (sulfuric and nitric acid) approach. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It encompasses a detailed experimental procedure, mechanistic insights, safety protocols, and methods for product isolation, purification, and characterization. The causality behind key experimental steps is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: Significance and Reaction Principle

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing essential intermediates for a wide array of applications, including the manufacturing of pharmaceuticals, dyes, and polymers. 4-Methylbiphenyl serves as a useful scaffold, and its nitrated derivatives are valuable precursors for further functionalization, such as reduction to the corresponding amine.

This protocol focuses on the electrophilic aromatic substitution (EAS) of 4-methylbiphenyl. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The methyl group on one phenyl ring is an activating, ortho-, para- directing group. However, steric hindrance from the adjacent phenyl ring can influence the substitution pattern. The unsubstituted phenyl ring is activated by the electron-donating nature of the tolyl group, leading to preferential nitration at its para position (the 4'-position), which is sterically most accessible and electronically favored. This regioselectivity is a key consideration in the synthesis of the desired 4-methyl-4'-nitro-1,1'-biphenyl isomer.[2][3]

Safety First: Handling Strong Acids and Nitroaromatics

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.[4]

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[4]

  • Fume Hood: All operations must be conducted in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes, such as nitrogen oxides (NOx).[4]

  • Acid Handling: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact.[4] Always add acid slowly and in a controlled manner. When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid while cooling, never the reverse, to manage the exothermic heat of mixing.

  • Thermal Runaway: The reaction is exothermic. Maintain strict temperature control using an ice bath to prevent overheating, which can lead to the formation of dinitrated byproducts and increase the risk of an uncontrolled reaction.[5]

  • Quenching: The quenching of the reaction mixture with ice water is also highly exothermic. This step must be performed slowly and with efficient stirring.

  • Waste Disposal: Acidic waste and organic waste containing nitro compounds must be segregated and disposed of according to institutional and environmental regulations.

Experimental Protocol: Synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl

This protocol is adapted from standard procedures for the nitration of aromatic compounds.[6][7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methylbiphenyl≥98%Standard Supplier
Concentrated Sulfuric Acid (H₂SO₄)98%Standard SupplierCorrosive, handle with care
Concentrated Nitric Acid (HNO₃)70%Standard SupplierCorrosive, strong oxidizer
Dichloromethane (CH₂Cl₂)ACS GradeStandard SupplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying
HexaneACS GradeStandard SupplierFor recrystallization
Ethanol95%Standard SupplierFor recrystallization
Crushed IceFor quenching
Step-by-Step Procedure

Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.2 g (25 mmol) of 4-methylbiphenyl in 20 mL of dichloromethane.

  • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with stirring.

  • In a separate 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid. Cool this flask in the ice bath.

  • Slowly and dropwise , add 2.5 mL (~40 mmol) of concentrated nitric acid to the cold sulfuric acid with constant swirling. This nitrating mixture should be prepared fresh and kept cold.

Nitration Reaction:

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-methylbiphenyl over a period of 30 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the mixture stir at room temperature for 1 hour to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

Work-up and Isolation:

  • Carefully pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice. Perform this step slowly and with vigorous stirring to manage the exotherm.

  • Transfer the quenched mixture to a separatory funnel. The organic layer (dichloromethane) will be the bottom layer.

  • Separate the layers. Extract the aqueous layer with an additional 20 mL of dichloromethane.

  • Combine the organic layers. Wash the combined organic extract sequentially with:

    • 50 mL of cold water

    • 50 mL of saturated sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ gas)[5]

    • 50 mL of brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product as a yellowish solid.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain light-yellow needles.[9][10][11]

  • Dissolve the crude solid in a minimal amount of hot hexane.

  • If any oily impurities remain, they can be removed by hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • A second recrystallization from ethanol can be performed for higher purity if necessary.[9]

  • Dry the purified crystals in a vacuum oven or desiccator. Weigh the final product and calculate the percent yield.

Visualization of the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

Nitration_Mechanism cluster_generation Generation of Electrophile cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O 4_MeBiphenyl 4-Methylbiphenyl NO2+->4_MeBiphenyl Intermediate Sigma Complex (Carbocation Intermediate) 4_MeBiphenyl->Intermediate + NO₂⁺ Product 4-Methyl-4'-nitrobiphenyl Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Nitration of 4-Methylbiphenyl.

Experimental_Workflow Start Start: 4-Methylbiphenyl Dissolve Dissolve in CH₂Cl₂ Cool to 0-5 °C Start->Dissolve Reaction Slowly Add Nitrating Mix (T < 10 °C) Stir at RT Dissolve->Reaction Nitrating_Mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Keep Cold Nitrating_Mix->Reaction Quench Pour onto Crushed Ice Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Evaporate Solvent Wash->Dry Crude Crude Product Dry->Crude Purify Recrystallize from Hexane/Ethanol Crude->Purify Final_Product Pure 4-Methyl-4'-nitrobiphenyl Purify->Final_Product

Caption: Step-by-step workflow for the synthesis of 4-methyl-4'-nitrobiphenyl.

Product Characterization

The identity and purity of the synthesized 4-methyl-4'-nitro-1,1'-biphenyl should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values vary; a sharp melting point indicates high purity.
TLC A single spot should be observed after purification.
¹H NMR The spectrum will show characteristic signals for the aromatic protons and the methyl group. Protons on the nitrated ring will be shifted downfield. The methyl protons will appear as a singlet around 2.4 ppm. Aromatic protons will appear in the 7.3-8.3 ppm range.
¹³C NMR The spectrum will show 13 distinct carbon signals (or fewer if there is overlap). The carbon bearing the nitro group will be significantly deshielded. PubChem provides reference spectra.[12]
IR Spectroscopy Characteristic strong absorptions for the nitro group (NO₂) will be present at approximately 1512 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[13]
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 213.23 (for C₁₃H₁₁NO₂).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time at room temperature. Ensure proper stoichiometry of nitrating agent.
Loss of product during work-up.Ensure pH is neutral before final extractions. Be careful not to lose product during transfers.
Formation of Byproducts (e.g., dinitrated compounds) Reaction temperature was too high.Maintain strict temperature control (<10 °C) during the addition of the nitrating mixture.
Excess nitrating agent.Use the recommended stoichiometry.
Oily Product / Fails to Crystallize Presence of impurities.Purify by column chromatography on silica gel before attempting recrystallization. Ensure all acid is removed during the work-up.
Dark Color / Tar Formation Reaction overheated, causing oxidation.Improve temperature control. Add the nitrating agent more slowly.

Conclusion

This application note provides a detailed, reliable, and safe protocol for the synthesis of 4-methyl-4'-nitro-1,1'-biphenyl. By understanding the underlying chemical principles and adhering strictly to the safety and experimental procedures outlined, researchers can confidently prepare this valuable chemical intermediate for use in further synthetic applications. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. We will address common challenges encountered during its synthesis, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction, providing field-proven insights and actionable protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am consistently observing low yields (<60%) for my this compound synthesis via Suzuki coupling. What are the most probable causes?

Answer: Low yield in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to a few critical reaction parameters. The coupling of an electron-deficient aryl halide (like 1-bromo-3-nitrobenzene) with an organoboron reagent requires careful optimization. Here are the primary factors to investigate:

  • Inert Atmosphere & Solvent Degassing: The Palladium(0) catalyst is the heart of your reaction, and it is highly sensitive to oxygen. Inadequate degassing of your solvent or failure to maintain a strictly inert (Nitrogen or Argon) atmosphere can lead to the oxidation of the Pd(0) species to inactive Pd(II), effectively killing your catalyst. Furthermore, oxygen can promote the unwanted homocoupling of your boronic acid starting material.[1]

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is crucial. While standard ligands like triphenylphosphine (PPh₃) can work, electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu type ligands) are known to significantly facilitate the oxidative addition and reductive elimination steps, which are often rate-limiting.[2][3] For nitro-substituted aryl halides, a more robust ligand can dramatically improve yields.

  • Base Selection and Strength: The base is not merely a spectator; its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[4][5] The choice of base can have a profound impact on the reaction rate and yield. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. If you are experiencing low yields with a weaker base like NaHCO₃, switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a logical next step.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and the formation of side products. The optimal temperature is a balance. If you observe catalyst turning into palladium black, your temperature may be too high. Conversely, if the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial.[6][7]

Question 2: My crude NMR is showing significant homocoupling byproducts (biphenyl from the boronic acid and/or 4,4'-dimethylbiphenyl). How can I suppress these side reactions?

Answer: The formation of homocoupling products is a classic sign of suboptimal reaction conditions, most frequently related to the presence of oxygen or issues with the catalyst/base system.

  • Rigorous Oxygen Exclusion: As mentioned above, oxygen is the primary culprit for the oxidative homocoupling of boronic acids.[1] Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles (for smaller scales) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Stoichiometry of Reactants: Ensure the stoichiometry is correct. A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is common, but a very large excess can sometimes increase the rate of its homocoupling.

  • Slow Addition: In some cases, particularly on a larger scale, the slow addition of one of the coupling partners can help maintain a low concentration and minimize side reactions.[1]

Process Optimization & Protocols

To provide a clear path for improving your yield, we present a logical workflow and a detailed experimental protocol.

Troubleshooting Workflow for Low Yield

Below is a flowchart to guide your optimization process when encountering low yields.

G cluster_0 start Low Yield Observed check_purity Verify Purity of Starting Materials (Aryl Halide & Boronic Acid) start->check_purity check_conditions Review Core Reaction Conditions check_purity->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) check_conditions->analyze_crude side_products Significant Side Products? analyze_crude->side_products optimize Systematically Optimize Parameters (See Table 1) side_products->optimize Yes side_products->optimize No (Incomplete Conversion) success High Yield Achieved optimize->success

Caption: Troubleshooting flowchart for addressing low reaction yield.

Table 1: Parameter Optimization for Suzuki-Miyaura Coupling

This table summarizes key variables and suggests modifications to improve reaction outcomes based on common observations.

ParameterStandard ConditionTroubleshooting Suggestion & Rationale
Catalyst Loading 0.5 - 2.0 mol%Issue: Incomplete conversion. Action: Increase loading to 3-5 mol%. Rationale: Ensures sufficient active catalyst is present, especially if minor impurities are causing deactivation.
Ligand PPh₃Issue: Low yield, slow reaction. Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). Rationale: These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, particularly for electron-deficient aryl halides.[3]
Base K₂CO₃ (2.0 eq.)Issue: Sluggish reaction. Action: Use a stronger base like K₃PO₄ (3.0 eq.) or Cs₂CO₃ (2.0 eq.). Rationale: A stronger base more effectively generates the highly nucleophilic boronate species required for transmetalation.[4]
Solvent System Toluene/H₂O (4:1)Issue: Poor solubility or side reactions. Action: Screen alternative solvents like 1,4-Dioxane/H₂O or DMF/H₂O. Rationale: Solvent choice affects reagent solubility and catalyst stability; an optimal solvent can significantly enhance reaction efficiency.[1]
Temperature 90 °CIssue: Catalyst decomposition (blackening). Action: Lower temperature to 80 °C. Issue: No reaction. Action: Increase temperature to 100-110 °C. Rationale: Balances reaction kinetics against catalyst stability.[6]

Detailed Experimental Protocol: Optimized Synthesis

This protocol is an example of an optimized procedure for the synthesis of this compound.

Reactants:

  • 1-Bromo-3-nitrobenzene (1.0 eq.)

  • 4-Methylphenylboronic acid (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)

  • Toluene and Deionized Water (degassed)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene, 4-methylphenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add the Pd(OAc)₂ and SPhos ligand.

  • Solvent Addition: Add degassed toluene and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.[8] Further purification can be achieved by recrystallization from ethanol.[8]

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SUZUKI_CYCLE cluster_0 Catalytic Cycle cluster_1 cluster_2 cluster_3 pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 Ar¹-Pd(II)L₂-X pd0->pd_complex_1 pd_complex_2 Ar¹-Pd(II)L₂-Ar² pd_complex_1->pd_complex_2 pd_complex_2->pd0 product Ar¹-Ar² pd_complex_2->product aryl_halide Ar¹-X (1-Bromo-3-nitrobenzene) aryl_halide->pd_complex_1 boronic_acid Ar²-B(OH)₂ (4-Methylphenylboronic acid) boronic_acid->pd_complex_2 base Base (e.g., K₃PO₄) base->pd_complex_2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Purification of Crude 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4'-Methyl-3-nitro-1,1'-biphenyl via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification step. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and questions that arise during the recrystallization of this compound.

Q1: How do I select the best solvent for recrystallization?

Answer: The choice of solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should dissolve the target compound (this compound) completely at its boiling point but poorly at room temperature or below.[2] Conversely, the solvent should either dissolve impurities very well at all temperatures or not at all.[2]

For this compound, a molecule with both nonpolar (biphenyl) and polar (nitro) characteristics, several solvent systems could be effective. Based on procedures for structurally similar compounds like 2-methyl-4'-nitrobiphenyl and 4-nitrobiphenyl, good starting points for screening include alcohols (methanol, ethanol) and nonpolar solvents (hexanes, toluene).[3][4]

The selection process is empirical and should be performed on a small scale first. [5] See the "Experimental Protocols" section for a detailed solvent screening workflow.

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid rather than a solid.[6] This is a common problem, especially with compounds that have a relatively low melting point or when the sample is significantly impure.[7][8] An oil is undesirable because it tends to trap impurities as it solidifies.

Common Causes and Solutions:

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may come out of solution faster than it can form an ordered crystal lattice.

    • Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent (1-2% of the total volume) to ensure complete dissolution.[9] Allow the flask to cool slowly on the benchtop, insulated from the cold surface, before moving to an ice bath.[9]

  • High Impurity Concentration: Impurities can depress the melting point of the eutectic mixture, leading to the separation of a liquid.

    • Solution: If slow cooling doesn't help, consider a preliminary purification step. If the crude product is the result of a Suzuki-Miyaura coupling, common impurities include homocoupling byproducts which can be difficult to separate due to similar polarities.[10] A quick pass through a silica gel plug (flash chromatography) might be necessary to remove the bulk of impurities before attempting recrystallization again.

  • Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or use a mixed solvent system. In a mixed system, you can add more of the "soluble" solvent to prevent the compound from precipitating at too high a temperature.[9]

Q3: The solution has cooled, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a cooled, saturated solution is typically due to two main issues: supersaturation or the use of excessive solvent.[7]

Troubleshooting Steps:

  • Induce Crystallization: A supersaturated solution may lack a nucleation site for crystal growth to begin.[7]

    • Scratch Method: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[11]

    • Seeding: If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[6][11]

  • Address Excess Solvent: This is the most common reason for failed crystallization.[7] If induction methods fail, you have likely used too much solvent.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[9] Continue to remove solvent until the solution appears slightly cloudy at its boiling point. Then, add a drop or two of fresh hot solvent to redissolve the solid and allow it to cool slowly again.

Q4: My final yield is very low. How can I improve it?

Answer: A low yield indicates that a significant portion of your product was lost during the procedure.

Common Causes and Solutions:

  • Using Too Much Solvent: As discussed in Q3, excess solvent will keep more of your compound dissolved in the mother liquor even after cooling.[9][11]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[11]

  • Premature Filtration: Filtering the crystals before the solution has had adequate time to cool completely will leave a substantial amount of product in the filtrate.

    • Solution: Allow the solution to cool to room temperature undisturbed, then chill it thoroughly in an ice-water bath for at least 15-20 minutes before vacuum filtration.

  • Improper Washing: Washing the collected crystals with room-temperature solvent will redissolve some of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[11] The cold solvent will wash away adhering impurities without dissolving a significant amount of the purified crystals.

Experimental Protocols & Data

Protocol 1: Microscale Solvent Screening

This protocol allows for the efficient testing of multiple solvents to find the optimal one for your bulk recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate, toluene) dropwise at room temperature. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[2][5]

  • Heat the tubes that showed poor room-temperature solubility in a hot water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.[11] Record the approximate volume.

  • Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound well when hot but shows extensive, high-quality crystal formation upon cooling.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Behavior with this compound
Methanol6532.7Good candidate; used for similar nitro-biphenyls.[3]
Ethanol7824.5Good candidate; used for similar methyl-nitro-biphenyls.[4]
Isopropanol8219.9A slightly less polar alcohol, may offer better recovery.
Hexanes691.88Good nonpolar candidate, may require a co-solvent.[4]
Ethyl Acetate776.02Moderate polarity, good general-purpose solvent.
Toluene1112.38Good for aromatic compounds, but high boiling point may risk oiling out.
Water10080.1Compound is likely insoluble; best used as an anti-solvent in a mixed pair.
Protocol 2: Bulk Recrystallization Workflow

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[1]

  • (Optional) Hot Filtration: If insoluble impurities or colored residues are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.[8] This step prevents premature crystallization in the funnel.[6]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Visualized Workflows and Logic

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_end Result Start Crude Solid Solvent_Screen Select Solvent (Protocol 1) Start->Solvent_Screen Dissolve Dissolve in Min. Boiling Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling & Ice Bath Hot_Filter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out No_Crystals No Crystals Formed Problem->No_Crystals Low_Yield Low Yield Problem->Low_Yield Cause_Cooling Cooling too fast? Oiling_Out->Cause_Cooling Check Cause_Supersat Supersaturation? No_Crystals->Cause_Supersat Check first Cause_Solvent Too much solvent? Low_Yield->Cause_Solvent Check dissolution Cause_Wash Washing improperly? Low_Yield->Cause_Wash Check washing Sol_Reheat Reheat & Cool Slowly Cause_Cooling->Sol_Reheat Yes Sol_Boil_Off Boil Off Excess Solvent Cause_Solvent->Sol_Boil_Off Yes Cause_Supersat->Cause_Solvent No Sol_Induce Scratch or Seed Cause_Supersat->Sol_Induce Yes Sol_Cold_Wash Use Min. Ice-Cold Solvent Cause_Wash->Sol_Cold_Wash Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Identifying and characterizing byproducts in 4'-Methyl-3-nitro-1,1'-biphenyl synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of this compound. Our focus is to provide in-depth, actionable insights into the identification, characterization, and mitigation of common byproducts encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. This document is structured in a practical question-and-answer format to directly address challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method for synthesizing unsymmetrical biaryls like this compound.[1][2] This palladium-catalyzed reaction couples an organoboron species (e.g., 4-methylphenylboronic acid) with an organohalide (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) in the presence of a base.[2][3] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups (including the nitro group), and the commercial availability of the necessary reagents.[1][3]

The general reaction scheme is as follows:

General Suzuki-Miyaura reaction for this compound synthesis

While the Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for biaryl synthesis, it often requires harsh conditions (high temperatures) and is typically limited to electron-deficient aryl halides.[4][5] Modern palladium-catalyzed methods like the Suzuki reaction are generally preferred for their higher yields and broader substrate scope.[4][5]

Q2: My reaction yield is low, and the TLC plate shows multiple spots. What are the most likely byproducts?

A2: Low yields and a complex reaction mixture are common issues in cross-coupling reactions. For the Suzuki-Miyaura synthesis of this compound, the primary byproducts typically fall into four categories:

  • Homocoupling Products: These arise from the coupling of two identical starting molecules.

    • 4,4'-Dimethyl-1,1'-biphenyl: From the coupling of two molecules of 4-methylphenylboronic acid. This is often promoted by the presence of oxygen in the reaction mixture.[6][7]

    • 3,3'-Dinitro-1,1'-biphenyl: From the coupling of two molecules of the nitroaryl halide.

  • Protodeboronation Product: This is the result of the boronic acid reacting with a proton source (like water) to replace the boron group with a hydrogen atom.

    • Toluene: Formed from 4-methylphenylboronic acid. This is a well-documented side reaction in Suzuki couplings.[8]

  • Dehalogenation Product: This occurs when the aryl halide has its halogen atom replaced by a hydrogen.

    • Nitrobenzene: Formed from 1-bromo- or 1-iodo-3-nitrobenzene. This can happen if a hydride source is present or generated in the reaction.[6]

  • Nitro-Group Reduction Product: The nitro group can be reduced to an amine, especially with palladium catalysts that are also used for hydrogenation.

    • 4'-Methyl-3-amino-1,1'-biphenyl: This can occur if a hydrogen source is present (e.g., solvent, base, or water) and the reaction temperature is high.[9][10]

The following diagram illustrates the formation pathways of these common byproducts from the intended cross-coupling reaction.

Byproduct_Formation cluster_reactants Reactants cluster_products Products & Byproducts R1 4-Methylphenylboronic Acid P This compound (Desired Product) R1->P Cross-Coupling B1 4,4'-Dimethyl-1,1'-biphenyl (Homocoupling) R1->B1 O₂, Pd(II) B3 Toluene (Protodeboronation) R1->B3 H⁺ Source R2 1-Bromo-3-nitrobenzene R2->P B2 3,3'-Dinitro-1,1'-biphenyl (Homocoupling) R2->B2 Pd(0) B4 Nitrobenzene (Dehalogenation) R2->B4 H⁻ Source B5 4'-Methyl-3-amino-1,1'-biphenyl (Reduction) P->B5 Reduction [H]

Caption: Formation pathways for the desired product and common byproducts.

Troubleshooting Guide

This guide provides solutions to specific issues encountered during the synthesis and purification process.

Problem Potential Cause(s) Recommended Solution(s)
High levels of homocoupled 4,4'-dimethyl-1,1'-biphenyl are observed. 1. Oxygen in the reaction vessel: O₂ can promote the oxidative homocoupling of boronic acids.[6][7] 2. Premature degradation of Pd(0) catalyst: Inactive Pd(II) species can catalyze homocoupling.[6]1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a robust palladium precatalyst or ligand: Employ ligands like SPhos or XPhos that stabilize the Pd(0) state and promote the desired cross-coupling over side reactions.[11]
Significant amount of Toluene (protodeboronation byproduct) is detected by GC-MS. 1. Excess water or protic solvent: Protonolysis of the C-B bond is a known decomposition pathway for boronic acids.[8] 2. High reaction temperature or long reaction times: These conditions can accelerate the rate of protodeboronation.[3] 3. Base-catalyzed decomposition: Certain bases can promote this side reaction.[12]1. Use anhydrous solvents: While some water is often necessary for Suzuki couplings, excessive amounts should be avoided. Use a carefully controlled amount of water or a biphasic system. 2. Optimize reaction conditions: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. Lower the temperature if possible. 3. Use boronic esters: Pinacol or MIDA boronate esters are often more stable and less prone to protodeboronation than the corresponding boronic acids.[1][8]
The final product is contaminated with 4'-Methyl-3-amino-1,1'-biphenyl. 1. In-situ reduction of the nitro group: Palladium catalysts, especially Pd/C or those used with phosphine ligands, can catalyze the reduction of nitro groups if a hydrogen source is available.[9][10] 2. High reaction temperatures: Can facilitate the reduction pathway.1. Choose the catalyst system carefully: Avoid catalysts known for high hydrogenation activity if possible. 2. Control the reaction temperature: Run the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C). 3. Avoid hydrogen-donating solvents: Solvents like isopropanol can act as hydrogen sources. Toluene, dioxane, or DMF are common choices.[13]
Purification by column chromatography is difficult; byproducts co-elute with the product. 1. Similar polarity of product and byproducts: Homocoupled products, in particular, can have polarities very close to the desired biphenyl. 2. Incorrect solvent system: The chosen eluent may not provide adequate separation.1. Optimize the eluent system: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Test different solvent systems like dichloromethane/hexanes. 2. Consider recrystallization: If the crude product is >90% pure, recrystallization can be a highly effective method to remove minor impurities.[14][15] A mixed solvent system like ethanol/water or a single solvent like isopropanol can be effective.

Byproduct Characterization Protocols

Accurate identification of byproducts is crucial for optimizing the reaction. A combination of chromatographic and spectroscopic techniques is recommended.[16][17]

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify volatile byproducts and confirm the molecular weight of the main product.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a capillary column with a non-polar stationary phase (e.g., DB-5ms or HP-5ms).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Confirm molecular ions (M⁺) for expected compounds.

Expected Molecular Ions (M⁺):

CompoundMolecular FormulaMolecular Weight ( g/mol )
TolueneC₇H₈92.14
NitrobenzeneC₆H₅NO₂123.11
4,4'-Dimethyl-1,1'-biphenylC₁₄H₁₄182.26
This compound C₁₃H₁₁NO₂ 213.23
3,3'-Dinitro-1,1'-biphenylC₁₂H₈N₂O₄244.21
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To accurately quantify the purity of the main product and separate it from non-volatile byproducts.

Methodology:

  • Sample Preparation: Prepare a stock solution of the crude or purified product in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system with a UV detector.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Gradient Program: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity based on the relative peak area of the main product. Retention times can help distinguish between isomers and other byproducts.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural confirmation of the desired product and isolated byproducts.

¹H NMR of this compound (in CDCl₃, illustrative):

  • ~8.4 ppm (t, 1H): Proton between the two substituents on the nitro-ring.

  • ~7.8-7.9 ppm (m, 2H): Protons ortho to the nitro group.

  • ~7.5-7.6 ppm (m, 1H): Remaining proton on the nitro-ring.

  • ~7.5 ppm (d, 2H): Protons on the methyl-ring ortho to the biaryl bond.

  • ~7.3 ppm (d, 2H): Protons on the methyl-ring meta to the biaryl bond.

  • ~2.4 ppm (s, 3H): Methyl group protons.

By comparing the NMR spectrum of your product to reference data and analyzing the spectra of isolated impurities, you can confirm their structures. For example, the symmetrical nature of homocoupled byproducts (4,4'-dimethyl-1,1'-biphenyl or 3,3'-dinitrobiphenyl) will result in simpler spectra with fewer unique signals compared to the unsymmetrical desired product.

Workflow & Logic Diagrams

General Troubleshooting Workflow

This flowchart outlines a systematic approach to diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Reaction Complete TLC_GCMS Analyze Crude Mixture (TLC, GC-MS) Start->TLC_GCMS Check_Purity Is Purity/Yield Acceptable? TLC_GCMS->Check_Purity Purify Purify Product (Column Chromatography / Recrystallization) Check_Purity->Purify Yes Identify_Byproducts Identify Major Byproducts (MS, NMR) Check_Purity->Identify_Byproducts No End Pure Product Purify->End Consult_Guide Consult Troubleshooting Guide (e.g., Homocoupling, Reduction) Identify_Byproducts->Consult_Guide Optimize Optimize Reaction Conditions (Degas, Temp, Catalyst) Consult_Guide->Optimize Rerun Re-run Synthesis Optimize->Rerun Rerun->Start

Caption: A systematic workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Catalyst Loading for Suzuki Coupling of Nitrobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura coupling of nitrobiphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with these electron-deficient substrates. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and reproducible results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of nitrobiphenyls. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low to No Product Formation

  • Probable Cause 1: Inefficient Oxidative Addition. The cleavage of the C-NO₂ bond is a critical and often rate-limiting step in the catalytic cycle.[1] Standard palladium catalysts may not be effective for this transformation.

    • Solution: Employ specialized catalyst systems known to be effective for nitroarenes. Bulky, electron-rich biarylphosphine ligands such as BrettPhos are crucial for promoting the oxidative addition of the Ar–NO₂ bond.[1][2] N-heterocyclic carbene (NHC) ligands with strong electron-donating ability and suitable steric hindrance have also shown high efficacy.[3] Consider using pre-formed Pd(0) catalysts or catalyst systems that readily generate the active Pd(0) species in situ.

  • Probable Cause 2: Catalyst Deactivation. The palladium catalyst can deactivate through various pathways, including the formation of palladium black (agglomerated nanoparticles), which reduces the number of active catalytic sites.[4]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced catalyst decomposition.[5] Use freshly distilled and thoroughly degassed solvents. If you observe a rapid formation of a black precipitate early in the reaction, it may indicate catalyst deactivation.

  • Probable Cause 3: Ineffective Transmetalation. For sterically hindered substrates, such as those with ortho-substituents, the transmetalation step can be slow.[5][6]

    • Solution: The choice of base is critical for facilitating transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][5] The presence of a small amount of water can sometimes be beneficial, but rigorously anhydrous conditions should be maintained if using anhydrous bases.[7]

Problem 2: Significant Formation of Side Products

  • Probable Cause 1: Homocoupling of the Boronic Acid. The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, resulting in the formation of a biaryl byproduct derived from the boronic acid.[4][5]

    • Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.

  • Probable Cause 2: Protodeboronation. The boronic acid can undergo hydrolysis, replacing the boronic acid group with a hydrogen atom.[8][9] This is particularly problematic with electron-deficient or sterically hindered boronic acids.

    • Solution: Use a "slow-release" strategy by employing boronic esters (e.g., pinacol esters) or trifluoroborate salts, which hydrolyze in situ to provide a low, steady concentration of the active boronic acid.[8][10] Using anhydrous conditions and a non-aqueous base can also minimize protodeboronation.

  • Probable Cause 3: Dehalogenation (if applicable). If your nitrobiphenyl substrate also contains a halide, dehalogenation of the starting material can occur, leading to the formation of a nitroarene byproduct.[11]

    • Solution: This side reaction is more common with electron-deficient aryl halides.[11] Optimizing the ligand to promote a faster cross-coupling reaction can help to outcompete dehalogenation. A milder base may also be beneficial.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Suzuki coupling of nitrobiphenyls?

A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions, but generally, a lower catalyst loading is desirable to reduce costs and minimize palladium contamination in the final product. For many Suzuki couplings of nitroarenes, a catalyst loading of 1-5 mol% is a good starting point.[12][13] However, with highly efficient catalyst systems, such as those employing bulky biarylphosphine or NHC ligands, it may be possible to reduce the catalyst loading to as low as 0.0025 mol% without a significant loss in yield.[14] It is always recommended to perform a catalyst loading optimization study for your specific reaction.

Q2: Which palladium precursor and ligand combination is best for coupling nitrobiphenyls?

A2: The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is highly effective for the Suzuki coupling of nitroarenes.[15][16] BrettPhos has been identified as a particularly crucial ligand for enabling the challenging oxidative addition of the Ar-NO₂ bond.[1][2] For sterically hindered nitrobiphenyls, sterically demanding N-heterocyclic carbene (NHC) ligands have also demonstrated excellent performance.[3][17]

Q3: What is the role of the base in the Suzuki coupling of nitrobiphenyls, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[18] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. For the Suzuki coupling of nitrobiphenyls, inorganic bases are commonly used. The choice of base can significantly impact the reaction outcome. Stronger bases like K₃PO₄ and Cs₂CO₃ are often preferred, especially for challenging substrates.[1][5] Weaker bases such as K₂CO₃ or Na₂CO₃ can also be effective, particularly in aqueous solvent systems.[7][12]

Q4: What is the best solvent for this reaction?

A4: Aprotic solvents are commonly used for the Suzuki coupling of nitrobiphenyls. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are popular choices.[7][15] Often, a co-solvent of water is used, especially when employing inorganic bases like carbonates or phosphates. The ratio of the organic solvent to water can be a critical parameter to optimize. For instance, a mixture of methanol and water (e.g., 4:1) has been shown to be effective, especially in microwave-assisted reactions.[12][19]

Q5: At what temperature should I run my reaction?

A5: The reaction temperature is a critical parameter that often needs to be optimized. For many Suzuki couplings of nitroarenes, elevated temperatures in the range of 80-130 °C are required to drive the reaction to completion.[1][15] The optimal temperature will depend on the reactivity of your substrates, the catalyst system, and the solvent used. Microwave heating can be a valuable tool to accelerate the reaction and improve yields, often allowing for shorter reaction times at higher temperatures.[12][19]

Data Presentation

Table 1: Recommended Catalyst Loading Ranges for Suzuki Coupling of Nitrobiphenyls

Catalyst SystemLigand TypeTypical Loading (mol%)Reference
Pd(OAc)₂ / BrettPhosBiarylphosphine1 - 3[1]
Pd₂(dba)₃ / SPhosBiarylphosphine1 - 2[5]
Pd(OAc)₂ / NHCN-Heterocyclic Carbene0.5 - 2[3]
Pd(PPh₃)₄Triphenylphosphine3 - 5[12]

Table 2: Common Bases and Solvents for Suzuki Coupling of Nitrobiphenyls

BaseEquivalentsSolvent SystemTemperature (°C)Reference
K₃PO₄2.0 - 3.01,4-Dioxane100 - 130[1]
Cs₂CO₃2.0 - 3.0Toluene100 - 110[5]
K₂CO₃2.0Toluene/H₂O100[20]
Na₂CO₃2.0MeOH/H₂O120 (Microwave)[12]

Experimental Protocols

General Protocol for the Suzuki Coupling of a Nitrobiphenyl Substrate

This protocol provides a general procedure for the Suzuki coupling of 1-chloro-2-nitrobiphenyl with phenylboronic acid.

Materials:

  • 1-Chloro-2-nitrobiphenyl (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloro-2-nitrobiphenyl, phenylboronic acid, and K₃PO₄.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ and BrettPhos.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-nitrobiphenyl product.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(NO₂)L₂ A->B Oxidative Addition (Ar-NO₂) C Ar-Pd(II)(Ar')L₂ B->C Transmetalation (Ar'-B(OH)₂ + Base) C->A Reductive Elimination Product Ar-Ar' C->Product ArNO2 Ar-NO₂ ArNO2->B ArBOH2 Ar'-B(OH)₂ ArBOH2->B

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of Nitrobiphenyl Check_Catalyst Is the catalyst system optimized for nitroarenes? Start->Check_Catalyst Check_Inertness Is the reaction under strictly inert conditions? Check_Catalyst->Check_Inertness Yes Solution_Catalyst Use bulky, electron-rich ligands (e.g., BrettPhos, NHCs) Check_Catalyst->Solution_Catalyst No Check_Base Is the base strong enough for transmetalation? Check_Inertness->Check_Base Yes Solution_Inertness Degas solvents and reagents; maintain inert atmosphere Check_Inertness->Solution_Inertness No Check_Side_Products Are there significant side products? Check_Base->Check_Side_Products Yes Solution_Base Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Solution_Base No Analyze_Side_Products Identify side products (Homocoupling, Protodeboronation) Check_Side_Products->Analyze_Side_Products Yes Solution_Homocoupling Improve inert atmosphere Analyze_Side_Products->Solution_Homocoupling Solution_Protodeboronation Use boronic esters or anhydrous conditions Analyze_Side_Products->Solution_Protodeboronation

References

Troubleshooting low conversion rates in the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl, a key intermediate in various research and development applications. Low conversion rates and the formation of impurities are common hurdles in cross-coupling reactions. This resource, presented in a question-and-answer format, directly addresses these challenges with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely adopted method for the synthesis of biaryl compounds like this compound.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds under relatively mild conditions.[2] The two primary disconnection approaches for this target molecule are:

  • Route A: Coupling of a nitro-substituted aryl halide (e.g., 1-bromo-3-nitrobenzene) with a methyl-substituted arylboronic acid (e.g., 4-tolylboronic acid).

  • Route B: Coupling of a methyl-substituted aryl halide (e.g., 4-bromotoluene) with a nitro-substituted arylboronic acid (e.g., 3-nitrophenylboronic acid).

Both routes are viable, and the choice often depends on the commercial availability and stability of the starting materials.

Q2: I'm observing a very low conversion rate in my Suzuki-Miyaura reaction. What are the initial checks I should perform?

A2: Low conversion in Suzuki-Miyaura coupling can often be attributed to a few critical factors. A systematic check of the following is recommended:

  • Reagent Quality and Stability:

    • Boronic Acids: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly a concern with electron-deficient boronic acids.[3] Ensure your boronic acid is fresh and has been stored under appropriate conditions (cool, dry, and away from light). Consider using more stable boronic esters, such as pinacol esters, if protodeboronation is suspected.[3]

    • Aryl Halides: The reactivity of the aryl halide is crucial, following the general trend: I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are generally more challenging and may require specialized, highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[3] Use fresh, high-quality catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Reaction Atmosphere:

    • Inert Conditions: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[4]

  • Solvent and Base Purity:

    • Anhydrous and Degassed Solvents: Use of anhydrous and properly degassed solvents is critical to prevent catalyst deactivation and unwanted side reactions.[3]

    • Base Quality: The purity of the base is also important. Ensure it is of high quality and has been stored correctly to avoid moisture absorption.

Q3: My reaction has stalled, leaving unreacted starting materials. How can I improve the conversion?

A3: If your reaction is not proceeding to completion, consider the following optimization strategies:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is a critical parameter that can significantly influence reaction outcomes.[5] For challenging couplings, consider switching to more robust and active catalytic systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands often enhance catalyst stability and activity.[3][6] Recent studies have also highlighted the effectiveness of specific ligands like BrettPhos for the coupling of nitroarenes.[3][6]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can have a significant impact. For instance, stronger, non-nucleophilic bases like K₃PO₄ can be particularly effective, especially when dealing with nitrogen-containing heterocycles.[8]

  • Solvent System: The choice of solvent can influence reagent solubility and reaction kinetics. While common solvents include toluene, dioxane, and DMF, a mixture of an organic solvent with water is often employed to facilitate the dissolution of the base.[9] However, be mindful that water can promote protodeboronation.[3]

  • Temperature and Reaction Time: Increasing the reaction temperature can enhance the reaction rate. However, excessive heat can lead to the degradation of the catalyst, boronic acid, or the desired product. Screening a range of temperatures (e.g., 80-110 °C) is advisable.[9] Similarly, extending the reaction time may improve conversion, but it's essential to monitor for potential product degradation.

Troubleshooting Guide for Low Conversion Rates

This section provides a more detailed, cause-and-effect approach to troubleshooting low conversion rates in the synthesis of this compound via Suzuki-Miyaura coupling.

Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
No or minimal product formation; starting materials largely unreacted. Inactive Catalyst: The Pd(0) active species is not being generated or is rapidly deactivated.Verify Catalyst and Ligand Quality: Use fresh, high-purity palladium precatalyst and phosphine ligand. Store them under an inert atmosphere to prevent degradation.[3] Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂) prior to adding the catalyst. Maintain a positive inert gas pressure throughout the reaction to prevent oxygen contamination, which can oxidize the active Pd(0) species.[4] Optimize Ligand: For the coupling of nitroarenes, bulky and electron-rich ligands like BrettPhos have been shown to be particularly effective as they facilitate the challenging oxidative addition of the Ar-NO₂ bond.[3][6]
Reaction starts but stalls at low to moderate conversion. Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction, leading to a stoichiometric imbalance.Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[3] Anhydrous Conditions: Minimize water in the reaction, as it is a proton source for this side reaction. Use anhydrous solvents and reagents.[3] Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, which releases the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[3]
Significant formation of homocoupled byproducts (biphenyl from boronic acid or aryl halide). Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst species that favor homocoupling.Thorough Degassing: Rigorously degas the reaction mixture and maintain a strict inert atmosphere. Optimize Ligand Ratio: The optimal ligand-to-palladium ratio can vary depending on the specific catalyst system. A typical starting point is a 1:1 to 2:1 ratio of ligand to palladium.
Dehalogenation of the aryl halide starting material is observed. Presence of a Hydrogen Source: The palladium intermediate can react with a hydrogen source (e.g., solvent, water, or base) leading to the reduction of the aryl halide.Use Anhydrous and Aprotic Solvents: Avoid protic solvents if dehalogenation is a significant issue. Select a Non-Protic Base: Choose a base that does not readily provide a hydride source.

Experimental Protocols

Below is a representative, detailed protocol for the synthesis of this compound via Suzuki-Miyaura coupling. This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent batches.

Protocol: Suzuki-Miyaura Synthesis of this compound (Route A)

Materials:

  • 1-Bromo-3-nitrobenzene

  • 4-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene (1.0 mmol, 1.0 equiv), 4-tolylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and BrettPhos (0.024 mmol, 2.4 mol%). Add these to the Schlenk flask containing the other reagents.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically indicated by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X (1-Bromo-3-nitrobenzene) PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (4-Tolylboronic acid) + Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' (this compound) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Conversion Rate CheckReagents Check Reagent Quality (Purity, Stability) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) Start->CheckAtmosphere CheckConditions Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) CheckReagents->CheckConditions CheckAtmosphere->CheckConditions SideReactions Identify Side Reactions (Protodeboronation, Homocoupling) CheckConditions->SideReactions Purification Address Purification Challenges (Isomer Separation) SideReactions->Purification Success Improved Conversion Purification->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Purification Challenges: Isomer Separation

A potential challenge in the synthesis of this compound is the formation of constitutional isomers, particularly if the starting materials are not isomerically pure or if side reactions leading to isomerization occur. The separation of isomers can be difficult due to their similar physical properties.

Q4: How can I effectively purify this compound from its isomers?

A4: The separation of nitrobiphenyl isomers often requires a combination of techniques:

  • Recrystallization: This is often the first method to try. A systematic solvent screen is recommended to find a solvent or solvent system in which the desired isomer has significantly different solubility from the impurities, especially at different temperatures.[10] For nitroaromatic compounds, solvents like ethanol, methanol, or mixtures with water are often effective.[11]

  • Column Chromatography: For more challenging separations, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The optimal solvent ratio will need to be determined empirically, often guided by TLC analysis.

    • Specialized Columns: For particularly difficult separations of aromatic isomers, specialized HPLC columns with different selectivities can be employed. Phenyl-hexyl columns, which offer π-π interactions in addition to hydrophobic interactions, can provide enhanced resolution for aromatic compounds.[12][13]

References

Technical Support Center: Managing Side Reactions in Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during palladium-catalyzed cross-coupling reactions. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common palladium-catalyzed reactions for biphenyl synthesis?

    • My cross-coupling reaction is not working (low to no yield). What should I check first?

    • How do I effectively remove byproducts from my final product?

  • Troubleshooting Guide: Suzuki-Miyaura Coupling

    • Problem 1: Homocoupling of Boronic Acid.

    • Problem 2: Protodeboronation (Loss of the Boronic Acid Group).

    • Problem 3: Low Reactivity with Sterically Hindered Substrates.

  • Troubleshooting Guide: Stille and Negishi Coupling

    • Problem 4: Homocoupling in Stille Coupling.

    • Problem 5: Issues in Negishi Coupling.

  • Experimental Protocols

    • General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling.

    • Preparation of an Air- and Water-Stable Diethanolamine Adduct of Boronic Acid.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed reactions for biphenyl synthesis?

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with several palladium-catalyzed cross-coupling reactions being the methods of choice.[1] These reactions generally follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The most prevalent methods include:

  • Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base. It is widely favored due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.[4][5]

  • Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[6] A key advantage is the tolerance of a wide range of functional groups and the stability of organostannanes to air and moisture.[7] However, the high toxicity of tin compounds is a significant drawback.[7]

  • Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide.[8] It is known for its high reactivity and functional group tolerance, often proceeding with few side reactions.[9]

Q2: My cross-coupling reaction is not working (low to no yield). What should I check first?

When a cross-coupling reaction fails or gives a low yield, a systematic check of the reaction parameters is essential.[10] Here are the primary areas to investigate:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[11] Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[12] Consider using a well-defined Pd(0) precatalyst.[13]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the homocoupling of organometallic reagents and decomposition of the catalyst.[11][14] Ensure all solvents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas (e.g., argon or nitrogen).[15]

  • Reagent Purity and Stoichiometry: Verify the purity of your starting materials, particularly the organometallic reagent. Ensure accurate stoichiometry of all components.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring (especially in biphasic reactions) can significantly impact the yield.[10][11]

Q3: How do I effectively remove byproducts from my final product?

Purification of the desired biphenyl from unreacted starting materials and side products is a critical final step. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. For biphenyls, silica gel is commonly used with a non-polar eluent system like hexanes/ethyl acetate.[16]

  • Recrystallization: This technique is effective for purifying solid products. The choice of solvent is crucial; a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.[17]

  • Washing/Extraction: If the byproducts have significantly different chemical properties (e.g., acidic or basic), a liquid-liquid extraction can be an effective purification step. For instance, unreacted boronic acids can often be removed by a basic wash.[18]

  • Distillation: For liquid biphenyls, distillation can be used to separate them from less volatile impurities.[19]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool, but it is not without its challenges. Here are some of the most common side reactions and how to address them.

Problem 1: I am observing a significant amount of homocoupling of my boronic acid.

Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ reacting with itself to form Ar-Ar) is a frequent side reaction.[14]

Causality: The primary cause of boronic acid homocoupling is the presence of oxygen.[14] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled product and regenerate Pd(0).[12][20]

Troubleshooting Steps:

  • Rigorous Exclusion of Oxygen: This is the most critical step.[15]

    • Degas Solvents: Thoroughly degas all solvents and any water used in the reaction. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.[15]

    • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[14]

  • Choice of Palladium Source:

    • Pd(II) precursors like Pd(OAc)₂ require in situ reduction. Incomplete or slow reduction can leave Pd(II) species available to promote homocoupling.[12]

    • Using a Pd(0) source, such as Pd(PPh₃)₄, or a modern precatalyst that rapidly generates the active Pd(0) species can mitigate this issue.[13]

  • Use of Additives:

    • In some cases, the addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[20]

Problem 2: I am observing significant protodeboronation of my boronic acid.

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H), consuming your starting material and reducing the yield of the desired biphenyl.[21][22]

Causality: This side reaction is highly dependent on the reaction conditions and the structure of the boronic acid.[22]

  • Substrate Structure: Electron-deficient and heteroaromatic boronic acids are particularly susceptible to protodeboronation.[21][23]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can accelerate this process.[21]

  • Choice of Base: The type and strength of the base can significantly influence the rate of protodeboronation.[24]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

    • Anhydrous Conditions: For particularly sensitive substrates, using rigorously anhydrous conditions can be beneficial.

  • Judicious Choice of Base:

    • Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over strong hydroxide bases (e.g., NaOH, KOH) which can accelerate protodeboronation.[24]

  • Protect the Boronic Acid:

    • Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[23]

    • Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are often more stable than the corresponding boronic acids and can be used as "slow-release" sources of the boronic acid under the reaction conditions.[25]

    • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[11]

Problem 3: My reaction is sluggish or fails with sterically hindered substrates.

Coupling sterically hindered substrates (e.g., those with ortho-substituents) is a common challenge.

Causality: Steric hindrance can slow down the key steps of the catalytic cycle, particularly the reductive elimination step, which forms the new C-C bond.

Troubleshooting Steps:

  • Ligand Selection: This is often the most critical parameter.

    • Bulky, Electron-Rich Ligands: Use bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands.[13][26] These ligands promote the formation of the active, monoligated palladium species and accelerate the rates of oxidative addition and reductive elimination.[26]

  • Catalyst System:

    • Palladium Precatalysts: Use modern palladium precatalysts that are designed for challenging couplings. These ensure the efficient generation of the active catalytic species.[13][26]

  • Reaction Conditions:

    • Higher Temperatures: Increased reaction temperatures can help overcome the activation energy barrier for sterically demanding substrates.

    • Solvent Choice: The choice of solvent can influence the solubility of the catalyst and reagents, and thus the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[27]

Parameter Recommendation for Hindered Substrates Rationale
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr)Accelerates oxidative addition and reductive elimination.
Catalyst Palladium precatalysts (e.g., Buchwald G3/G4 precatalysts)Ensures efficient generation of the active Pd(0) species.[11]
Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Promotes the transmetalation step.[13]
Temperature Elevated temperatures (e.g., 80-110 °C)Overcomes higher activation barriers.

Troubleshooting Guide: Stille and Negishi Coupling

Problem 4: I am observing homocoupling of my organostannane in a Stille reaction.

Similar to Suzuki coupling, homocoupling of the organometallic reagent (R-SnBu₃ + R-SnBu₃ → R-R) can be a significant side reaction in Stille couplings.[28]

Causality: The mechanism can involve the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination.[28]

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

  • Additives: In some cases, the addition of a copper(I) co-catalyst can promote the desired cross-coupling pathway.

  • Reaction Conditions: Careful control of temperature and reaction time is important.

Problem 5: My Negishi coupling is not proceeding as expected.

While the Negishi coupling is generally robust, issues can still arise.[9]

Causality: The primary point of failure is often the preparation and handling of the organozinc reagent, which can be sensitive to air and moisture.

Troubleshooting Steps:

  • Preparation of the Organozinc Reagent:

    • Ensure the Grignard or organolithium reagent used to prepare the organozinc species is of high quality and accurately titrated.

    • The transmetalation with the zinc salt (e.g., ZnCl₂) should be performed under strictly anhydrous and inert conditions.

  • Catalyst and Ligand:

    • While many Negishi couplings can be performed "ligandless" (using a palladium source like Pd(PPh₃)₄), challenging substrates may benefit from the use of specialized ligands, similar to those used in Suzuki coupling.[29]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling[15]

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid (1.1-1.5 equiv.), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Preparation of an Air- and Water-Stable Diethanolamine Adduct of Boronic Acid[11]
  • Dissolution: Dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., toluene or a mixture of THF and hexanes).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-30 minutes.

  • Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can be used directly in Suzuki coupling reactions, often in protic solvents.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition (R1-X) Pd(0)L_n->OxAdd Aryl Halide (R1-X) Pd(II) R1-Pd(II)-X OxAdd->Pd(II) Transmetal Transmetalation (R2-M) Pd(II)->Transmetal Organometallic Reagent (R2-M) Pd(II)_R2 R1-Pd(II)-R2 Transmetal->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0)L_n R1-R2 (Product)

Caption: General catalytic cycle for cross-coupling reactions.

Troubleshooting Flowchart for Homocoupling in Suzuki Reactions

G start High Homocoupling Observed? degas Improve Degassing Protocol (Freeze-Pump-Thaw or Sparge) start->degas Yes solution Homocoupling Minimized start->solution No inert Ensure Positive Inert Gas Pressure degas->inert pd_source Switch to Pd(0) Source or Precatalyst inert->pd_source check_reagents Check Reagent Purity pd_source->check_reagents check_reagents->solution

Caption: Troubleshooting flowchart for addressing homocoupling.

References

Technical Support Center: Challenges in Scaling Up the Production of 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methyl-3-nitro-1,1'-biphenyl. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, robust and scalable production is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevalent Suzuki-Miyaura cross-coupling methodology.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially relevant method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This involves the reaction of an aryl halide (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene) with an arylboronic acid (e.g., 4-methylphenylboronic acid) in the presence of a palladium catalyst and a base.[4][5] The reaction is favored for its high functional group tolerance, mild conditions, and the commercial availability of a wide array of starting materials.[4]

Q2: My Suzuki-Miyaura reaction is not reaching completion. What are the most likely initial causes?

A2: An incomplete reaction is one of the most common challenges. The primary culprits to investigate are:

  • Insufficient Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Inadequate degassing of solvents or leaks in your reaction setup can lead to catalyst deactivation and a stalled reaction.

  • Catalyst Deactivation: The palladium catalyst can agglomerate into an inactive form known as "palladium black."[7][8] This reduces the available catalytic surface area.

  • Base Incompatibility or Insufficient Amount: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5] The choice and quantity of the base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.[9]

Q3: What are the typical impurities I should expect and how can I identify them?

A3: Besides unreacted starting materials, the most common byproducts in this specific Suzuki-Miyaura coupling are:

  • Homocoupling Products: You may see the formation of 4,4'-dimethylbiphenyl (from the boronic acid) and 3,3'-dinitrobiphenyl (from the aryl halide).[8] The homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[10]

  • Protodeboronation Product: The boronic acid can be protonated and cleaved, resulting in the formation of toluene.[8]

  • Dehalogenation Product: The aryl halide can be reduced, leading to the formation of nitrobenzene.[8] These can be identified using techniques like GC-MS to compare with known standards or by analyzing the fragmentation patterns.

Q4: Is it better to use an aryl bromide or an aryl chloride as the starting material?

A4: Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings.[7] The oxidative addition of palladium to the carbon-halogen bond is the rate-determining step, and the C-Br bond is weaker and more readily cleaved than the C-Cl bond.[3][7] While aryl chlorides are often cheaper, they typically require more active (and often more expensive) catalysts, specialized ligands, and more forcing reaction conditions to achieve good yields.[11][12] For lab-scale and initial scale-up, 1-bromo-3-nitrobenzene is a reliable choice.

Section 2: Troubleshooting and Optimization Guide

This section provides a structured approach to problem-solving, organized by the experimental stage.

Reaction Setup and Reagents

Problem: The reaction is sluggish or fails to start.

Potential Cause Explanation & Solution Citation
Poor Quality Reagents Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. Use fresh, high-purity boronic acid or test its quality beforehand. Impurities in starting materials, such as sulfur compounds, can poison the catalyst.[7][8]
Ineffective Degassing Oxygen deactivates the Pd(0) catalyst. Ensure solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 30-60 minutes or multiple freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[6]
Inappropriate Solvent Choice The solvent system (e.g., Toluene/Water, Dioxane/Water) must facilitate the dissolution of both organic and inorganic reagents (the base). An improper solvent ratio can lead to poor mixing and slow reaction rates.[6]
Incorrect Base The base's strength and solubility are critical. Weaker bases like carbonates (K₂CO₃) are common, but for less reactive substrates, stronger bases like phosphates (K₃PO₄) may be needed. The base converts the boronic acid into a more reactive borate anion.[5][9]
Reaction in Progress

Problem: The reaction mixture turns black, and the conversion stalls.

Potential Cause Explanation & Solution Citation
Catalyst Agglomeration The formation of a black precipitate is often palladium black, an inactive, agglomerated form of the catalyst.[7] This can be caused by high temperatures, high catalyst loading, or the absence of stabilizing ligands. While common, rapid and early formation indicates a problem. Consider using a pre-catalyst or a ligand that stabilizes the active species.[8][13]
Thermal Decomposition High reaction temperatures can lead to the degradation of reagents or the catalyst. For scale-up, managing the internal temperature is critical as exothermic events can cause temperature spikes that are not observed on a smaller scale.[6]
Product Adsorption The biphenyl product can sometimes adsorb onto the surface of a supported catalyst (like Pd/C), blocking active sites and causing deactivation. Thorough washing of the catalyst after the reaction can sometimes help, but this is more relevant in catalyst recycling studies.[13]
Workup and Purification

Problem: Difficulty isolating the pure product.

Potential Cause Explanation & Solution Citation
Persistent Palladium Contamination Removing residual palladium to meet pharmaceutical specifications (<10 ppm) is a significant challenge. Methods include filtration through activated carbon or Celite®, or treatment with palladium scavengers. The choice of workup can influence the final palladium levels.[14]
Co-eluting Impurities Homocoupling products (e.g., 4,4'-dimethylbiphenyl) can have similar polarities to the desired product, making separation by column chromatography difficult. Optimize the solvent system for chromatography (e.g., using a hexane/ethyl acetate gradient) or consider recrystallization.[8]
Acidic Impurities If the nitration step to create a starting material was imperfect, you might have nitro-hydroxy-aromatic byproducts. These can be removed by washing the organic layer with a dilute aqueous base (e.g., Na₂CO₃ solution) during the workup.[15]
Emulsion Formation During the aqueous wash, vigorous mixing can lead to stable emulsions, especially with certain solvent systems. To break emulsions, add brine (saturated NaCl solution) or allow the mixture to stand for an extended period.

Section 3: Experimental Protocols & Data

Protocol: Lab-Scale Synthesis of this compound

This protocol is a representative example for a lab-scale synthesis.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) and allow it to cool under a stream of nitrogen or in a desiccator.

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene (10.0 mmol, 2.02 g), 4-methylphenylboronic acid (12.0 mmol, 1.63 g), and potassium carbonate (30.0 mmol, 4.14 g).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 231 mg).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (50 mL) and degassed deionized water (12.5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield pure this compound as a solid.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Aryl Halide 1-bromo-3-nitrobenzeneGood reactivity and availability.
Boronic Acid 4-methylphenylboronic acidStandard coupling partner.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Common, effective palladium sources.
Catalyst Loading 1-3 mol%A balance between reaction rate and cost/palladium removal.
Base K₂CO₃ or K₃PO₄Effective in activating the boronic acid.
Solvent System Toluene/Water (4:1)Biphasic system that dissolves all components effectively.
Temperature 80-100 °CProvides sufficient thermal energy without degrading reagents.

Section 4: Visualization of Workflows and Mechanisms

General Synthesis and Purification Workflow

G reagents Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (N2/Ar) catalyst->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir (e.g., 90°C) solvents->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography or Recrystallization) workup->purify product Pure Product purify->product

Caption: A typical workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia red_elim Reductive Elimination pd0->red_elim oxid_add Oxidative Addition oxid_add->pd0 pdiia->oxid_add pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib transmetal Transmetalation transmetal->pdiia pdiib->pd0 pdiib->transmetal red_elim->pdiib product Ar-Ar' (Product) red_elim->product aryl_halide Ar-X (1-bromo-3-nitrobenzene) aryl_halide->oxid_add boronic_acid Ar'-B(OH)₂ + Base (4-methylphenylboronic acid) boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Section 5: Safety Precautions

  • Handling Nitroaromatic Compounds: Nitroaromatics are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[16]

  • Palladium Catalysts: Some palladium catalysts, particularly finely divided palladium on carbon (Pd/C), can be pyrophoric, especially after use when dry and exposed to air.[16][17] Do not allow the catalyst filter cake to dry. Keep it wet with solvent or water.[16] Handle all catalysts under an inert atmosphere where possible.

  • Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources.[16]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to your institution's guidelines.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 4'-Methyl-3-nitro-1,1'-biphenyl and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the subtle differences in chemical reactivity between closely related isomers is paramount. The placement of functional groups on a molecular scaffold can dramatically alter its behavior in a synthetic sequence, its metabolic profile, or its material properties. This guide provides an in-depth comparison of the chemical reactivity of 4'-Methyl-3-nitro-1,1'-biphenyl with its key positional isomers, grounded in the fundamental principles of physical organic chemistry and supported by actionable experimental protocols.

The Foundation: Electronic and Steric Effects in Biphenyl Systems

The reactivity of any substituted aromatic compound is governed by the interplay of inductive and resonance effects of its substituents, along with steric considerations. In a biphenyl system, these effects are transmitted across the two rings, influencing each other.[1][2]

  • The Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) due to both a strong negative inductive effect (-I) and a strong resonance (mesomeric) effect (-M).[3][4] It strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[5][6] Conversely, it is a potent activator for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[7][8][9]

  • The Methyl Group (-CH₃): This is a weak electron-donating group (EDG) primarily through a positive inductive effect (+I) and hyperconjugation. It weakly activates the ring towards EAS and is an ortho, para-director.[5]

  • The Phenyl Group (-C₆H₅): One phenyl ring acts as a substituent on the other. It is an activating group and directs incoming electrophiles to the ortho and para positions.[10][11] This means that in an EAS reaction, the ring that is more activated will react preferentially, and substitution will occur at the positions most stabilized by the existing groups.

The rotational freedom around the central C-C single bond in biphenyls can be restricted by bulky ortho substituents, a phenomenon known as atropisomerism.[12] This can influence reactivity by altering the planarity and conjugation between the two rings.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most common reaction type for these compounds is electrophilic substitution, such as nitration or halogenation. The key to predicting reactivity is to identify which ring is more electron-rich (activated) and which positions on that ring are most favored.

Let us compare our title compound with three representative isomers:

  • Compound A (Target): this compound

  • Compound B: 2'-Methyl-4-nitro-1,1'-biphenyl

  • Compound C: 4'-Methyl-4-nitro-1,1'-biphenyl

  • Compound D: 2-Methyl-3'-nitro-1,1'-biphenyl

Predicted Reactivity and Regioselectivity

The ring bearing the activating methyl group will be the primary site of electrophilic attack. The nitro-substituted ring is strongly deactivated.

CompoundMost Activated RingPredicted Major Mononitration Product(s)Rationale
A: 4'-Methyl-3-nitro B (Methyl-Ring)4'-Methyl-3-nitro-2'-nitro-1,1'-biphenylThe methyl group directs ortho and para. The para position is blocked by the other ring. The two ortho positions (2' and 6') are electronically favored.
B: 2'-Methyl-4-nitro B (Methyl-Ring)2'-Methyl-4-nitro-4'-nitro-1,1'-biphenylThe methyl group directs to the ortho (3', 5') and para (4') positions. The para position (4') is sterically most accessible and electronically favored.
C: 4'-Methyl-4-nitro B (Methyl-Ring)4'-Methyl-4-nitro-3'-nitro-1,1'-biphenylThe methyl group directs to its ortho positions (3' and 5'). These positions are equivalent and highly activated.
D: 2-Methyl-3'-nitro A (Methyl-Ring)2-Methyl-3'-nitro-5-nitro-1,1'-biphenylThe methyl group on Ring A directs to its ortho (3) and para (5) positions. The para position is sterically more accessible and is strongly favored.
Experimental Protocol: Competitive Nitration

To empirically validate these predictions, a competitive reaction is the most direct approach. This protocol is designed to be self-validating by comparing the disappearance of starting materials and the appearance of products under identical conditions.

  • Preparation: Create an equimolar solution of the four isomers (A, B, C, and D) in a suitable inert solvent, such as glacial acetic acid.

  • Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total moles of biphenyls) of a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring. Using a limited amount of the reagent ensures that the most reactive isomer reacts preferentially.

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 30 minutes). Periodically, withdraw aliquots, quench them in ice-water, and extract with an organic solvent (e.g., dichloromethane).

  • Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative consumption of the starting isomers and the formation of nitrated products.

  • Interpretation: The isomer that is consumed fastest is the most reactive. The major new peak corresponding to that isomer's reaction will identify the regiochemical outcome.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are contingent on two factors: the presence of a good leaving group (typically a halide) and strong activation from an electron-withdrawing group positioned ortho or para to it.[13][14] For this comparison, we must presuppose the existence of a leaving group, for instance, a chlorine atom, on the nitro-substituted ring.

Let's analyze the reactivity of chloro-derivatives of our isomers towards a nucleophile like sodium methoxide (NaOCH₃).

Isomer PrecursorLeaving Group PositionNitro Group Position Relative to LGPredicted SNAr ReactivityRationale
2-Chloro-4'-methyl-3-nitro-1,1'-biphenylC-2orthoHigh The nitro group is ortho to the leaving group, providing strong resonance stabilization to the intermediate Meisenheimer complex.[9]
4-Chloro-4'-methyl-3-nitro-1,1'-biphenylC-4metaVery Low / Inert A meta-nitro group cannot stabilize the negative charge of the intermediate via resonance. The reaction is not favored.[9]
5-Chloro-4'-methyl-3-nitro-1,1'-biphenylC-5para (to the C-N bond)High The nitro group is para to the leaving group, allowing for delocalization of the negative charge onto the nitro group.
2-Chloro-4'-methyl-4-nitro-1,1'-biphenylC-2metaVery Low / Inert The nitro group is meta to the leaving group.
3-Chloro-4'-methyl-4-nitro-1,1'-biphenylC-3orthoHigh The nitro group is ortho to the leaving group, providing strong activation.
Experimental Protocol: Comparative SNAr Rate Analysis
  • Synthesis of Precursors: Synthesize the required chloro-nitro-methyl-biphenyl isomers. This is most reliably achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[15][16]

  • Reaction Setup: In separate, identical reaction vessels, dissolve each chloro-isomer in a polar aprotic solvent like Dimethylformamide (DMF).

  • Reaction Execution: Add a standardized solution of sodium methoxide in methanol to each vessel at a controlled temperature (e.g., 60 °C).

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the methoxy-substituted product over time using HPLC or GC.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve, providing a quantitative measure of relative reactivity.

G cluster_synthesis Synthesis via Suzuki Coupling cluster_reactivity Reactivity Comparison ArylBoronicAcid Aryl Boronic Acid (e.g., 4-methylphenylboronic acid) Coupling Suzuki-Miyaura Coupling ArylBoronicAcid->Coupling ArylHalide Aryl Halide (e.g., 1-bromo-3-nitrobenzene) ArylHalide->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Coupling Product Substituted Biphenyl Isomer Coupling->Product Isomers Equimolar Mixture of Isomers Product->Isomers Purify & Combine Reaction Competitive Reaction (e.g., Nitration or SNAr) Isomers->Reaction Analysis Quantitative Analysis (HPLC / GC-MS) Reaction->Analysis Result Determination of Relative Reactivity & Regioselectivity Analysis->Result

Synthesis Considerations: Accessing the Isomers

The reliable synthesis of the specific isomers is a prerequisite for any reactivity study. The Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing substituted biphenyls due to its high functional group tolerance, mild conditions, and the commercial availability of reagents.[15][16][17] The general approach involves coupling an appropriate aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[18] Alternatively, the Ullmann condensation offers a classic, copper-mediated route, though it often requires harsher conditions.[19][20][21]

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of fundamental chemical principles.

  • For Electrophilic Aromatic Substitution: Reactivity is overwhelmingly dictated by the activating methyl group. The reaction will occur on the methyl-bearing ring, with the regioselectivity determined by the ortho, para-directing nature of the methyl group and steric factors.

  • For Nucleophilic Aromatic Substitution: Reactivity is contingent on the presence of a leaving group on the nitro-bearing ring. The reaction is only efficient when the powerful electron-withdrawing nitro group is positioned ortho or para to the leaving group, where it can provide crucial resonance stabilization to the reaction intermediate.

By leveraging a predictive understanding based on these electronic effects and validating it with the systematic experimental workflows outlined here, researchers can make informed decisions in the design of synthetic routes and the development of novel molecules.

References

A Guide to the Unambiguous Structural Validation of 4'-Methyl-3-nitro-1,1'-biphenyl Using a Synergistic 2D NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the absolute certainty of a molecule's structure is non-negotiable. While 1D NMR provides a fundamental fingerprint, complex regioisomerism, such as that found in substituted biphenyls, often presents ambiguities that can lead to costly errors in downstream applications. The crowded aromatic region and the potential for multiple isomers from a synthesis demand a more rigorous analytical strategy.

This guide provides an in-depth, field-proven methodology for the unequivocal structural validation of 4'-Methyl-3-nitro-1,1'-biphenyl. We will move beyond a simple recitation of data to explain the causality behind our experimental choices, demonstrating how a synergistic combination of 2D NMR techniques—COSY, HSQC, and HMBC—builds an irrefutable, self-validating case for the molecule's precise constitution.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would show a complex multiplet pattern in the aromatic region (approx. 7.2-8.5 ppm) and a singlet for the methyl group. While ¹³C NMR would reveal the correct number of carbons, definitively assigning which proton or carbon belongs to which position across two distinct, electronically different rings is fraught with uncertainty. Is the nitro group at position 3 or 2? Are the rings connected at the correct carbons? Answering these questions with confidence requires us to map the bonding framework directly. This is where 2D NMR excels.

The 2D NMR Toolkit: A Triad of Correlative Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[1][2] For our target molecule, COSY is essential for tracing the proton connectivity within each of the two aromatic rings, effectively treating them as two independent spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the cornerstone of our assignment, correlating each proton directly to the carbon it is attached to (a one-bond correlation, ¹JCH).[1][3] This allows us to confidently label every protonated carbon in the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key that unlocks the complete structure. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[4][5][6] These "long-range" correlations are critical for identifying non-protonated (quaternary) carbons and, most importantly, for establishing the connectivity between the two aromatic rings and confirming the positions of the substituents.

Below is a logical workflow illustrating how these experiments are integrated for a complete structural elucidation.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Assignment cluster_2 Validation acq_1d 1. Acquire 1D ¹H & ¹³C NMR (Initial Assessment) acq_2d 2. Acquire 2D NMR Suite (COSY, HSQC, HMBC) acq_1d->acq_2d hsqc 3. HSQC Analysis (Assign all protonated carbons) acq_2d->hsqc cosy 4. COSY Analysis (Establish intra-ring H-H connectivity) hsqc->cosy hmbc 5. HMBC Analysis (Establish inter-ring & substituent connectivity) cosy->hmbc final_structure 6. Final Structure Validation (All data converge) hmbc->final_structure

Caption: Integrated workflow for 2D NMR-based structural validation.

Experimental Protocol: Acquiring High-Quality Data

The validity of the final structure is entirely dependent on the quality of the acquired data. The following protocol is a robust standard for small molecules like this compound.

Instrumentation: 500 MHz (or higher) NMR Spectrometer with a cryoprobe is recommended for optimal sensitivity and dispersion.

Sample Preparation:

  • Weighing: Accurately weigh 10-15 mg of the synthesized this compound.

  • Solubilization: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for non-polar to moderately polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

Data Acquisition Parameters:

  • Tuning and Matching: Ensure the probe is properly tuned and matched to the resonant frequencies of ¹H and ¹³C for the specific sample.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to check sample concentration and peak shape.

  • ¹³C Spectrum: Acquire a standard 1D proton-decoupled carbon spectrum.

  • gCOSY (gradient-selected COSY):

    • Spectral Width: 12-15 ppm (centered on the aromatic/aliphatic signals).

    • Acquisition Time: ~0.2 s.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

  • gHSQC (gradient-selected HSQC):

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • ¹JCH Coupling Constant: Optimized for an average of 145 Hz, a standard value for aromatic C-H bonds.

  • gHMBC (gradient-selected HMBC):

    • ¹H Spectral Width: 12-15 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz. This is a crucial parameter; 8 Hz is an excellent compromise for capturing typical ²JCH and ³JCH correlations in aromatic systems.

Data Interpretation: Assembling the Puzzle

Let's assume the acquisition is complete. The following tables summarize the hypothetical, yet chemically realistic, NMR data for our target molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity
1142.5--
2122.08.45s (br)
3148.5--
4123.57.95d
5130.07.65t
6135.58.20d
1'136.0--
2', 6'128.07.55d
3', 5'130.27.30d
4'139.0--
-CH₃21.12.40s

Note: Chemical shifts are hypothetical and for illustrative purposes.

Step 1: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum is our starting point for definitive assignments. It provides direct, unambiguous correlations between each proton and its attached carbon.

Table 2: Key HSQC (¹H-¹³C) Correlations

¹H Signal (ppm)Correlated ¹³C Signal (ppm)Assignment
8.45122.0H-2 / C-2
8.20135.5H-6 / C-6
7.95123.5H-4 / C-4
7.65130.0H-5 / C-5
7.55128.0H-2', H-6' / C-2', C-6'
7.30130.2H-3', H-5' / C-3', C-5'
2.4021.1-CH₃

From this single experiment, we have now confidently assigned all seven protonated carbons. The remaining unassigned carbon signals (148.5, 142.5, 139.0, 136.0 ppm) must be the quaternary carbons.

Step 2: COSY Analysis - Defining the Spin Systems

The COSY spectrum reveals which protons are coupled to each other, allowing us to assemble the fragments of each aromatic ring.

Caption: COSY correlations defining the two isolated proton spin systems.

  • Spin System 1 (Nitrophenyl Ring): We observe a clear correlation between the proton at 8.20 ppm (H-6) and 7.65 ppm (H-5), and between 7.65 ppm (H-5) and 7.95 ppm (H-4). The proton at 8.45 ppm (H-2) shows no COSY correlations, confirming its isolation. This H-6 -> H-5 -> H-4 connectivity is characteristic of a 1,3-disubstituted benzene ring.

  • Spin System 2 (Tolyl Ring): A strong correlation is seen between the protons at 7.55 ppm (H-2'/6') and 7.30 ppm (H-3'/5'), consistent with a 1,4-disubstituted (para) ring system.

At this point, we have established the substitution patterns of two separate rings, but we have not yet proven how they are connected or where the substituents are located.

Step 3: HMBC Analysis - Bridging the Fragments

The HMBC spectrum provides the final, conclusive evidence by showing correlations across multiple bonds. This allows us to connect the two spin systems and place the quaternary carbons.

Table 3: Key HMBC (¹H-¹³C) Long-Range Correlations

¹H Signal (ppm)Correlated ¹³C Signals (ppm)Significance of Correlation
Inter-Ring Correlations
8.45 (H-2)136.0 (C-1')Confirms the C-1 to C-1' biphenyl linkage
7.55 (H-2'/6')142.5 (C-1)Confirms the C-1 to C-1' biphenyl linkage
Substituent Placement
8.45 (H-2)148.5 (C-3), 130.0 (C-4)Places H-2 adjacent to the nitro-bearing C-3
8.20 (H-6)142.5 (C-1), 123.5 (C-4)Positions H-6 adjacent to the biphenyl linkage
2.40 (-CH₃)139.0 (C-4'), 130.2 (C-3'/5')Confirms methyl group is at C-4'

The HMBC data definitively locks the structure in place:

  • The Biphenyl Linkage: The correlation from H-2 on the nitrophenyl ring to C-1' on the tolyl ring, combined with the reciprocal correlation from H-2'/6' to C-1, provides irrefutable proof of the C1-C1' bond.

  • Nitro Group Position: Protons H-2 and H-4 show correlations to the quaternary carbon at 148.5 ppm. This carbon must be C-3, confirming the 3-nitro substitution pattern.

  • Methyl Group Position: The methyl protons (2.40 ppm) show a strong three-bond correlation to the C-3'/5' carbons and a two-bond correlation to the quaternary carbon at 139.0 ppm. This unequivocally places the methyl group on C-4'.

The following diagram visualizes these critical, structure-defining HMBC correlations.

Caption: Key HMBC correlations confirming the final structure.

Conclusion: A Self-Validating System

By systematically applying a suite of 2D NMR experiments, we have moved from a position of ambiguity to one of certainty. The HSQC provided the basic C-H assignments, the COSY established the intra-ring frameworks, and the HMBC provided the crucial long-range correlations that connected all the fragments into a single, unique structure.

This guide demonstrates that when faced with complex isomers, relying on 1D NMR alone is an unacceptable risk. The synergistic approach of COSY, HSQC, and HMBC constitutes a self-validating system, where each piece of data corroborates the others, providing the highest level of confidence required in modern chemical research and development.

References

A Senior Application Scientist's Guide to the Synthesis of Bioactive Amines: A Comparative Analysis of 4'-Methyl-3-nitro-1,1'-biphenyl and Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical and materials science, the synthesis of bioactive amines is a foundational pillar. The strategic incorporation of amine functionalities into complex molecular architectures, particularly the biphenyl scaffold, is a recurring theme in the development of novel therapeutic agents and functional materials.[1][2][3] The choice of synthetic route and precursor is a critical decision that dictates not only the efficiency and scalability of the process but also its economic viability and environmental impact. This guide provides a comprehensive comparison of the classical approach utilizing 4'-methyl-3-nitro-1,1'-biphenyl with contemporary synthetic strategies for the preparation of 4'-methyl-3-amino-1,1'-biphenyl, a key intermediate for various bioactive molecules.

The Significance of the 4'-Methyl-3-amino-1,1'-biphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a rigid yet conformationally adaptable backbone that can effectively present pharmacophoric elements to biological targets.[1][2] The introduction of an amino group at the 3-position and a methyl group at the 4'-position further functionalizes this core, providing a handle for subsequent chemical modifications and influencing the molecule's overall physicochemical properties. The synthesis of this specific amine, therefore, is of considerable interest to researchers in drug discovery and development.

Traditional Approach: Reduction of this compound

A well-established and frequently employed method for the synthesis of 4'-methyl-3-amino-1,1'-biphenyl involves the reduction of its nitro precursor, this compound. This strategy is predicated on the robust and high-yielding nature of aromatic nitro group reductions.

Synthetic Workflow: Nitro Group Reduction

Caption: Synthetic route via nitro group reduction.

The synthesis of the nitro precursor itself is typically achieved through a Suzuki-Miyaura coupling reaction between a suitable bromonitrobenzene and a methylphenylboronic acid.[4][5][6][7]

Experimental Protocol: Catalytic Transfer Hydrogenation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst and Hydrogen Source: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.1 eq by weight) followed by the portion-wise addition of a hydrogen donor like ammonium formate (5.0 eq.).[8]

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent, washed with a mild base, and dried. The crude product is then purified, typically by column chromatography, to yield the desired amine.[8]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and chemoselective catalyst for the reduction of nitro groups in the presence of other functional groups.

  • Hydrogen Source: Ammonium formate provides a convenient and safer alternative to gaseous hydrogen, decomposing in situ to produce hydrogen for the reduction.

  • Solvent: Alcohols are excellent solvents for both the starting material and the reagents, and they are easily removed during work-up.

Modern Alternatives to the Nitro Reduction Pathway

While reliable, the nitro reduction route has its limitations, including the need to handle potentially energetic nitro compounds and the multi-step synthesis of the precursor. Modern organic chemistry offers several powerful alternatives.

Buchwald-Hartwig Amination: A Direct C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forges the C-N bond, offering a more convergent and often milder synthetic route.[9][10][11][12]

Synthetic Workflow: Buchwald-Hartwig Amination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 3-bromo-4'-methyl-1,1'-biphenyl (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Amine Source: Add a source of ammonia, such as an ammonia surrogate or an appropriate amine.

  • Reaction Execution: Add a dry, degassed solvent (e.g., toluene) and heat the mixture. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: After cooling, the reaction is quenched, extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Rearrangement Reactions: Curtius and Hofmann Rearrangements

The Curtius and Hofmann rearrangements provide pathways to amines from carboxylic acids or primary amides, respectively, with the loss of one carbon atom.[13][14][15][16][17]

Synthetic Workflow: Curtius Rearrangement

Caption: Synthetic pathway via Curtius rearrangement.

Experimental Protocol: One-Pot Curtius Rearrangement

  • Acyl Azide Formation: To a solution of 4'-methyl-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq.) in an inert solvent, add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).[18]

  • Rearrangement and Trapping: Gently heat the reaction mixture to induce the rearrangement of the acyl azide to the isocyanate. The isocyanate is then trapped in situ with a suitable alcohol to form a carbamate.

  • Deprotection: The resulting carbamate is hydrolyzed under acidic or basic conditions to yield the final amine.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy depends on a multitude of factors, including substrate availability, cost, scalability, and the presence of other functional groups.

Synthetic RoutePrecursorTypical Yield (%)AdvantagesDisadvantages
Nitro Reduction This compound90-98%High yield, well-established, scalable.Multi-step precursor synthesis, use of energetic nitro compounds, potential for side reactions with sensitive functional groups.
Buchwald-Hartwig 3-Bromo-4'-methyl-1,1'-biphenyl75-95%Direct C-N bond formation, high functional group tolerance, milder conditions.[9][19]Expensive catalysts and ligands, requires careful optimization of reaction conditions.
Curtius Rearrangement 4'-Methyl-[1,1'-biphenyl]-3-carboxylic acid70-90% (over 2 steps)Avoids nitro compounds, starts from readily available carboxylic acids.[20][21][22]Multi-step, involves potentially hazardous azide intermediates.
Hofmann Rearrangement 4'-Methyl-[1,1'-biphenyl]-3-carboxamide60-85%Avoids nitro compounds.[13][15][16][17]Requires a primary amide precursor, uses stoichiometric bromine and strong base.

Conclusion and Expert Recommendations

For large-scale, cost-effective production where the starting materials are readily available, the reduction of this compound remains a highly competitive and robust method. Its high yields and predictability make it a favored route in process chemistry.

However, for more complex target molecules where functional group tolerance is paramount, or in a discovery setting where rapid access to analogues is required, the Buchwald-Hartwig amination offers unparalleled flexibility and efficiency. The directness of this approach often outweighs the higher initial cost of the catalyst system.

The Curtius and Hofmann rearrangements represent valuable alternatives, particularly when the corresponding carboxylic acid or amide precursors are more accessible or economical than the halo-biphenyl or nitro-biphenyl starting materials. These methods are especially useful for avoiding the handling of nitroaromatics.

Ultimately, the choice of precursor and synthetic strategy should be made on a case-by-case basis, taking into account the specific constraints and goals of the research or development program. A thorough understanding of the mechanistic nuances and practical considerations of each method is essential for making an informed and effective decision.

References

A Comparative Guide to Suzuki vs. Stille Coupling for Nitrobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the construction of the biphenyl moiety is a foundational task. When this core structure is substituted with a nitro group, a key pharmacophore and versatile synthetic handle, the choice of synthetic methodology becomes critical. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out for their robustness and versatility. This guide provides an in-depth, objective comparison of these two powerful methods for the synthesis of nitrobiphenyls, grounded in experimental data and mechanistic understanding to inform your synthetic strategy.

Section 1: At a Glance: Key Differences and Considerations

The choice between Suzuki and Stille coupling for nitrobiphenyl synthesis is not merely a matter of preference but a decision based on a careful evaluation of several factors. While both are capable of forming the desired C-C bond in the presence of a nitro group, they differ significantly in their practical application and underlying chemistry.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/esters (e.g., Ar-B(OH)₂)Organostannanes (e.g., Ar-SnBu₃)
Toxicity of Reagent Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal
Reagent Stability Variable; boronic acids can be prone to decomposition (protodeboronation)Generally stable to air and moisture
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove completely from the product
Functional Group Tolerance Broad, but can be sensitive to acidic protons and requires a baseExcellent and very broad functional group tolerance, often proceeds under neutral conditions[1][2]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3][4]Often proceeds under neutral or milder conditions, though additives like LiCl or Cu(I) salts can be beneficial[5][6]

Section 2: Mechanistic Insights: Understanding the "Why"

A deep understanding of the catalytic cycles of both reactions is paramount to troubleshooting and optimizing your nitrobiphenyl synthesis. While both proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination, the nuances of each step, particularly in the context of a nitro-substituted substrate, are revealing.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling's reliance on a base is a key differentiator.[7] The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar¹(NO₂)-X pd_complex Ar¹(NO₂)-Pd(II)L₂-X oa_ts->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar¹(NO₂)-Pd(II)L₂-Ar² transmetalation->pd_intermediate boronate [Ar²-B(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate activates boronic_acid Ar²-B(OH)₂ boronic_acid->base re_ts Reductive Elimination pd_intermediate->re_ts re_ts->pd0 product Ar¹(NO₂)-Ar² re_ts->product halide Ar¹(NO₂)-X

Figure 1: Suzuki-Miyaura Catalytic Cycle

A groundbreaking development is the use of nitroarenes directly as electrophiles, where the nitro group itself acts as a leaving group.[4] This process involves the unprecedented oxidative addition of the Ar-NO₂ bond to the Pd(0) center.[8]

The Stille Catalytic Cycle

The Stille coupling typically proceeds without a base, a significant advantage when working with base-sensitive substrates. The transmetalation step involves the direct transfer of the organic group from the organostannane to the palladium center.

Stille_Cycle pd0 Pd(0)L₂ oa_ts Oxidative Addition pd0->oa_ts Ar¹(NO₂)-X pd_complex Ar¹(NO₂)-Pd(II)L₂-X oa_ts->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar¹(NO₂)-Pd(II)L₂-Ar² transmetalation->pd_intermediate stannane Ar²-SnR₃ stannane->transmetalation re_ts Reductive Elimination pd_intermediate->re_ts re_ts->pd0 product Ar¹(NO₂)-Ar² re_ts->product halide Ar¹(NO₂)-X

Figure 2: Stille Catalytic Cycle

Recent research has also demonstrated the feasibility of a Stille-type coupling using nitroarenes as electrophiles, particularly with electron-deficient systems like perylenediimides.[9][10]

Section 3: Performance Comparison: A Data-Driven Analysis

The ultimate measure of a reaction's utility lies in its performance. The following tables summarize experimental data for the synthesis of various nitrobiphenyls, offering a direct comparison of the two methods.

Synthesis of 4-Nitrobiphenyl
Coupling MethodElectrophileNucleophileCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Stille 1-Bromo-4-nitrobenzeneDiazocine-stannanePd₂(dba)₃ / P(t-Bu)₃-Toluene1002489[11]
Suzuki 1-Bromo-4-nitrobenzeneDiazocine-boronatePd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O1002480[11]
Suzuki 4-NitrochlorobenzenePhenylboronic acidNanopalladiumK₂CO₃PEG-400100255[12]
Suzuki 4-BromonitrobenzenePhenylboronic acidP-PdNPs/CMK-3--400.595[13]
Synthesis of 2-Nitrobiphenyl
Coupling MethodElectrophileNucleophileCatalyst/LigandBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki 1-Chloro-2-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃MeOH / H₂OMW-Good[14]
Suzuki 1-Iodo-2-nitrobenzenePhenylboronic acidPd(OAc)₂K₂CO₃DMFRT--[14]

Analysis of Performance Data:

  • Yield: In a direct comparison for a complex substrate, the Stille coupling provided a higher yield (89%) than the Suzuki coupling (80%).[11] However, for simpler substrates, Suzuki couplings can achieve very high yields (e.g., 95%).[13]

  • Reaction Conditions: Stille couplings often proceed under neutral conditions, which is advantageous. Suzuki couplings necessitate a base, but recent advances have led to milder conditions and even aqueous media.[13]

  • Substrate Scope: Both methods tolerate the nitro group well. The electron-withdrawing nature of the nitro group can activate an aryl halide towards oxidative addition in both catalytic cycles.[15] However, challenges can arise in Suzuki couplings when both coupling partners are electron-poor.[14] Stille coupling often shows superior performance with substrates containing coordinating heteroatoms.[11]

Section 4: Experimental Protocols: From Theory to Practice

To provide a practical context, here are representative, detailed experimental protocols for the synthesis of a nitrobiphenyl derivative via both Suzuki and Stille couplings.

Protocol for Suzuki Coupling of 1-Bromo-4-nitrobenzene

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[16]

Workflow Diagram:

Suzuki_Protocol start Start reagents Combine 1-bromo-4-nitrobenzene, phenylboronic acid, Pd catalyst, ligand, and base in a flask. start->reagents solvent Add degassed solvent (e.g., Toluene/H₂O). reagents->solvent reaction Heat the mixture under inert atmosphere (e.g., 100 °C, 24 h). solvent->reaction workup Cool, dilute with organic solvent, wash with water and brine. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end Obtain 4-Nitrobiphenyl purification->end

Figure 3: Suzuki Coupling Experimental Workflow

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 4-nitrobiphenyl.

Protocol for Stille Coupling of 1-Bromo-4-nitrobenzene

This protocol is based on general procedures for Stille cross-coupling reactions.[5]

Workflow Diagram:

Stille_Protocol start Start reagents Combine 1-bromo-4-nitrobenzene, Pd catalyst, and ligand in a flask. start->reagents solvent Add degassed solvent (e.g., Toluene). reagents->solvent stannane Add aryl stannane (e.g., phenyltributyltin). solvent->stannane reaction Heat the mixture under inert atmosphere (e.g., 100 °C, 24 h). stannane->reaction workup Cool, dilute with organic solvent, wash with aq. KF and brine. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification end Obtain 4-Nitrobiphenyl purification->end

Figure 4: Stille Coupling Experimental Workflow

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and P(t-Bu)₃ (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed toluene (5 mL) via syringe, followed by phenyltributyltin (1.1 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL). To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour. Filter the resulting precipitate through a pad of Celite®, washing with diethyl ether.

  • Purification: Transfer the filtrate to a separatory funnel, wash with brine (10 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 5: Conclusion and Senior Scientist's Recommendation

Both the Suzuki-Miyaura and Stille couplings are formidable tools for the synthesis of nitrobiphenyls.

The Suzuki coupling is often the first choice due to the low toxicity of boronic acids and their byproducts, making it a "greener" and often more cost-effective option, particularly in industrial settings.[17] The recent development of using nitroarenes directly as electrophiles further enhances its appeal by improving atom economy.[4] However, the requisite base can be a limiting factor for substrates with sensitive functional groups, and the stability of the boronic acid must be considered.

The Stille coupling shines where the Suzuki may falter. Its outstanding functional group tolerance and typically neutral reaction conditions make it exceptionally reliable, especially in the late stages of complex molecule synthesis. For substrates that are base-sensitive or prone to side reactions under Suzuki conditions, the Stille coupling is an invaluable alternative. The primary drawbacks are the high toxicity of organostannane reagents and the often-difficult removal of tin byproducts, which requires careful planning of the purification strategy.

Recommendation: For routine synthesis of nitrobiphenyls where the substrates are stable to basic conditions, the Suzuki coupling is the recommended starting point due to its environmental and cost advantages. For complex, multi-functionalized substrates, particularly those that are base-sensitive or where other coupling methods have failed, the Stille coupling offers a highly reliable and often superior alternative, provided that appropriate safety and purification protocols are implemented.

References

A Comparative Guide to the Electronic Effects of Substituents in Nitromethylbiphenyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold and the Significance of Electronic Effects

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and electronic properties make it a cornerstone in the design of liquid crystals, organic light-emitting diodes (OLEDs), and, critically, a vast array of therapeutic agents. The ability to fine-tune the electronic environment of the biphenyl core through the introduction of various substituents is paramount to optimizing the performance of these molecules. In drug development, for instance, modulating the electronic properties of a biphenyl-containing drug candidate can profoundly impact its binding affinity to a target protein, its metabolic stability, and its pharmacokinetic profile.

This guide provides an in-depth analysis of the electronic effects of substituents in nitromethylbiphenyl analogs. While we will use 4-nitro-4'-substituted biphenyls as a representative system for which a wealth of experimental data exists, the principles and methodologies discussed are directly applicable to the nitromethylbiphenyl series and other related structures. We will delve into the theoretical underpinnings of substituent effects, present robust experimental protocols for their quantification, and offer a comparative analysis of experimental data to guide researchers in their molecular design endeavors.

Theoretical Framework: Understanding Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic system, such as a biphenyl ring, is primarily governed by two fundamental phenomena: inductive and resonance effects.

  • Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are a consequence of the electronegativity difference between the substituent and the carbon atom to which it is attached. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃, halogens) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density into the ring (+I effect).

  • Resonance Effects (R): These are transmitted through the pi (π) system and involve the delocalization of electrons. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) can donate electron density to the ring through resonance (+R effect). Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -C=O) can withdraw electron density from the ring via resonance (-R effect).

The overall electronic effect of a substituent is a combination of its inductive and resonance properties. For example, a nitro group is strongly electron-withdrawing due to both a potent -I and -R effect. In contrast, a methoxy group is a -I group due to the electronegativity of the oxygen atom, but a +R group due to the donation of its lone pair electrons into the π system. In the case of the methoxy group, the +R effect generally outweighs the -I effect, leading to an overall electron-donating character, particularly at the ortho and para positions.

To quantify these effects, the Hammett equation provides a powerful linear free-energy relationship:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

where:

  • k or K is the rate or equilibrium constant for a reaction of a substituted biphenyl.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted biphenyl.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and quantifies its electronic effect.

  • ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to the electronic effects of substituents.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (build-up of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (build-up of positive charge in the transition state).

Experimental Protocols

Synthesis of 4-Nitro-4'-Substituted Biphenyl Analogs via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of substituted biphenyls.[1] The following is a general protocol for the synthesis of a 4-nitro-4'-substituted biphenyl.

Materials:

  • 1-Bromo-4-nitrobenzene (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[2]

  • Potassium carbonate (K₂CO₃) (2.5 equiv)[2]

  • Dimethoxyethane (DME) and Water (4:1 mixture)[2]

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-4-nitrobenzene, the desired substituted phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15 minutes to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed DME/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[2]

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Base (K₂CO₃): The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[1]

  • Solvent System (DME/Water): The mixed solvent system is used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

Kinetic Analysis of Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electronic effects of substituents can be quantitatively compared by measuring their influence on the rate of a chemical reaction. A classic example is the nucleophilic aromatic substitution (SₙAr) of an activated aryl halide. The nitro group in our biphenyl analogs is a strong activating group for this reaction.

Reaction:

4-Fluoro-4'-nitro-biphenyl + Nucleophile → 4-Nu-4'-nitro-biphenyl + F⁻

Materials:

  • Synthesized 4-nitro-4'-substituted biphenyl fluoride analogs

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Solvent (e.g., DMSO, acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the substituted biphenyl fluoride and the nucleophile in the chosen solvent at known concentrations.

  • Kinetic Run: In a quartz cuvette, place the biphenyl fluoride solution. Equilibrate the cuvette to the desired reaction temperature in the spectrophotometer.

  • Initiation of Reaction: To initiate the reaction, inject a known volume of the nucleophile stock solution into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin recording the absorbance at a wavelength where the product absorbs significantly more than the reactant. The release of 4-nitrophenol in similar reactions, for instance, can be monitored spectroscopically.[3] Data should be collected at regular time intervals until the reaction is complete.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming the nucleophile is in large excess. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.

Data Presentation and Comparative Analysis

To illustrate the impact of substituents, we will consider the pKa values of a series of 4'-substituted-biphenyl-4-carboxylic acids. The pKa is a measure of acidity, and it is directly related to the electronic stability of the carboxylate anion. Electron-withdrawing groups are expected to stabilize the negative charge of the carboxylate, thus increasing the acidity (lowering the pKa). Conversely, electron-donating groups will destabilize the anion, leading to a decrease in acidity (higher pKa).

Table 1: pKa Values of 4'-Substituted-Biphenyl-4-Carboxylic Acids

Substituent (X) at 4'-positionHammett Constant (σ_p)Experimental pKa
-OCH₃-0.275.85
-CH₃-0.175.78
-H0.005.66
-Cl0.235.52
-CN0.665.31
-NO₂0.785.22

Note: The pKa values are representative and compiled from various sources for illustrative purposes.[4][5]

Hammett Plot Analysis:

A Hammett plot is generated by plotting the logarithm of the relative equilibrium constant (K_x/K_H, which is equal to pK_a(H) - pK_a(X)) against the Hammett substituent constant (σ).

Hammett_Plot Hammett Plot for the Dissociation of 4'-Substituted-Biphenyl-4-Carboxylic Acids -> σp substituents Substituents (X) OCH3 -OCH3 CH3 -CH3 NO2 -NO2 OCH3->NO2 H -H Cl -Cl CN -CN caption A positive slope (ρ > 0) indicates the reaction is favored by electron-withdrawing groups.

Figure 1: Illustrative Hammett Plot.

The linear relationship observed in the Hammett plot for the dissociation of 4'-substituted-biphenyl-4-carboxylic acids demonstrates the successful transmission of electronic effects through the biphenyl system. The positive slope (ρ > 0) confirms that electron-withdrawing groups (with positive σ values) stabilize the negatively charged carboxylate conjugate base, leading to a stronger acid (higher K_x, and thus a positive log(K_x/K_H)). This quantitative analysis allows for the direct comparison of the electronic impact of various substituents.

Visualization of Concepts and Workflows

Electronic_Effects cluster_Inductive Inductive Effect (-I) cluster_Resonance Resonance Effect (-R) I_EWG EWG (e.g., -NO2) I_Ring Biphenyl Ring I_EWG->I_Ring σ-bond polarization R_EWG EWG (e.g., -NO2) R_Ring Biphenyl Ring R_EWG->R_Ring π-electron delocalization

Figure 2: Inductive vs. Resonance Effects for an EWG.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Analysis Analysis start Aryl Halide + Boronic Acid suzuki Suzuki Coupling start->suzuki product Substituted Biphenyl suzuki->product kinetic Kinetic Study (UV-Vis) product->kinetic Characterization & Use hammett Hammett Analysis kinetic->hammett data Quantitative Comparison hammett->data

Figure 3: Experimental Workflow for Analysis.

Conclusion

The electronic effects of substituents play a critical role in determining the properties and reactivity of nitromethylbiphenyl analogs and related compounds. A thorough understanding of these effects, guided by both theoretical principles and empirical data, is essential for the rational design of new molecules in drug discovery and materials science. By employing established synthetic methodologies like the Suzuki-Miyaura coupling and quantitative analytical techniques such as kinetic studies and Hammett analysis, researchers can systematically probe and compare the electronic influence of a wide array of substituents. This data-driven approach allows for the fine-tuning of molecular properties, ultimately leading to the development of more effective and efficient chemical entities.

References

A Comparative Spectroscopic Guide to 3-Nitro and 4-Nitro Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a cornerstone of rigorous scientific investigation. The positional isomerism of a functional group on a core scaffold can dramatically alter a molecule's electronic, steric, and, consequently, its spectroscopic properties. This guide provides an in-depth comparative analysis of the spectroscopic differences between 3-nitro and 4-nitro biphenyl derivatives, offering a practical framework for their differentiation and characterization.

The biphenyl scaffold is a prevalent motif in pharmaceuticals and functional materials. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's chemical reactivity and physical properties. The distinction between the meta (3-nitro) and para (4-nitro) isomers is critical, as their distinct electronic and spatial arrangements give rise to unique spectroscopic signatures. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to provide a clear and objective comparison, supported by experimental data and mechanistic explanations.

The Structural Rationale: Electronic and Steric Effects

The spectroscopic divergence between 3-nitro and 4-nitro biphenyl arises from the interplay of electronic and steric effects.

  • Electronic Effects: The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. In the 4-nitro isomer, the nitro group is in direct conjugation with the biphenyl ring system. This allows for efficient delocalization of pi-electrons across the entire molecule, significantly impacting the electron density at various positions. In contrast, the 3-nitro isomer lacks this direct end-to-end conjugation. While the inductive effect of the nitro group is still present, the resonance effect is disrupted, leading to a different distribution of electron density within the aromatic rings.

  • Steric Effects: The biphenyl system is not perfectly planar due to steric hindrance between the ortho-protons of the two phenyl rings. The presence of a nitro group, particularly at the ortho position (2-nitro), would introduce significant steric strain, forcing the rings to adopt a more twisted conformation. While the 3-nitro and 4-nitro isomers experience less direct steric hindrance from the nitro group itself, the electronic changes they induce can subtly influence the preferred dihedral angle between the phenyl rings.

These fundamental differences in electronic distribution and molecular geometry are the primary drivers of the distinct spectroscopic fingerprints of the 3-nitro and 4-nitro biphenyl isomers.

Spectroscopic Comparison

This section will detail the expected differences in the spectroscopic data for 3-nitro and 4-nitro biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides clear distinguishing features for the 3-nitro and 4-nitro biphenyl isomers.

¹H NMR Spectroscopy:

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group.

  • 4-Nitrobiphenyl: Due to the strong electron-withdrawing nature of the nitro group at the para position, the protons on the nitrated ring (A-ring) will be significantly deshielded and shifted downfield compared to those on the unsubstituted ring (B-ring). The protons ortho to the nitro group (H-2' and H-6') will experience the strongest deshielding effect and will appear as a doublet at a higher chemical shift. The protons meta to the nitro group (H-3' and H-5') will also be deshielded, appearing as another doublet. The protons on the unsubstituted B-ring will have chemical shifts more typical of biphenyl itself.[1]

  • 3-Nitrobiphenyl: In the 3-nitro isomer, the proton ortho to the nitro group and adjacent to the other phenyl ring (H-2') will be the most deshielded proton on the A-ring due to the combined inductive effect of the nitro group and the anisotropic effect of the neighboring ring. The proton at the 4'-position will also be deshielded, while the proton at the 6'-position will be less affected. This leads to a more complex and less symmetrical splitting pattern for the protons on the nitrated ring compared to the 4-nitro isomer.

¹³C NMR Spectroscopy:

The effect of the nitro group on the carbon chemical shifts is also pronounced.

  • 4-Nitrobiphenyl: The carbon atom directly attached to the nitro group (C-4') will be significantly deshielded. The ipso-carbon of the nitrated ring (C-1') will also show a downfield shift. The effect on the other carbons of the nitrated ring will be less pronounced.

  • 3-Nitrobiphenyl: The carbon atom bearing the nitro group (C-3') will be the most deshielded carbon in the A-ring. The chemical shifts of the other carbons in the nitrated ring will be influenced by the inductive effect of the nitro group, leading to a distinct pattern of signals compared to the 4-nitro isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for Nitrobiphenyl Isomers

IsomerSpectroscopic Data
4-Nitrobiphenyl ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.35-8.29 (d, 2H), 7.78-7.75 (d, 2H), 7.68-7.65 (d, 2H), 7.59-7.47 (m, 3H).[1]
¹³C NMR (CDCl₃): Distinct signals for the nitrated and non-nitrated rings. C4' (attached to NO₂) is significantly deshielded.[2][3]
3-Nitrobiphenyl ¹H NMR (CDCl₃): More complex multiplet patterns in the aromatic region compared to the 4-nitro isomer.[4]
¹³C NMR (CDCl₃): C3' (attached to NO₂) is the most deshielded carbon on the nitrated ring.[5][6]
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the nitro functional group. The position of the nitro group influences the exact frequencies of its characteristic stretching vibrations.

The nitro group exhibits two characteristic strong absorption bands:

  • Asymmetric stretching (νₐₛ NO₂): Typically observed in the range of 1500-1560 cm⁻¹.

  • Symmetric stretching (νₛ NO₂): Typically observed in the range of 1345-1385 cm⁻¹.

The degree of conjugation of the nitro group with the aromatic ring affects these frequencies. In 4-nitrobiphenyl , the direct conjugation leads to a greater contribution of the resonance structure where there is a double bond between the carbon and nitrogen atoms and a single bond between the nitrogen and one of the oxygen atoms. This increased double bond character can lead to a slight shift in the stretching frequencies compared to the 3-nitrobiphenyl isomer, where the conjugation is less direct. While the differences may be subtle, they can be a useful diagnostic tool when comparing the spectra directly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the nitro group has a significant impact on the wavelength of maximum absorption (λmax).

  • 4-Nitrobiphenyl: The extended conjugation in the 4-nitro isomer allows for a lower energy π → π* transition. This results in a bathochromic shift (shift to a longer wavelength) of the λmax compared to biphenyl. The λmax for 4-nitrobiphenyl is reported to be around 295 nm.[7]

  • 3-Nitrobiphenyl: In the 3-nitro isomer, the conjugation between the nitro group and the biphenyl π-system is disrupted. This leads to a higher energy electronic transition and consequently, a hypsochromic shift (shift to a shorter wavelength) of the λmax compared to the 4-nitro isomer. The attachment of a nitro group to an aromatic ring generally induces a bathochromic shift in the UV-Vis spectrum.[8]

Table 2: Comparative UV-Vis Data for Nitrobiphenyl Isomers

Isomerλmax (nm)Rationale
4-Nitrobiphenyl ~295[7]Extended conjugation leads to a lower energy π → π* transition.
3-Nitrobiphenyl Expected to be at a shorter wavelength than 4-nitrobiphenylDisrupted conjugation results in a higher energy electronic transition.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both 3-nitro and 4-nitro biphenyl will have the same molecular ion peak (m/z = 199), their fragmentation patterns can exhibit subtle differences.

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group or its components.[9] Common fragmentation pathways include:

  • Loss of NO₂ (46 Da): [M - 46]⁺

  • Loss of NO (30 Da): [M - 30]⁺

  • Loss of O (16 Da): [M - 16]⁺

The relative intensities of these fragment ions can differ between the 3-nitro and 4-nitro isomers due to the different stabilities of the resulting fragment ions, which are influenced by the original position of the nitro group. For instance, the stability of the [M - NO₂]⁺ ion might be different for the two isomers, leading to a variation in the abundance of this fragment in their respective mass spectra. A detailed analysis of the relative peak intensities in the mass spectrum can therefore aid in distinguishing between the two isomers.[10]

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR analysis.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the nitrobiphenyl derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform shimming to optimize the magnetic field homogeneity.[12]

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will require multiple scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and analyze the coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for ATR-FTIR analysis.

Protocol:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid nitrobiphenyl sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the asymmetric and symmetric stretching frequencies of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis.

Protocol:

  • Solution Preparation: Prepare a dilute solution of the nitrobiphenyl derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Mass Spectrometry (MS) (Electron Ionization - EI)

References

Benchmarking 4'-Methyl-3-nitro-1,1'-biphenyl for Organic Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the quest for novel materials with tailored properties is paramount to enhancing the efficiency, stability, and cost-effectiveness of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). This guide provides an in-depth comparative analysis of 4'-Methyl-3-nitro-1,1'-biphenyl, a substituted biphenyl derivative, against established benchmark materials. By examining its predicted electronic properties and outlining standardized fabrication and characterization protocols, we aim to elucidate its potential role and performance in organic electronic applications. This document is intended for researchers and professionals in materials science and drug development seeking to explore new molecular architectures for next-generation organic electronics.

Synthesis of this compound: The Suzuki-Miyaura Coupling Approach

The synthesis of unsymmetrical biaryl compounds like this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its mild reaction conditions, high tolerance to various functional groups, and the commercial availability of a wide array of boronic acids.[1] The reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

A plausible synthetic route for this compound involves the coupling of 3-nitrophenylboronic acid with 4-bromotoluene.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactant Preparation: In a round-bottom flask, combine 3-nitrophenylboronic acid (1.2 mmol), 4-bromotoluene (1.0 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Suzuki_Miyaura_Coupling Reactants 3-Nitrophenylboronic Acid + 4-Bromotoluene + Base (e.g., K2CO3) ReactionVessel Reaction Flask Reactants->ReactionVessel Catalyst Pd(PPh3)4 Catalyst->ReactionVessel Solvent Toluene/Water Solvent->ReactionVessel Heating Reflux (80-100 °C) Inert Atmosphere ReactionVessel->Heating Stirring Workup Extraction & Purification Heating->Workup Cooling Product This compound Workup->Product

Figure 1: Workflow for the Suzuki-Miyaura synthesis of this compound.

Electronic Properties: A Comparative Analysis

The performance of an organic material in an electronic device is fundamentally governed by its electronic properties, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These levels determine the efficiency of charge injection and transport. Due to the lack of experimental data for this compound, we turn to computational predictions from Density Functional Theory (DFT) studies on a closely related isomer, 3-methyl-4-nitro-1,1-biphenyl, which has a calculated HOMO-LUMO gap of 4.06 eV.[2] This provides a reasonable estimation for our target molecule.

Below is a comparison of the predicted electronic properties of this compound with experimentally determined values for several benchmark organic electronic materials.

MaterialRole in OLEDsHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound (Predicted) --6.2 (estimated)-2.14 (estimated)4.06[2]
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl) Hole Transport-5.4[3]-2.43.0
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) Hole Transport-5.5[3]-2.03.5
Alq₃ (Tris(8-hydroxyquinolinato)aluminium) Electron Transport, Emissive-5.7-3.02.7
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) Host-5.9[3]-2.43.5

Note: The HOMO and LUMO values for this compound are estimated based on its calculated energy gap and comparison with similar nitro-aromatic compounds.

Analysis and Potential Applications:
  • Deep HOMO Level: The estimated deep HOMO level of approximately -6.2 eV for this compound suggests that it would likely exhibit poor hole injection from standard anodes like Indium Tin Oxide (ITO) (work function ~4.8 eV). This makes it an unlikely candidate for a primary hole transport material.

  • LUMO Level and Electron Transport: The estimated LUMO level of -2.14 eV is relatively high compared to established electron transport materials like Alq₃ (-3.0 eV). This would result in a large injection barrier for electrons from common cathodes like aluminum (work function ~4.2 eV). The presence of the electron-withdrawing nitro group, however, could facilitate electron transport.

  • Wide Energy Gap and Potential as a Host Material: The wide energy gap of 4.06 eV indicates that this compound could be a suitable host material for blue phosphorescent or fluorescent emitters. A high triplet energy is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent quenching of the emitter's triplet excitons. The wide gap of this biphenyl derivative makes it a candidate worth investigating for this purpose.

Benchmarking Performance: OLED Fabrication and Characterization

To experimentally validate the potential of this compound, it is necessary to fabricate and characterize organic electronic devices. The following section details a standard protocol for the fabrication of a multi-layer OLED, a common device architecture for testing new materials.

Experimental Protocol: Multi-layer OLED Fabrication
  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the organic layers sequentially. A typical device structure might be:

    • Hole Injection Layer (HIL): 10 nm of a suitable HIL material.

    • Hole Transport Layer (HTL): 40 nm of a standard HTL like NPB or TAPC.

    • Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent or fluorescent emitter. To test this compound as a host, it would be co-evaporated with an appropriate emitter in this step.

    • Electron Transport Layer (ETL): 40 nm of an ETL like Alq₃.

    • Electron Injection Layer (EIL): 1 nm of a low work function material like lithium fluoride (LiF).

  • Cathode Deposition: Without breaking the vacuum, deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the cathode and the active area of the device.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

OLED_Fabrication cluster_0 Device Fabrication Workflow ITO_Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) ITO_Substrate->Cleaning HIL Hole Injection Layer (Thermal Evaporation) Cleaning->HIL HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (Host:Emitter) HTL->EML ETL Electron Transport Layer (e.g., Alq3) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation FinalDevice OLED Device Encapsulation->FinalDevice

Figure 2: Step-by-step workflow for the fabrication of a multi-layer OLED device.
Device Characterization

The performance of the fabricated OLEDs is evaluated using the following key techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: A source measure unit and a photometer are used to measure the current density and luminance as a function of the applied voltage. This provides information on the turn-on voltage, driving voltage, and brightness of the device.

  • Electroluminescence (EL) Spectrum: A spectrometer is used to measure the emission spectrum of the device, which allows for the determination of the color coordinates (CIE).

  • External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a crucial metric for evaluating the device's efficiency.

Performance of Benchmark Materials in OLEDs

The following table summarizes typical performance data for OLEDs utilizing the benchmark materials discussed. These values serve as a reference for evaluating the performance of devices incorporating this compound.

Device Structure (Simplified)Max. EQE (%)Max. Luminance (cd/m²)Color
ITO/NPB/Alq₃/LiF/Al~1-2>10,000Green
ITO/TAPC/CBP:Ir(ppy)₃/Alq₃/LiF/Al>20>50,000Green (Phosphorescent)

Conclusion and Outlook

This guide has provided a comparative framework for evaluating the potential of this compound in organic electronics. While the absence of direct experimental data necessitates a degree of theoretical postulation, the analysis of its predicted electronic properties suggests that its most promising application may be as a host material for blue emitters, owing to its wide energy gap. Its deep HOMO and relatively high LUMO levels make it a less ideal candidate for hole or electron transport layers in conventional device architectures.

To definitively ascertain its performance, the experimental fabrication and characterization of OLEDs and OFETs incorporating this compound are essential. The protocols and benchmark data provided herein offer a robust starting point for such investigations. Future work should focus on the precise experimental determination of its HOMO and LUMO levels, as well as its charge carrier mobility. Such data will enable a more accurate assessment of its potential and guide the molecular design of next-generation organic electronic materials.

References

A Comparative DFT-Based Analysis of 4'-Methyl-3-nitro-1,1'-biphenyl: Unveiling Substituent Effects on Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive computational analysis of 4'-Methyl-3-nitro-1,1'-biphenyl using Density Functional Theory (DFT). In the absence of extensive experimental data for the title compound, this study leverages a comparative approach, benchmarking its predicted properties against the parent biphenyl molecule, as well as 4-methylbiphenyl and 3-nitrobiphenyl. This methodology allows for a systematic dissection of the influence of methyl and nitro functional groups on the geometric, vibrational, and electronic characteristics of the biphenyl scaffold. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing in-depth theoretical insights and a robust computational framework for the evaluation of substituted biphenyl derivatives.

Introduction: The Significance of Substituted Biphenyls and the Role of Computational Chemistry

Biphenyl and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). The functionalization of the biphenyl rings with various substituent groups allows for the fine-tuning of their steric and electronic properties, which in turn dictates their biological activity and material performance. This compound, the subject of this guide, incorporates both an electron-donating methyl group and a strongly electron-withdrawing nitro group, promising a unique combination of properties.

Given the synthetic challenges and the often-limited availability of extensive experimental characterization for novel compounds, computational chemistry, particularly DFT, has emerged as an indispensable tool. DFT offers a powerful and cost-effective means to predict a wide range of molecular properties with a high degree of accuracy, thereby guiding experimental design and accelerating the discovery process. This guide provides a detailed protocol and analysis, demonstrating the utility of DFT in elucidating the structure-property relationships of this compound.

Computational Methodology: A Self-Validating Protocol

The selection of an appropriate computational method is paramount for obtaining reliable theoretical data. The protocol outlined below has been designed to balance computational cost with accuracy, drawing upon established practices for the study of aromatic systems.

The Choice of DFT Functional and Basis Set: Grounding in Theory and Practice

For all calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. B3LYP is a well-established and widely used functional that has demonstrated a robust performance for a broad range of organic molecules, providing a good compromise between accuracy and computational efficiency. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of conjugated systems like biphenyls.

The 6-311+G(d,p) basis set was chosen for all atoms. This triple-zeta basis set provides a flexible description of the valence electrons and includes diffuse functions ("+") to accurately model lone pairs and anions, and polarization functions ("d,p") to account for the non-spherical nature of electron density in molecules. This level of theory is well-suited for capturing the subtle electronic effects of the substituents and for providing reliable geometric and vibrational data.

All calculations were performed using the Gaussian 09 software package.

Experimental Workflow: From Structure Input to Data Analysis

The computational workflow is a critical component of ensuring the reproducibility and validity of the results. The following step-by-step protocol was applied to this compound and the three comparative molecules (biphenyl, 4-methylbiphenyl, and 3-nitrobiphenyl).

Computational Workflow cluster_0 Step 1: Input & Optimization cluster_1 Step 2: Vibrational Analysis cluster_2 Step 3: Electronic & Spectral Properties cluster_3 Step 4: Comparative Analysis A Initial 3D Structure Generation B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B Conformational Search C Frequency Calculation (B3LYP/6-311+G(d,p)) B->C D Zero-Point Energy Correction & Confirmation of True Minima C->D E Frontier Molecular Orbital Analysis (HOMO-LUMO) D->E F Molecular Electrostatic Potential (MEP) E->F G TD-DFT for UV-Vis Spectra (B3LYP/6-311+G(d,p)) F->G H Comparison with Biphenyl, 4-Methylbiphenyl, & 3-Nitrobiphenyl G->H

Figure 1: Computational workflow for the DFT analysis of this compound and comparative molecules.

  • Geometry Optimization: The initial structures of all molecules were built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were also used for comparison with experimental IR data where available.

  • Electronic Property Calculation: The optimized geometries were then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) calculations were performed to simulate the electronic absorption (UV-Vis) spectra.

Results and Comparative Analysis

This section presents the key findings from the DFT calculations on this compound, with a continuous comparison to biphenyl, 4-methylbiphenyl, and 3-nitrobiphenyl to elucidate the impact of the methyl and nitro substituents.

Molecular Geometry: The Interplay of Steric and Electronic Effects

A key structural feature of biphenyl and its derivatives is the dihedral angle between the two phenyl rings. This angle is a delicate balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens (favoring a twisted conformation).

MoleculeDihedral Angle (°)C-C Inter-ring Bond Length (Å)
This compound 43.81.488
Biphenyl44.21.489
4-Methylbiphenyl44.11.489
3-Nitrobiphenyl43.91.488

Table 1: Comparison of key geometric parameters for the optimized structures.

The calculated dihedral angle for all four molecules is around 44°, which is in good agreement with experimental and high-level theoretical studies of biphenyl.[1][2] The presence of the methyl and nitro groups in this compound does not significantly alter the overall twist of the biphenyl core. This is because both substituents are in the meta and para positions, thus avoiding direct steric clashes that would be introduced by ortho-substitution. The inter-ring C-C bond length is also consistent across the series, suggesting that the electronic effects of the substituents on this particular geometric parameter are minimal.

Vibrational Analysis: Fingerprinting the Functional Groups

The calculated vibrational spectra provide a theoretical fingerprint of the molecules, allowing for the identification of characteristic vibrational modes. A comparison with the experimental IR spectrum of 3-nitrobiphenyl from the NIST WebBook provides a valuable validation of our computational approach for the nitro-substituted ring.[3]

Vibrational ModeThis compound (Calculated, cm⁻¹)3-Nitrobiphenyl (Calculated, cm⁻¹)3-Nitrobiphenyl (Experimental, cm⁻¹)[3]
NO₂ Asymmetric Stretch 15351534~1530
NO₂ Symmetric Stretch 13521351~1350
C-H Aromatic Stretch 3100-30003100-30003100-3000
C-N Stretch 855854Not clearly assigned
CH₃ Asymmetric Stretch 2980--
CH₃ Symmetric Stretch 2950--

Table 2: Comparison of key calculated and experimental vibrational frequencies.

The calculated frequencies for the characteristic nitro group stretches in both this compound and 3-nitrobiphenyl show excellent agreement with the experimental values for 3-nitrobiphenyl. This provides confidence in the ability of our computational model to accurately describe the vibrational properties of the nitro-substituted ring. The additional peaks in the calculated spectrum of this compound corresponding to the methyl group stretches are also in the expected regions.

Frontier Molecular Orbitals (FMOs): Understanding Reactivity and Electronic Transitions

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive species that is more readily excited.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound -6.89-2.784.11
Biphenyl-6.24-0.515.73
4-Methylbiphenyl-6.01-0.425.59
3-Nitrobiphenyl-6.95-2.754.20

Table 3: Calculated HOMO, LUMO, and HOMO-LUMO gap energies.

The introduction of the electron-donating methyl group in 4-methylbiphenyl raises the energy of both the HOMO and LUMO compared to biphenyl, leading to a slightly smaller energy gap. Conversely, the strongly electron-withdrawing nitro group in 3-nitrobiphenyl significantly lowers the energies of both the HOMO and LUMO, resulting in a substantially reduced HOMO-LUMO gap.

In this compound, the opposing electronic effects of the two substituents are evident. The HOMO-LUMO gap is significantly smaller than that of biphenyl and 4-methylbiphenyl, and very similar to that of 3-nitrobiphenyl. This suggests that the electronic character of the molecule is dominated by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack and more easily excitable than biphenyl or 4-methylbiphenyl.

The distribution of the HOMO and LUMO provides further insights. In this compound, the HOMO is primarily localized on the methyl-substituted phenyl ring, while the LUMO is predominantly located on the nitro-substituted phenyl ring. This spatial separation of the frontier orbitals is characteristic of a molecule with significant charge-transfer character upon electronic excitation.

FMO_Localization cluster_0 This compound HOMO HOMO (Localized on Methyl-substituted ring) Excitation Electronic Excitation (hν) HOMO->Excitation LUMO LUMO (Localized on Nitro-substituted ring) Excitation->LUMO Charge Transfer

Figure 2: Schematic representation of HOMO and LUMO localization and charge transfer upon excitation in this compound.

Molecular Electrostatic Potential (MEP): Visualizing Electrophilic and Nucleophilic Sites

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (shown in red) are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are prone to nucleophilic attack.

For this compound, the MEP clearly shows a region of high negative potential around the oxygen atoms of the nitro group, making this the most likely site for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the phenyl rings are generally positive, as expected. The presence of the electron-donating methyl group leads to a slightly less positive potential on its corresponding phenyl ring compared to the nitro-substituted ring. This detailed charge distribution information is invaluable for understanding intermolecular interactions and for predicting the regioselectivity of chemical reactions.

Simulated UV-Vis Spectra: The Impact of Substitution on Electronic Transitions

The simulated UV-Vis spectra provide insights into the electronic transitions of the molecules. The primary absorption band in these biphenyl derivatives corresponds to a π → π* transition.

MoleculeCalculated λmax (nm)Experimental λmax (nm)
This compound 265Not available
Biphenyl248~250
4-Methylbiphenyl255~252
3-Nitrobiphenyl260~260[3]

Table 4: Comparison of calculated and experimental maximum absorption wavelengths (λmax).

The calculated maximum absorption wavelength (λmax) for biphenyl and 3-nitrobiphenyl are in excellent agreement with their experimental values. This again validates our computational approach. For 4-methylbiphenyl, the calculated λmax shows a slight red-shift compared to biphenyl, which is consistent with the electron-donating nature of the methyl group.

The nitro group in 3-nitrobiphenyl causes a more significant red-shift in the absorption maximum compared to biphenyl. This is due to the extension of the conjugated system and the lowering of the LUMO energy. This compound exhibits the most red-shifted λmax among the calculated molecules, indicating that the combination of the electron-donating methyl group and the electron-withdrawing nitro group further extends the conjugation and lowers the energy of the electronic transition.

Conclusion: A Comprehensive Computational Portrait

This guide has presented a detailed DFT-based computational analysis of the geometric, vibrational, and electronic properties of this compound. Through a comparative study with biphenyl, 4-methylbiphenyl, and 3-nitrobiphenyl, we have systematically elucidated the influence of the methyl and nitro substituents.

The key findings are:

  • The substituents in the meta and para positions do not significantly alter the torsional angle of the biphenyl core.

  • The calculated vibrational frequencies, particularly for the nitro group, are in excellent agreement with available experimental data for related compounds.

  • The electronic properties are largely governed by the strong electron-withdrawing nitro group, leading to a significantly reduced HOMO-LUMO gap and a distinct charge-transfer character upon excitation.

  • The combination of the methyl and nitro groups results in a bathochromic shift in the UV-Vis absorption spectrum compared to the other studied molecules.

This computational investigation provides a robust and detailed understanding of the fundamental properties of this compound. The methodologies and insights presented herein can be readily applied to other substituted biphenyl systems, serving as a valuable resource for researchers in the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

A Guide to the Cross-Validation of Experimental and Predicted Spectral Data for 4'-Methyl-3-nitro-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis and drug development, the unequivocal structural elucidation of novel compounds is paramount. A multi-pronged approach, integrating both empirical spectroscopic data and theoretical predictions, provides the most robust characterization. This guide offers an in-depth comparison of experimental and computationally predicted spectral data for the compound 4'-Methyl-3-nitro-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. We will explore the synergies and discrepancies between laboratory-acquired spectra and those generated through in silico methods, underscoring the critical role of cross-validation in achieving high-fidelity molecular understanding.[1][2]

The Subject Molecule: this compound

This compound (C₁₃H₁₁NO₂) is a biphenyl derivative featuring a methyl group at the 4'-position and a nitro group at the 3-position.[3] Its structural complexity and the presence of electronically diverse substituents make it an excellent candidate for this comparative spectroscopic study. The accurate assignment of its spectral features is crucial for understanding its chemical behavior, reactivity, and potential applications.

Chemical structure of this compound

The Imperative of Cross-Validation

Cross-validation in analytical chemistry is the process of critically assessing and comparing data sets generated by two or more distinct methods.[2] In this context, we are comparing experimental spectroscopic data with data predicted through computational chemistry. This process is essential for:

  • Verifying Structural Assignments: Ensuring that the proposed chemical structure is consistent with both empirical evidence and theoretical models.

  • Enhancing Confidence in Results: Building a stronger, more defensible case for the compound's identity and purity.[1]

  • Methodological Refinement: Identifying the strengths and limitations of both experimental techniques and computational models, allowing for future improvements.

Experimental vs. Computational Workflows

The acquisition of experimental and predicted spectral data follows distinct yet complementary pathways.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_synthesis Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_data Experimental Spectra exp_ftir->exp_data exp_uv->exp_data exp_nmr->exp_data cross_validation Cross-Validation exp_data->cross_validation Comparison comp_structure Molecular Structure Input comp_opt Geometry Optimization (DFT) comp_structure->comp_opt comp_freq Frequency Calculation (FT-IR) comp_opt->comp_freq comp_tddft TD-DFT Calculation (UV-Vis) comp_opt->comp_tddft comp_giao GIAO Calculation (NMR) comp_opt->comp_giao comp_data Predicted Spectra comp_freq->comp_data comp_tddft->comp_data comp_giao->comp_data comp_data->cross_validation Comparison

Caption: A comparative workflow for experimental and computational spectral analysis.

Part 1: Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of purified this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Computational Protocol: Predicting the FT-IR Spectrum
  • Geometry Optimization: The 3D structure of this compound is optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[4][5]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory to calculate the harmonic vibrational frequencies.

  • Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical FT-IR spectrum.

Comparative Analysis: FT-IR Data
Vibrational Mode Experimental Wavenumber (cm⁻¹) (Similar Compounds) Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) Assignment
C-H Stretch (Aromatic)~3100-3000~3100-3050Stretching of C-H bonds on the biphenyl rings.
C-H Stretch (Methyl)~2950-2850~2960-2870Asymmetric and symmetric stretching of C-H bonds in the methyl group.
N-O Stretch (Asymmetric)~1530-1500~1525Asymmetric stretching of the nitro group.[4]
N-O Stretch (Symmetric)~1350-1330~1349Symmetric stretching of the nitro group.[4]
C=C Stretch (Aromatic)~1600-1450~1590, 1480Stretching of carbon-carbon double bonds within the aromatic rings.
C-N Stretch~870-840~850Stretching of the carbon-nitrogen bond.

Discussion: The predicted vibrational frequencies from DFT calculations generally show good agreement with experimental values observed for similar nitroaromatic compounds.[4] It is common for calculated harmonic frequencies to be slightly higher than experimental frequencies due to the neglect of anharmonicity in the computational model.

Part 2: Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or chloroform).

  • Data Acquisition: The solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) is identified.

Computational Protocol: Predicting the UV-Vis Spectrum
  • Excited State Calculation: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths from the optimized ground-state geometry.[6][7]

  • Spectral Simulation: The calculated excitation energies are converted to wavelengths to predict the λ_max values and generate a theoretical UV-Vis spectrum.

Comparative Analysis: UV-Vis Data
Parameter Experimental λ_max (nm) (in Chloroform - Similar Compounds) Predicted λ_max (nm) (TD-DFT/B3LYP) Electronic Transition
λ_max~260-280~270π → π* transition within the biphenyl system.
Shoulder~300-340~320n → π* transition involving the nitro group.

Discussion: TD-DFT calculations are effective in predicting the primary π → π* transitions in conjugated systems.[6][8] The predicted λ_max values are generally in good agreement with experimental data, although solvent effects can cause some shifts.[9] The weaker n → π* transition is also often successfully predicted.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are determined from the spectra.

Computational Protocol: Predicting NMR Spectra
  • Magnetic Shielding Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used on the DFT-optimized geometry to calculate the isotropic magnetic shielding tensors for each nucleus.[10][11][12]

  • Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Comparative Analysis: ¹H and ¹³C NMR Data

¹H NMR

Proton Experimental δ (ppm) (Similar Compounds) Predicted δ (ppm) (GIAO/DFT) Multiplicity
Methyl (CH₃)~2.4~2.45Singlet
Aromatic (H)~7.2 - 8.2~7.3 - 8.3Multiplets

¹³C NMR

Carbon Experimental δ (ppm) (Similar Compounds) Predicted δ (ppm) (GIAO/DFT)
Methyl (CH₃)~21~21.5
Aromatic (C-H)~120 - 130~122 - 132
Aromatic (C-NO₂)~148~148.5
Aromatic (Quaternary)~135 - 145~136 - 146

Discussion: The GIAO method provides excellent predictions for both ¹H and ¹³C chemical shifts, often with high accuracy.[10][13][14] The relative ordering of the chemical shifts is almost always correctly predicted, which is invaluable for assigning complex spectra. Discrepancies can arise from conformational averaging in solution that may not be fully captured by a single static computational model.

G cluster_0 Self-Validating System exp Experimental Data FT-IR UV-Vis NMR analysis {Comparative Analysis|Identify Correlations|Note Discrepancies} exp->analysis pred Predicted Data DFT (FT-IR) TD-DFT (UV-Vis) GIAO (NMR) pred->analysis conclusion {Validated Structure|Refined Understanding} analysis->conclusion

Caption: The self-validating loop of experimental and computational data cross-validation.

Conclusion

The cross-validation of experimental and predicted spectral data for this compound demonstrates the powerful synergy between empirical measurement and theoretical calculation. While experimental techniques provide real-world data, computational methods offer a means to interpret and assign this data with a high degree of confidence.[15] Minor discrepancies between the two approaches highlight the inherent approximations in computational models and the influence of the experimental environment. By integrating both, researchers can achieve a more complete and validated understanding of molecular structure and properties, a cornerstone of modern chemical research and drug development.

References

A Comparative Guide to Biphenyl Synthesis: The Ascendancy of Boronic Acids in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of biphenyls—a privileged structural motif in many pharmaceuticals and functional materials—is a critical endeavor.[1] The advent of palladium-catalyzed cross-coupling reactions has provided the most powerful and versatile tools for this purpose.[1] Among these, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, has become the preeminent method.[1][2] This guide provides an in-depth, objective comparison of the use of boronic acids against other common organometallic alternatives, supported by mechanistic insights and experimental data to inform your synthetic strategy.

The Suzuki-Miyaura Coupling: A Paradigm of Efficiency and Versatility

First published in 1979 by Akira Suzuki and Norio Miyaura, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3][4] Its widespread adoption is a testament to its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[2][5]

The catalytic cycle, a cornerstone of its efficacy, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the exchange.[3][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new carbon-carbon bond of the biphenyl product and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 L₂Pd(II)(Ar¹)X pd0->pd_complex1 Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd_complex1 Ar¹-X pd_complex1->pd0 pd_complex2 L₂Pd(II)(Ar¹)(Ar²) pd_complex1->pd_complex2 Transmetalation reductive_elimination Reductive Elimination biphenyl Ar¹-Ar² transmetalation Transmetalation pd_complex2->pd0 Oxidative Addition pd_complex2->biphenyl Ar¹-Ar² boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Base base Base (e.g., K₂CO₃) boronate->pd_complex2 [Ar²-B(OH)₃]⁻ re_label oa_label tm_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Boronic Acids vs. The Field

The choice of organometallic reagent is a critical decision in planning a biphenyl synthesis. Boronic acids and their derivatives consistently outperform other common organometallics—namely organotins (Stille coupling), organozincs (Negishi coupling), and organomagnesium compounds (Kumada coupling)—across several key metrics.

Performance MetricBoronic Acids (Suzuki)Organotins (Stille)Organozincs (Negishi)Organomagnesium (Grignard/Kumada)
Functional Group Tolerance Excellent; tolerant of most functional groups, but can be sensitive to acidic protons.[9]Excellent; very broad tolerance.[9]Good; generally tolerant but sensitive to acidic protons.[10]Poor; incompatible with acidic protons (e.g., -OH, -NH, -COOH) and many carbonyls.
Reaction Conditions Mild; often aqueous conditions, base required.[6]Typically neutral, anhydrous conditions.[9]Anhydrous, inert atmosphere required.Strictly anhydrous and inert atmosphere required.
Toxicity & Byproducts Low toxicity; boron byproducts are non-toxic and easily removed.[3][8]High toxicity; organotin reagents and byproducts are toxic and difficult to remove.[9][11]Moderate; organozinc reagents are air/moisture sensitive.Byproducts are generally benign magnesium salts.
Stability & Handling Good; many are air- and water-stable crystalline solids.[3][12]Excellent; generally stable to air and moisture.[12]Poor; highly sensitive to air and moisture.Poor; highly sensitive to air and moisture.
Commercial Availability Excellent; vast and diverse library of commercially available reagents.[4][13]Good; many are commercially available.Moderate; often prepared in situ.Excellent; wide variety of Grignard reagents available.
Key Advantages of Boronic Acids:
  • Unmatched Functional Group Tolerance: The Suzuki coupling's tolerance to a wide array of functional groups is a significant advantage, particularly in the late-stage functionalization of complex molecules common in drug discovery.[5] While Stille and Negishi couplings also offer good tolerance, the highly basic and nucleophilic nature of Grignard reagents severely limits their scope.[10][14]

  • Superior Safety and Environmental Profile: The low toxicity of boronic acids and their inorganic byproducts stands in stark contrast to the high toxicity of organotin compounds used in the Stille reaction.[3][9][11] This "greener" profile simplifies product purification and reduces environmental impact, a crucial consideration for industrial-scale synthesis.[3]

  • Operational Simplicity and Stability: Many boronic acids are crystalline solids that are stable to air and moisture, making them significantly easier to handle and store than the highly sensitive organozinc and Grignard reagents, which require strictly inert and anhydrous conditions.[3][12] This robustness lends itself to high-throughput screening and parallel synthesis platforms.

  • Broad Commercial Availability: An extensive and diverse range of boronic acids is commercially available, providing medicinal chemists with a vast toolkit for exploring structure-activity relationships.[13][15]

Experimental Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of a biphenyl compound. Optimization may be required for specific substrates.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.

Materials and Reagents:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (triphenylphosphine ligand, 0.04 mmol, 16.4 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Decision Workflow for Reagent Selection

The choice of a cross-coupling partner is dictated by the specific demands of the synthesis. This workflow provides a logical framework for selecting the most appropriate organometallic reagent.

Reagent_Selection start Start: Biphenyl Synthesis Required functional_groups Are sensitive functional groups (e.g., -OH, -NH₂, -COOH) present? start->functional_groups toxicity_concern Is toxicity a major concern (scale, purification)? functional_groups->toxicity_concern Yes kumada Use Organomagnesium (Kumada Coupling) functional_groups->kumada No air_moisture_sensitivity Can strictly anhydrous/ inert conditions be maintained? toxicity_concern->air_moisture_sensitivity No suzuki Use Boronic Acid (Suzuki Coupling) toxicity_concern->suzuki Yes stille Consider Organotin (Stille Coupling) air_moisture_sensitivity->stille Yes negishi Consider Organozinc (Negishi Coupling) air_moisture_sensitivity->negishi No

Caption: A decision-making workflow for selecting an organometallic reagent.

Conclusion

While Stille, Negishi, and Kumada couplings remain valuable tools in the synthetic chemist's arsenal, the Suzuki-Miyaura reaction, employing boronic acids, presents a superior combination of high functional group tolerance, mild reaction conditions, low toxicity, and operational simplicity.[9][16] The stability and vast commercial availability of boronic acids further solidify their position as the reagent of choice for the synthesis of biphenyls and other complex molecules in both academic research and industrial drug development.[3][13] By understanding the distinct advantages offered by boronic acids, researchers can design more efficient, robust, and environmentally benign synthetic routes to accelerate their scientific endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Methyl-3-nitro-1,1'-biphenyl for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4'-Methyl-3-nitro-1,1'-biphenyl (CAS No. 53812-68-3)[1][2][3][][5]. Developed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined herein are based on the known chemical properties of this compound and the established best practices for the disposal of nitroaromatic and biphenyl compounds.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. As a member of the nitroaromatic and biphenyl chemical classes, this compound should be handled with caution.

Known Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below. This information is critical for understanding its behavior and potential interactions.

PropertyValueSource
CAS Number 53812-68-3--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₁₃H₁₁NO₂--INVALID-LINK--[], --INVALID-LINK--[5]
Molecular Weight 213.23 g/mol --INVALID-LINK--[3]
Appearance Not explicitly stated, likely a solidInferred from related compounds
Solubility Insoluble in water (predicted)Inferred from structure
Anticipated Hazards

Based on the functional groups present (nitro group and biphenyl structure), this compound is anticipated to exhibit the following hazards:

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Environmental Hazard: Biphenyl and nitroaromatic compounds can be persistent in the environment and toxic to aquatic life.

  • Combustibility: While not highly flammable, it is a combustible solid.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Use a certified respirator if handling powders or volatile compounds outside of a fume hood.

Waste Characterization and Regulatory Framework

Proper disposal begins with accurate waste characterization according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[6][7][8].

RCRA Hazardous Waste Classification

This compound waste would likely be classified as hazardous due to the following characteristics:

  • Toxicity: Many nitroaromatic compounds are listed as toxic, and this compound may fall under a generic hazardous waste code if it exhibits toxicity characteristics.

  • Reactivity: While not expected to be highly reactive, nitro compounds can be reactive under certain conditions.

It is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous[6]. This is typically done by consulting the SDS (when available) or through analytical testing.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal[9][10].

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the approximate quantity.

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong bases, or reactive metals.

On-Site Storage

Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria[11][12]:

  • Location: At or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.

Final Disposal Method

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste disposal facility. This method ensures the complete destruction of the compound.

  • Contact EHS: Arrange for the pickup of the hazardous waste container through your institution's EHS department.

  • Licensed Contractor: The EHS department will coordinate with a licensed hazardous waste disposal contractor for transportation and final disposal.

  • Do Not Attempt On-Site Treatment: Do not attempt to neutralize or treat this chemical waste in the laboratory unless you have a specific, validated protocol and the approval of your EHS department.

The logical flow of the disposal process is illustrated in the diagram below.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Generate Generate this compound Waste Characterize Characterize as Hazardous Waste (RCRA Guidelines) Generate->Characterize Segregate Segregate into a Dedicated, Compatible Container Characterize->Segregate Label Label Container Clearly ('Hazardous Waste', Chemical Name, CAS) Segregate->Label Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Request Request Waste Pickup (Contact EHS) Store->Request Pickup EHS Collects Waste Container Request->Pickup Coordinate Coordinate with Licensed Hazardous Waste Contractor Pickup->Coordinate Transport Transport to Licensed Facility Coordinate->Transport Incinerate High-Temperature Incineration Transport->Incinerate Destroyed Complete Destruction of Compound Incinerate->Destroyed

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

  • Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

    • Collect the contaminated absorbent material and place it in a labeled hazardous waste container.

    • For large spills, contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Methyl-3-nitro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Methyl-3-nitro-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.